molecular formula C11H9ClN2O2 B1587194 Ethyl 4-chloroquinazoline-2-carboxylate CAS No. 34632-69-4

Ethyl 4-chloroquinazoline-2-carboxylate

Cat. No.: B1587194
CAS No.: 34632-69-4
M. Wt: 236.65 g/mol
InChI Key: ZMAJSODACDWUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloroquinazoline-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloroquinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJSODACDWUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392838
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34632-69-4
Record name Ethyl 4-chloroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-chloroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chloroquinazoline-2-carboxylate: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 4-chloroquinazoline-2-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and spectroscopic characterization, highlighting its significance as a versatile intermediate in the synthesis of biologically active molecules.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This nitrogen-containing bicyclic system is a cornerstone in medicinal chemistry, forming the structural basis for a variety of approved drugs and clinical candidates targeting cancer, inflammation, and microbial infections.[3][4] this compound, in particular, serves as a highly valuable and reactive intermediate. Its strategic substitution pattern, featuring an electrophilic C4 position and a readily modifiable ester group at C2, allows for the facile and diverse functionalization of the quinazoline scaffold.

Physicochemical and Spectroscopic Profile

Chemical Structure and Identifiers

The molecular structure of this compound consists of a quinazoline ring system chlorinated at the 4-position and bearing an ethyl carboxylate group at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

PropertyValue
CAS Number 34632-69-4[5][6][7]
Molecular Formula C₁₁H₉ClN₂O₂[5][6]
Molecular Weight 236.65 g/mol [7]
Synonyms 4-Chloroquinazoline-2-carboxylic Acid Ethyl Ester[6]
Physical Properties

This compound is typically a solid at room temperature.[5] While quantitative solubility data is not extensively reported, it is known to have moderate solubility in common organic solvents.[5] For purification and reaction work-ups, solvents such as ethyl acetate, dichloromethane, and alcohols are generally suitable.

Table 2: Physical Properties

PropertyValue
Physical State Solid at room temperature[5]
Storage Inert atmosphere, 2-8°C[7]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the protons of the ethyl ester group. The four aromatic protons will likely appear as a complex multiplet system in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group will exhibit a quartet for the methylene protons (-CH₂-) around δ 4.5 ppm, coupled to a triplet for the methyl protons (-CH₃) around δ 1.4 ppm.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show signals for all 11 unique carbon atoms. Key predicted chemical shifts include the carbonyl carbon of the ester at approximately δ 165 ppm, the aromatic carbons between δ 120-150 ppm, the methylene carbon of the ethyl group around δ 62 ppm, and the methyl carbon around δ 14 ppm.

FT-IR Spectroscopy (Predicted): The infrared spectrum will be characterized by several key absorption bands. A strong absorption around 1720-1740 cm⁻¹ is expected for the C=O stretching of the ester group. Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 236, with a characteristic isotopic pattern [M+2]⁺ at m/z 238 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.[8]

Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for the synthesis of 4-chloroquinazolines is the chlorination of the corresponding 4-hydroxyquinazolines (which exist in the tautomeric 4(3H)-quinazolinone form).[9][10] This transformation can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).[9][10]

Synthesis_Workflow Start Ethyl 4-hydroxyquinazoline- 2-carboxylate Chlorination Chlorination Start->Chlorination Workup Work-up and Purification Chlorination->Workup Reagents POCl₃ or SOCl₂ (with catalytic DMF) Reagents->Chlorination Product Ethyl 4-chloroquinazoline- 2-carboxylate Workup->Product SNAr_Mechanism sub Quinazoline-Cl int        MeisenheimerComplex     sub->int Nucleophilic Attack nuc Nu:⁻ prod Quinazoline-Nu int->prod Loss of Leaving Group cl Cl⁻

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Analysis in Modern Synthesis

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Ethyl 4-chloroquinazoline-2-carboxylate serves as a key heterocyclic building block, valued for its reactive sites that permit diverse synthetic modifications.[1] Its quinazoline core is a privileged scaffold in medicinal chemistry.[2][3] Despite its utility, a comprehensive, publicly available repository of its spectroscopic data is notably scarce. This guide is designed to fill that void.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a framework for understanding it. We will deconstruct the anticipated spectroscopic signatures of this molecule—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—based on first principles and data from structurally related analogs. This document is structured to empower researchers to predict, interpret, and experimentally validate the spectroscopic profile of this compound, ensuring both scientific rigor and efficiency in their synthetic endeavors.

Molecular Structure and Atom Numbering

A logical starting point for any spectroscopic analysis is a clear understanding of the molecule's architecture. The structure of this compound, with a systematic numbering scheme for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

G cluster_path1 Loss of Ethylene cluster_path2 Loss of Ethoxy Radical cluster_path3 Ring Fragmentation mol [M+H]⁺ m/z 237/239 node1 Fragment A m/z 209/211 mol->node1 - C₂H₄ node3 Fragment C m/z 191/193 mol->node3 - •OC₂H₅ (radical loss less common in ESI) node2 Fragment B m/z 181/183 node1->node2 - CO node4 Fragment D m/z 163/165 node3->node4 - CO node5 Fragment E m/z 127 node4->node5 - Cl

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Interpretation:

  • Molecular Ion: The most crucial observation will be the ion cluster at m/z 237 and 239, with relative intensities of approximately 3:1, confirming the presence of one chlorine atom.

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene (28 Da) via a McLafferty-type rearrangement, leading to a carboxylic acid fragment at m/z 209/211. [4]3. Decarbonylation: The subsequent loss of carbon monoxide (CO, 28 Da) from fragments is a very common pathway for carbonyl-containing ions, leading to fragments at m/z 181/183. [4]4. Loss of Chlorine: Fragmentation can also involve the loss of a chlorine radical (less common) or HCl, which would be diagnostic for that part of the structure. [5] Self-Validating Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap). The mobile phase could be a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Data Acquisition (MS1): Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire a full scan spectrum in positive ion mode over a mass range of m/z 50-500 to identify the [M+H]⁺ and [M+Na]⁺ ions.

  • Data Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion at m/z 237 as the precursor. Apply varying collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging established principles of spectroscopy and drawing logical parallels from structurally similar compounds, we have constructed a reliable and verifiable spectroscopic profile. The predicted data tables, detailed interpretations, and robust experimental protocols herein are designed to serve as an authoritative resource for researchers, enabling confident structural verification and accelerating the progress of synthetic chemistry projects that utilize this valuable intermediate.

References

  • National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). 4 - Supporting Information. Available at: [Link]

  • Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • Supporting Information for a scientific article. (2016). General procedure for the preparation of 1-18. Available at: [Link]

  • MDPI. (n.d.). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Available at: [Link]

  • ResearchGate. (n.d.). Optical spectroscopy data for the quinazoline derivatives 3a-e. Available at: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Available at: [Link]

  • Lirias. (n.d.). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl- 3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C11H9ClN2O2). Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

  • ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

Sources

"Ethyl 4-chloroquinazoline-2-carboxylate" reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 4-chloroquinazoline-2-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient quinazoline core, a highly reactive chlorine atom at the C4 position, and an ethyl ester at the C2 position, renders it a versatile precursor for a vast array of complex molecular scaffolds. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the mechanistic underpinnings of its key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Furthermore, we delve into its stability profile, handling protocols, and common synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Introduction: The Quinazoline Scaffold and the Role of this compound

The quinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in specific, high-affinity interactions with various biological targets, particularly protein kinases. Within this class, this compound emerges as a cornerstone intermediate.[3] Its utility is defined by two primary features: the C2-ester, which can be further modified or can influence the electronic properties of the ring, and more importantly, the C4-chloro substituent, which serves as an excellent leaving group for a variety of synthetic transformations.[3] This strategic placement of reactive handles allows for the controlled and sequential introduction of diverse functionalities, making it an invaluable tool in the synthesis of targeted therapeutics like kinase inhibitors.[1][4]

SNAr_Mechanism Reactants This compound + Nu-H Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->Intermediate Step 1: Nucleophilic Attack at C4 (Rate-Determining Step) Product 4-Substituted Quinazoline + HCl Intermediate->Product Step 2: Loss of Leaving Group (Cl⁻)

Caption: Generalized mechanism for the SNAr reaction at the C4 position.

2.1.1 Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is the most widely exploited transformation, yielding a diverse library of 4-aminoquinazoline derivatives, which are central to many kinase inhibitors. [1][5][6]The reaction's efficiency is highly dependent on the nucleophilicity of the amine.

  • Electron-Rich Amines: Aliphatic amines (e.g., piperidine, benzylamine) and electron-rich anilines (e.g., anisidines) are strong nucleophiles and typically react under mild conditions, often requiring only refluxing in a protic solvent like isopropanol or ethanol to afford high yields. [1][5]* Electron-Poor Amines: Anilines bearing electron-withdrawing groups (e.g., nitro or cyano groups) are significantly less reactive. These reactions may require more forcing conditions, such as higher temperatures or the use of microwave irradiation to achieve reasonable yields and reaction times. [1]In some cases, no reaction occurs at all. [1]* Steric Effects: Steric hindrance from bulky substituents, particularly at the ortho-position of anilines, can dramatically slow down or even prevent the reaction. [1] Table 1: Representative Conditions for SNAr Amination of 4-Chloroquinazolines

    Nucleophile (Amine) Solvent Conditions Yield Reference
    N-methylaniline (p-methoxy) THF/H₂O Microwave, 10 min 63-90% [1]
    N-methylaniline (o-methoxy) THF/H₂O Microwave, 20 min 84-87% [1]
    3-bromo-N-methylaniline THF/H₂O Microwave, 10 min 72-73% [1]
    Various Anilines Isopropanol Reflux, 4 hr Good [5]

    | Various Benzylamines | Isopropanol, TEA | Reflux, 4 hr | Good | [5]|

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. [7][8]This methodology dramatically expands the synthetic potential of the quinazoline scaffold. The C4-Cl bond is highly activated towards oxidative addition to a Palladium(0) complex, a critical step in the catalytic cycle, due to the influence of the ring nitrogens. [7]

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids provides access to 4-arylquinazolines. [7][9][10]* Sonogashira Coupling: Coupling with terminal alkynes is an effective route for synthesizing 4-alkynylquinazolines. [7]* Heck Coupling: Reaction with alkenes allows for the formation of 4-alkenylquinazolines. [7] These reactions offer a powerful alternative to classical nucleophilic substitution, allowing for the introduction of functionalities that are not accessible via SNAr pathways.

Stability, Storage, and Handling

While a robust reagent, the stability and proper handling of this compound are critical for successful and reproducible synthetic outcomes.

Chemical Stability and Degradation
  • General Stability: The compound is chemically stable under standard ambient conditions (room temperature) when kept dry. * Hydrolysis: The C4-chloro group is the primary site of instability. It is susceptible to hydrolysis, particularly in the presence of water/moisture and under basic or prolonged heating in protic solvents. This degradation pathway leads to the formation of the corresponding and often undesired Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. [9][11]Competitive hydrolysis can be a significant issue in cross-coupling reactions that require aqueous basic conditions. [9]* Hygroscopicity: The compound may be hygroscopic, making storage under a dry, inert atmosphere crucial to prevent hydrolysis.

Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, the following protocols are essential.

Protocol 1: Storage and Handling

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is between 2-8°C. [12]2. Environment: Handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. [13]3. Moisture Control: Use dry solvents and glassware for reactions. Avoid prolonged exposure to atmospheric moisture.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate gloves. Avoid contact with skin and eyes. [13]5. Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

Synthetic Workflow and Experimental Protocols

This compound is typically synthesized from its quinazolinone precursor. The subsequent SNAr reaction is a straightforward procedure that serves as a gateway to functionalized derivatives.

workflow Start Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Target Ethyl 4-chloroquinazoline- 2-carboxylate Start->Target Chlorination Reagent1 Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent1->Target Product Ethyl 4-(alkyl/arylamino)- quinazoline-2-carboxylate Target->Product Nucleophilic Aromatic Substitution (SNAr) Reagent2 Nucleophile (R-NH₂) Solvent (e.g., Isopropanol) Reagent2->Product

Caption: A typical synthetic workflow from the quinazolinone precursor to a 4-amino derivative.

Protocol 2: SNAr Amination with Aniline (General Procedure)

This protocol provides a representative method for the reaction of this compound with an amine nucleophile.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add isopropanol as the solvent (approx. 0.1-0.2 M concentration) followed by the desired aniline (1.1-1.5 eq.). For less reactive anilines or secondary amines like benzylamine, a non-nucleophilic base such as triethylamine (TEA) (1.5 eq.) may be added. [5]3. Reaction: Heat the reaction mixture to reflux (typically ~82°C for isopropanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours. [5]4. Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Conclusion

This compound is a high-value, versatile intermediate whose reactivity is central to the construction of a wide range of heterocyclic compounds. A thorough understanding of its primary reaction manifolds—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—is essential for its effective use. The pronounced electrophilicity and regioselectivity of the C4 position provide a reliable platform for molecular elaboration. By adhering to proper handling and storage protocols to mitigate hydrolytic degradation, researchers can fully exploit the synthetic potential of this powerful building block in the pursuit of novel therapeutics and advanced materials.

References

  • Soares, J. K. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Sánchez, M., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Reaction of 4-chloroquinazolines with different amines. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Rojas, L. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Goel, N., et al. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]

  • ACS Fall 2025. (2025). Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [Link]

  • Rojas, L. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Khanye, S. D., et al. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules. [Link]

  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • Wipf, P., & George, K. M. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

  • Zhang, C., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChemLite. (n.d.). Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. [Link]

Sources

A-Z Guide to Ethyl 4-Chloroquinazoline-2-carboxylate: The Quintessential Building Block for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in clinically successful pharmaceuticals.[1][2] Within this structural class, Ethyl 4-chloroquinazoline-2-carboxylate stands out as a preeminent building block, particularly for the synthesis of targeted therapies like tyrosine kinase inhibitors.[3] Its strategic placement of reactive sites—an electrophilic C4-chloro group and a modifiable C2-ester—provides a versatile platform for constructing diverse molecular libraries. This guide offers an in-depth exploration of its synthesis, reactivity, and strategic application, providing both the theoretical underpinnings and field-proven protocols necessary for its effective use in drug discovery.

The Quinazoline Scaffold: A Legacy of Therapeutic Impact

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a structural motif present in numerous FDA-approved drugs.[1] Its significance is most pronounced in oncology, where 4-anilinoquinazoline derivatives form the backbone of several epidermal growth factor receptor (EGFR) inhibitors, including gefitinib and erlotinib.[1][4] These agents function by competitively binding to the ATP-binding site of the kinase domain, thereby inhibiting the signal transduction pathways that drive tumor proliferation and survival.[5] The success of these drugs has cemented the 4-aminoquinazoline scaffold as a critical pharmacophore for the design of novel kinase inhibitors.[3][6]

This compound: Synthesis and Characterization

This compound is a stable, solid compound that serves as a key intermediate for accessing these high-value derivatives.[7]

Synthesis Pathway

The most common synthetic route begins with the cyclization of anthranilic acid using formamide to produce 4(3H)-quinazolinone.[3] Subsequent chlorination, typically with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the quinazolinone into the highly reactive 4-chloroquinazoline intermediate.[3][8] The ethyl ester at the C2 position is typically introduced earlier in the synthesis, starting from a corresponding 2-carboxy-substituted precursor.

Physicochemical and Spectroscopic Properties

A thorough characterization of the starting material is critical for ensuring reaction success and reproducibility.

PropertyValueSource
Molecular Formula C₁₁H₉ClN₂O₂[7]
Molecular Weight 236.65 g/mol
Appearance Solid[7]
CAS Number 34632-69-4[9]
Storage Inert atmosphere, 2-8°C[10]

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be used to confirm the identity and purity of the compound before use. The presence of the ethyl ester will be evident from characteristic triplet and quartet signals in the ¹H NMR spectrum.

Core Reactivity: A Tale of Two Positions

The synthetic versatility of this compound stems from the differential reactivity of its C4 and C2 positions. The C4 carbon is highly electrophilic and primed for nucleophilic aromatic substitution (SₙAr), while the C2-ester offers a secondary site for modification.

The C4 Position: The Epicenter of SₙAr Reactivity

The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic attack.[8] Density Functional Theory (DFT) calculations confirm that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and kinetically favored for nucleophilic attack compared to other positions, such as C2.[6] This regioselectivity is the cornerstone of its utility.[6][11]

The general mechanism proceeds via a stepwise SₙAr pathway, involving the formation of a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.[11][12]

Caption: General SₙAr mechanism at the C4 position.

Common nucleophiles include:

  • Amines: Reaction with primary or secondary amines, particularly anilines, is the most prevalent transformation, directly leading to the 4-aminoquinazoline core of many kinase inhibitors.[1] Electron-rich anilines react readily, while electron-poor anilines may require harsher conditions or catalysis.[1]

  • Thiols and Alcohols: Thioethers and ethers can be formed via reaction with thiols and alcohols, respectively.

  • Carbon Nucleophiles: While less common, carbon-carbon bond formation can be achieved through cross-coupling reactions.

The C2-Ester: A Handle for Further Diversification

The ethyl ester at the C2 position is more stable but can be modified through standard ester chemistry, such as:

  • Hydrolysis: Conversion to the corresponding carboxylic acid.

  • Amidation: Reaction with amines to form amides.

  • Reduction: Conversion to a primary alcohol.

These transformations are typically performed after the C4 substitution, allowing for late-stage diversification of the molecular scaffold.

Strategic Application in Drug Discovery: Synthesis of Kinase Inhibitors

The primary application of this compound is in the synthesis of kinase inhibitors targeting receptors like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5] The general workflow involves a pivotal SₙAr reaction followed by optional modifications.

Kinase_Inhibitor_Workflow start Ethyl 4-chloro- quinazoline-2-carboxylate snar SₙAr Reaction (e.g., with substituted aniline) start->snar Step 1 intermediate 4-Anilinoquinazoline Intermediate snar->intermediate modify Optional C2-Ester Modification (e.g., Hydrolysis, Amidation) intermediate->modify Step 2 (Optional) final Final Kinase Inhibitor Candidate intermediate->final Direct Path modify->final

Caption: Workflow for synthesizing kinase inhibitors.

This strategy allows for the rapid generation of a library of compounds by varying the aniline nucleophile in Step 1. Each variation can be tested for its inhibitory activity against a panel of kinases, enabling the exploration of structure-activity relationships (SAR).[4]

Experimental Protocols

The following protocols are representative of the key transformations discussed.

Protocol: General Procedure for SₙAr with an Aniline Derivative

This procedure describes the synthesis of a 4-anilinoquinazoline derivative, a common core for EGFR/VEGFR inhibitors.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.0-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)[6]

  • Solvent (e.g., Dioxane, Isopropanol, or THF/H₂O)[1][6]

Procedure:

  • To a reaction vessel, add this compound and the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the substituted aniline derivative and the base (DIPEA).

  • Heat the reaction mixture with stirring. Reaction temperatures can range from 80 °C to reflux, and times can vary from a few hours to overnight, depending on the reactivity of the aniline.[6] Microwave irradiation can significantly shorten reaction times.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired ethyl 4-(arylamino)quinazoline-2-carboxylate.

Protocol: Suzuki-Miyaura Cross-Coupling at the C4 Position

For creating C-C bonds, the Suzuki-Miyaura reaction is a powerful tool, coupling the chloroquinazoline with an aryl or heteroaryl boronic acid.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 equiv)[13][15]

  • Ligand (e.g., Triphenylphosphine (PPh₃)) (0.15-0.30 equiv)[13]

  • Base (e.g., Na₂CO₃, K₃PO₄, or KOAc) (2.0-3.0 equiv)[13][16]

  • Solvent system (e.g., DME/H₂O or Dioxane)[13][16]

Procedure:

  • Combine the this compound, arylboronic acid, palladium catalyst, ligand, and base in a reaction vial.

  • Flush the vial with an inert gas (Nitrogen or Argon).

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) for the specified time (can range from hours to overnight).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, add water and extract with an appropriate organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).[13]

  • Wash the combined organic layers with brine, dry over MgSO₄ or Na₂SO₄, and concentrate in vacuo.[13]

  • Purify the residue by column chromatography to isolate the 4-aryl-quinazoline product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its predictable reactivity and versatile nature have made it indispensable for the development of targeted cancer therapies.[17][18] As our understanding of kinase biology deepens, this scaffold will undoubtedly be at the heart of efforts to design next-generation inhibitors with improved potency, selectivity, and resistance profiles. The continued exploration of new reaction methodologies and the strategic functionalization of both the C4 and C2 positions will ensure its relevance for years to come.

References

  • Nishimura, R. H. V., dos Santos, T., Murie, V. E., Furtado, L. C., Costa-Lotufo, L. V., & Clososki, G. C. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • de Oliveira, R. B., de Farias, F. M., de Oliveira, C. S. A., Scotti, M. T., de Oliveira, V., & Ferreira, E. F. B. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, M. M., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Sánchez, J., Ormazábal-Toledo, R., Araya-Maturana, R., & Campodónico, P. R. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

  • Welch, M. W., & Netland, K. A. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, N. M., & Al-Jubiri, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. europepmc.org. Retrieved from [Link]

  • (2025). The Role of Quinazoline Derivatives in Modern Drug Discovery. angenechemical.com. Retrieved from [Link]

  • Patil, S. P., Wagh, A. E., & Pultambar, A. B. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Al-Omaim, W. S., Al-Ghorbani, M., Al-Anazi, M. R., Al-Ghamdi, K. M., Al-Qahtani, S. D., & El-Emam, A. A. (2023). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • El-Damasy, D. A., Abd-Allah, A. A., Lee, S.-H., & Keum, Y.-S. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Center for Biotechnology Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Ali, N. M. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of. ResearchGate. Retrieved from [Link]

  • El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Farghaly, H., El-Sayed, M., & El-Kashef, H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Retrieved from [Link]

  • Abdel-Maksoud, M. S. M., & El-Gamal, K. M. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Retrieved from [Link]

  • (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4,6-dichloroquinazoline-2-carboxylate. PubChem. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • Darabi, M., Jabbarzadeh, E., & Khazalpour, S. (2024). The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Reaction mechanism for the preparation of 4‐aminoquinazoline derivatives 73. ResearchGate. Retrieved from [Link]

Sources

The Biological Versatility of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' broad and potent biological activities. Among the various synthetic precursors, Ethyl 4-chloroquinazoline-2-carboxylate stands out as a versatile intermediate for generating diverse libraries of bioactive molecules. The reactive chloro group at the 4-position serves as a linchpin for nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the carboxylate at the 2-position offers another site for modification. This technical guide provides an in-depth exploration of the biological activities of derivatives synthesized from this core, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

The Quinazoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif found in numerous natural products and synthetic compounds with significant therapeutic applications.[1][2] Its prominence in oncology is particularly noteworthy, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this core structure.[1][3] These agents have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by acting as targeted therapies against specific molecular drivers of the disease.[4][5] The success of these drugs has spurred extensive research into novel quinazoline derivatives, aiming to overcome drug resistance, broaden the spectrum of activity, and explore new therapeutic areas.[5][6]

Derivatives of this compound are of particular interest due to the synthetic tractability offered by the 4-chloro substituent, which readily undergoes nucleophilic aromatic substitution with various amines, thiols, and other nucleophiles.[7][8] This allows for the systematic modification of the scaffold to probe interactions with biological targets and optimize pharmacological properties.

General Synthetic Strategy: A Workflow for Diversification

The primary route to a diverse library of biologically active compounds from this compound involves the N-arylation at the C4 position. This reaction is often mediated by microwave irradiation to improve efficiency and yield, and it is compatible with a wide range of substituted anilines and other amines.[8]

G cluster_synthesis Representative Synthetic Workflow start This compound reagent + Substituted Aniline (R-NH2) start->reagent Nucleophilic Substitution conditions Microwave Irradiation THF/H2O or i-PrOH reagent->conditions product Biologically Active 4-Anilinoquinazoline-2-carboxylate Derivative conditions->product

Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The most extensively documented biological activity of quinazoline derivatives is their anticancer effect.[9][10] These compounds interfere with multiple pathways crucial for tumor growth, proliferation, and survival.

Mechanism 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many 4-anilinoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][11] EGFR is a transmembrane protein that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation and survival.[4][12][13] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[14][15]

Quinazoline-based inhibitors act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[9][12] The quinazoline scaffold provides a key hydrogen bond interaction with the hinge region of the kinase domain, anchoring the inhibitor in the active site.[3]

G cluster_pathway EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR Receptor EGF->EGFR Binds RAS_RAF RAS-RAF-MAPK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits (ATP-Competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling cascade by quinazoline derivatives.

Some quinazoline derivatives have also been developed as dual inhibitors of EGFR and other kinases like HER2 or as inhibitors of the PI3K/mTOR pathway, offering a strategy to overcome resistance and target multiple oncogenic drivers.[13][16]

Mechanism 2: Disruption of Microtubule Dynamics

Another critical anticancer mechanism involves the inhibition of tubulin polymerization.[13][17] Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division.[7][18] Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[19][20]

Several quinazoline derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[12][19][21] This binding prevents the assembly of tubulin dimers into microtubules, disrupting the mitotic spindle and halting cell division.

G cluster_tubulin Tubulin Polymerization and Cell Cycle Tubulin α/β-Tubulin Dimers MT Microtubules (Polymerization) Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle M_Phase M-Phase (Mitosis) Spindle->M_Phase Apoptosis Apoptosis M_Phase->Apoptosis Arrest leads to Quinazoline Quinazoline Derivative Quinazoline->Tubulin Binds to Colchicine Site

Caption: Disruption of microtubule dynamics and cell cycle progression.

Anticancer Activity Data

The antiproliferative activity of quinazoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
4-AnilinoquinazolinesA549 (Lung)EGFR1.96 - 3.46[22]
4-AnilinoquinazolinesMCF-7 (Breast)EGFR0.016 - 0.19[22]
2,4-Disubstituted QuinazolinesHCT-116 (Colon)Tubulin Polymerization2.8[7]
2-Thioxoquinazolin-4-onesHeLa (Cervical)Not Specified1.85 - 2.81[23]
4-ArylaminoquinazolinesNCI-H1975 (Lung, EGFR Mutant)EGFRL858R/T790M<0.01[22]

Antimicrobial and Anti-inflammatory Activities

While oncology is the most prominent field, derivatives of the quinazoline scaffold also exhibit significant potential as antimicrobial and anti-inflammatory agents.

Antimicrobial Effects

Quinazolinone derivatives have been shown to possess broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[24][25] The exact mechanisms are varied but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. Some studies have reported promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.[24][26][27]

Table: Representative Antimicrobial Activity of Quinazolinone Derivatives

Compound Type Microorganism Activity Metric Value (µg/mL) Reference
Quinazolinone-Chalcone Hybrid S. aureus MIC Not specified [28]
Fused Quinazolinones C. albicans MIC 32 [24]
Fused Quinazolinones A. niger MIC 64 [24]
4-(Substituted aniline) quinazolines Fusarium moniliforme Not specified Potent [29]

| Quinazoline-triazole hybrids | Xanthomonas axonopodis | EC₅₀ | 43.2 - 47.8 |[29] |

Anti-inflammatory Properties

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Certain quinazolinone analogs have demonstrated potent anti-inflammatory activity.[8][30] Their mechanism often involves the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[31] Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[27]

Table: Representative Anti-inflammatory Activity of Quinazolinone Derivatives

Compound Type Assay Target IC₅₀ or Inhibition % Reference
2-Methyl-6-substituted quinazolin-4-ones Carrageenan-induced paw edema In vivo 32.5% inhibition [8]
2-Chloro-4-(aryl amino) quinazolines In vitro COX inhibition COX IC₅₀ = 1.772 µg/mL [31]
3-(Arylideneamino)-phenylquinazoline-4(3H)-one LPS-stimulated macrophages NF-κB, TNF-α, IL-6 Significant inhibition [27]

| Phenyl Quinoline Phenol Derivatives | HRBC membrane stabilization | In vitro | IC₅₀ = 0.021 µM |[31] |

Key Experimental Protocols

Verifying the biological activity of newly synthesized derivatives requires robust and standardized assays. Below are detailed protocols for two fundamental assays in anticancer drug screening.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 40% (v/v) dimethylformamide (DMF), 16% (w/v) sodium dodecyl sulfate (SDS), 2% (v/v) glacial acetic acid, pH adjusted to 4.7.[6]

  • 96-well cell culture plates.

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Test compounds (dissolved in DMSO, then diluted in medium).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution over time.[26]

Materials:

  • Purified tubulin protein (>99%, bovine or porcine brain).[32][33]

  • GTP solution (10 mM stock).

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[26][33]

  • Test compounds, positive control (e.g., paclitaxel for stabilization), and negative control (e.g., colchicine for destabilization).

  • UV-transparent 96-well plate.

  • Temperature-controlled spectrophotometer/plate reader capable of reading at 340 nm.

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound and controls in Polymerization Buffer.

  • Reaction Setup (on ice): In a pre-chilled 96-well plate, set up the reaction mix. For a typical 100 µL reaction:

    • Add buffer, test compound (e.g., 10 µL of a 10x stock), and GTP (to a final concentration of 1 mM).

    • Initiate the reaction by adding purified tubulin to a final concentration of 2-4 mg/mL.[2]

  • Measurement: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[26][32]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine key parameters such as the maximum rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance). Calculate the IC₅₀ value by plotting the Vmax or plateau absorbance against the logarithm of the compound concentration.[26]

Conclusion and Future Perspectives

Derivatives of this compound represent a rich and versatile source of biologically active compounds. Their proven success as anticancer agents, particularly as EGFR and tubulin inhibitors, continues to drive innovation in oncology. Furthermore, their emerging roles as potent antimicrobial and anti-inflammatory agents open new avenues for therapeutic development. The synthetic accessibility of this scaffold allows for fine-tuning of structure-activity relationships, enabling the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular drivers of disease deepens, the strategic modification of the quinazoline core will undoubtedly lead to the discovery of novel and impactful medicines.

References

A complete list of all sources cited is provided below, with clickable URLs for verification.

Sources

The Quinazoline Scaffold: A Privileged Structure in Modern Drug Discovery — A Technical Guide to the Role of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of Ethyl 4-chloroquinazoline-2-carboxylate, a key intermediate that serves as a gateway to a diverse family of bioactive molecules. While the compound itself is not known for a direct biological mechanism of action, its strategic importance lies in its role as a versatile scaffold for the synthesis of potent therapeutic agents. This document will elucidate the synthetic pathways to and from this compound, with a particular focus on the generation of 4-anilinoquinazoline derivatives. We will delve into the well-established mechanism of action of these derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: The Significance of the Quinazoline Moiety

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the quinazoline scaffold holds a place of distinction.[1] This bicyclic aromatic system, composed of a benzene ring fused to a pyrimidine ring, is a recurring motif in numerous FDA-approved drugs and clinical candidates. The planarity of the quinazoline ring system and its capacity for diverse substitutions at various positions allow for the fine-tuning of steric and electronic properties, enabling precise interactions with biological macromolecules.

Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1] Notably, the 4-anilinoquinazoline framework is the basis for several highly successful targeted cancer therapies, such as gefitinib (Iressa®) and erlotinib (Tarceva®), which have transformed the therapeutic landscape for patients with specific types of non-small cell lung cancer (NSCLC).[2][3][4] The journey to these life-saving medicines often begins with versatile chemical building blocks, one of the most important being this compound.

Physicochemical Properties of this compound

This compound is a stable crystalline solid that serves as a crucial intermediate in organic synthesis. Its key structural features, the chloro group at the 4-position and the ethyl ester at the 2-position, are pivotal to its synthetic utility.

PropertyValueReference
Molecular Formula C₁₁H₉ClN₂O₂[5][6]
Molecular Weight 236.65 g/mol [5][6]
Appearance Solid[5]
CAS Number 34632-69-4[5][6]
SMILES CCOC(=O)c1nc2ccccc2c(Cl)n1[5]
InChI InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3[5]

The reactivity of this molecule is dominated by the electrophilic nature of the C4 carbon, which is susceptible to nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, allowing for the introduction of a wide variety of substituents at this position.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from anthranilic acid. The first step involves the formation of the quinazolinone ring, followed by chlorination.

Step 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The initial step involves the cyclization of a substituted anthranilamide derivative to form the quinazolinone core. While multiple methods exist for the formation of quinazolinones, a common approach involves the reaction of an anthranilate with a suitable nitrogen-containing reagent.

Protocol 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-aminobenzoate (anthranilate) in a suitable solvent such as ethanol.

  • Reagent Addition: Add an equimolar amount of urea or a related compound. The reaction is often catalyzed by the presence of a mild acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, will often precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Step 2: Chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The conversion of the 4-oxo group to a 4-chloro group is a critical step that activates the quinazoline ring for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, suspend Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for several hours. The reaction should be carried out under anhydrous conditions as POCl₃ is sensitive to moisture. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. The work-up should be performed with extreme care.

  • Quenching: Slowly and cautiously pour the reaction residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, to a neutral pH. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis_Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination Ethyl_2_aminobenzoate Ethyl 2-aminobenzoate Reaction1 Cyclization/ Condensation Ethyl_2_aminobenzoate->Reaction1 Urea Urea Urea->Reaction1 Ethyl_4_oxo Ethyl 4-oxo-3,4- dihydroquinazoline-2-carboxylate Reaction1->Ethyl_4_oxo Reaction2 Chlorination Ethyl_4_oxo->Reaction2 POCl3 POCl₃ POCl3->Reaction2 Ethyl_4_chloro Ethyl 4-chloroquinazoline- 2-carboxylate Reaction2->Ethyl_4_chloro

Figure 1: Synthetic workflow for this compound.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the synthetic utility of this compound. The electron-withdrawing nature of the pyrimidine ring, particularly the nitrogen atoms at positions 1 and 3, activates the C4 position towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring.

SNAr_Mechanism Start Ethyl 4-chloroquinazoline- 2-carboxylate + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (RDS) Product 4-Substituted Quinazoline Derivative + Cl⁻ Intermediate->Product Elimination of Cl⁻

Figure 2: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

This facile substitution allows for the introduction of a vast array of functional groups at the C4 position, with amines being particularly important nucleophiles in the synthesis of biologically active compounds.

Synthesis of 4-Anilinoquinazoline Derivatives: A Gateway to Kinase Inhibitors

The reaction of this compound with various anilines is a key step in the synthesis of potent kinase inhibitors. This reaction is a classic example of an SNAr reaction.

Protocol 3: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

  • Reaction Setup: Dissolve this compound in a suitable solvent, such as isopropanol, n-butanol, or dimethylformamide (DMF), in a round-bottom flask.

  • Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired aniline derivative. The reaction can be carried out with or without a base. In some cases, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is added to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux or an appropriate temperature for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system, to afford the pure 4-anilinoquinazoline derivative.

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

Many 4-anilinoquinazoline derivatives synthesized from this compound exhibit their potent anticancer activity by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[3][4][7]

The EGFR Signaling Pathway

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This uncontrolled signaling drives tumor growth and progression.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding

Sources

The Genesis of a Key Scaffold: A Technical Guide to the Discovery and History of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Cornerstone of Medicinal Chemistry: Unraveling the Synthetic Lineage and Enduring Importance of Ethyl 4-chloroquinazoline-2-carboxylate

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, chronicles the discovery and historical evolution of this compound, a pivotal intermediate in the synthesis of numerous pharmacologically active compounds. This document moves beyond a simple recitation of facts to provide a nuanced understanding of the chemical logic and experimental causality that have shaped its synthesis over time.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged structure" in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound, with its reactive chloro group at the 4-position and an ester at the 2-position, serves as a versatile building block for the elaboration of complex quinazoline-based drugs.[6][7] The chloro substituent is an excellent leaving group, readily displaced by nucleophiles, while the ethyl ester offers a handle for further functionalization.

Historical Context: The Dawn of Quinazoline Chemistry

The story of this compound is intrinsically linked to the broader history of quinazoline synthesis. The first quinazoline derivative was prepared by Griess in 1869.[2] However, the parent quinazoline was not synthesized until 1895 by Bischler and Lang, with an improved synthesis reported by Gabriel in 1903.[1][2] These early explorations laid the groundwork for the development of a diverse range of synthetic methodologies for this important heterocyclic system.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis logically follows from established principles of quinazoline chemistry developed in the mid-20th century. The most probable and historically consistent synthetic route involves a two-step process: the formation of a quinazolinone precursor followed by a chlorination step.

The Seminal Synthetic Pathway: A Two-Act Chemical Drama

The preparation of this compound is a tale of two fundamental organic reactions: the cyclocondensation to form the quinazolinone ring, followed by the activation of the 4-position via chlorination.

Act I: The Cyclocondensation of Anthranilic Acid and Diethyl Oxalate

The logical precursor to our target molecule is Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate .[8][9] The historical synthesis of this intermediate is a variation of the widely used methods for quinazolinone formation, most notably the reaction of anthranilic acid derivatives with a suitable C2-N1 synthon. In this case, diethyl oxalate serves as the source of the C2 and the attached ester functionality.

The reaction of anthranilic acid with diethyl oxalate proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system. This method provides a direct and efficient route to the key intermediate.

Experimental Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

Materials:

  • Anthranilic acid

  • Diethyl oxalate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Procedure:

  • A mixture of anthranilic acid (1 equivalent) and diethyl oxalate (1.5-2 equivalents) is heated in a high-boiling point solvent.

  • The reaction mixture is heated to reflux (typically 180-200 °C) for several hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol, ether) to remove unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Act II: The Chlorination of the Quinazolinone Ring

With the quinazolinone precursor in hand, the next critical step is the introduction of the chloro group at the 4-position. This transformation is a cornerstone of quinazoline chemistry, converting the relatively unreactive hydroxyl group of the tautomeric form of the quinazolinone into a highly reactive leaving group. The most common and historically significant reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][10][11][12]

The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position, leading to the formation of the 4-chloroquinazoline derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Optional: N,N-dimethylformamide (DMF) as a catalyst

Procedure:

  • A mixture of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (1 equivalent) and an excess of phosphorus oxychloride (or thionyl chloride) is heated to reflux. A catalytic amount of DMF can be added to accelerate the reaction when using thionyl chloride.[4]

  • The reaction is typically refluxed for several hours until the starting material is consumed (monitored by TLC).

  • After completion, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).

Mechanistic Insights and Experimental Rationale

The choice of reagents and reaction conditions in this synthetic sequence is guided by fundamental principles of organic chemistry.

  • Cyclocondensation: The use of a high-boiling point solvent in the first step is crucial to provide the necessary thermal energy to drive the reaction to completion, particularly the dehydration step which forms the aromatic pyrimidine ring. The excess of diethyl oxalate helps to shift the equilibrium towards the product.

  • Chlorination: The use of excess POCl₃ or SOCl₂ serves as both the reagent and the solvent. The reaction is often performed under anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product. The workup procedure involving pouring the reaction mixture onto ice is a critical step to quench the excess reactive chlorinating agent and precipitate the product.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylateC₁₁H₁₀N₂O₃218.2129113-33-5Solid
This compoundC₁₁H₉ClN₂O₂236.6534632-69-4Solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Anthranilic_Acid Anthranilic Acid Quinazolinone Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Anthranilic_Acid->Quinazolinone Heat Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Quinazolinone Final_Product Ethyl 4-chloroquinazoline- 2-carboxylate Quinazolinone->Final_Product Reflux Chlorinating_Agent POCl₃ or SOCl₂ Chlorinating_Agent->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery and development of the synthesis of this compound represent a significant milestone in heterocyclic chemistry. While the initial synthesis was likely an application of established methodologies rather than a serendipitous discovery, its impact on medicinal chemistry is undeniable. This versatile intermediate continues to be a cornerstone in the construction of novel quinazoline-based compounds with a wide range of therapeutic applications, a testament to the enduring power of fundamental synthetic organic chemistry.

References

  • Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Russian Journal of Organic Chemistry.
  • Quinazoline - Wikipedia.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Synthesis of quinazolines - Organic Chemistry Portal.
  • CAS 34632-69-4: ethyl 4-chloroquinazoline-2-carboxyl
  • History of discovery and development of antibiotics in chemotherapy.
  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchG
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[6]. - ResearchGate.

  • Synthesis of Quinazoline and Quinazolinone Deriv
  • Chlorination of 4(3H)-quinazolinone derivatives 56.
  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Deriv
  • Ethyl 4-chloroquinazoline-2-carboxyl
  • Ethyl 4-Chloroquinazoline-2-carboxyl
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchG
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxyl
  • Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxyl

Sources

Potential therapeutic targets of "Ethyl 4-chloroquinazoline-2-carboxylate" analogues

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide

Title: Identifying and Validating Therapeutic Targets for Ethyl 4-chloroquinazoline-2-carboxylate Analogues: A Technical Guide for Drug Discovery Professionals

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in numerous approved therapeutics. This compound is a key chemical intermediate, providing a versatile platform for the synthesis of a diverse library of analogues. This guide offers an in-depth exploration of the potential therapeutic targets for these analogues, with a primary focus on oncology. We will delve into the mechanistic basis for targeting specific protein kinases, such as EGFR and VEGFR, and provide detailed, field-tested protocols for target identification, validation, and cellular characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the quinazoline scaffold for novel therapeutic interventions.

Introduction: The Quinazoline Core as a Privileged Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and nitrogen atoms are adept at forming key hydrogen bonds within the ATP-binding pockets of various protein kinases, making it a highly effective framework for designing enzyme inhibitors.[3] this compound, in particular, is a valuable starting material.[4] The chloro group at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the facile introduction of various aniline and other amine-containing moieties, which is a common strategy for developing potent and selective kinase inhibitors.[2] This modularity enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against desired targets.[5]

Part 1: Key Therapeutic Target Classes for Quinazoline Analogues

Decades of research have demonstrated that quinazoline derivatives possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7] However, their most profound clinical impact has been in oncology, primarily through the inhibition of protein kinases that drive tumor growth and proliferation.[8]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[3] Its overexpression or mutation is a known driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3] The 4-anilinoquinazoline scaffold is a classic EGFR inhibitor structure, with the quinazoline core acting as an ATP mimic that binds to the kinase hinge region. Marketed drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are prime examples of this class.[1][9]

Mechanism of Action: Analogues derived from this compound can be designed to target the ATP-binding site of the EGFR kinase domain. The quinazoline nitrogen (N1) typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region, anchoring the inhibitor. The substituted aniline moiety at the 4-position extends into a hydrophobic pocket, and modifications here are critical for determining potency and selectivity, including activity against resistance mutations like T790M.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Analogue Inhibitor->EGFR Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Activates

Caption: EGFR signaling pathway and the point of inhibition by quinazoline analogues.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[10] VEGFR-2 is the primary receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[11] Inhibiting VEGFR-2 is a validated anti-cancer strategy that effectively "starves" the tumor of necessary nutrients and oxygen. Many quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors.[10][12][13] Some, like Vandetanib, are multi-kinase inhibitors that target both EGFR and VEGFR-2.[14]

Mechanism of Action: Similar to EGFR, quinazoline analogues inhibit VEGFR-2 by competing with ATP for its binding site in the catalytic domain.[15] The binding mode often involves hydrogen bonds with key hinge region residues (e.g., Cys919 in VEGFR-2) and hydrophobic interactions within the pocket.[12] By blocking the autophosphorylation of VEGFR-2, these compounds inhibit downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, ultimately suppressing endothelial cell proliferation and migration.[11]

Other Potential Targets

The versatility of the quinazoline scaffold allows for its adaptation to target other enzyme families and cellular processes. Research has indicated potential activity against:

  • Other Tyrosine and Serine/Threonine Kinases: Including HER2, FGFR, PDGFR, and CDKs.[15][16][17]

  • Microtubule Polymerization: Some derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.[5]

  • Non-Oncology Targets: The scaffold has also shown promise in developing antimicrobial, anti-inflammatory, and anti-HIV agents.[5]

Part 2: A Practical Guide to Target Identification and Validation

As a Senior Application Scientist, my experience underscores that a robust, multi-faceted experimental approach is non-negotiable for validating a potential therapeutic target. The following workflows represent a logical, self-validating progression from initial screening to cellular mechanism of action.

Workflow 1: Primary Screening and Hit Identification

The initial goal is to screen a library of newly synthesized this compound analogues to identify "hits" with significant biological activity.

Workflow1 start Synthesized Quinazoline Analogue Library assay High-Throughput Cell Viability Assay (e.g., MTT or CellTiter-Glo®) start->assay data Calculate IC50 Values (Concentration for 50% Inhibition) assay->data decision Potency & Selectivity Filter (e.g., IC50 < 10 µM) data->decision decision->start Does Not Meet Criteria hits Prioritized 'Hit' Compounds decision->hits Meets Criteria end Proceed to Target Validation hits->end

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Ethyl 4-Chloroquinazoline-2-carboxylate via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] This benzo-fused N-heterocyclic framework is integral to numerous FDA-approved drugs, including EGFR inhibitors like gefitinib and erlotinib, which have revolutionized cancer therapy.[1][3] The versatility of the quinazoline system stems from its amenability to substitution at various positions, allowing for the fine-tuning of steric and electronic properties to optimize pharmacological activity.

Ethyl 4-chloroquinazoline-2-carboxylate is a pivotal starting material for the synthesis of diverse quinazoline libraries. The chlorine atom at the C4 position is exceptionally labile, rendered highly susceptible to nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the fused benzene ring, the two ring nitrogens, and the C2-carboxylate group. This high reactivity enables the facile introduction of a vast array of functionalities, making it an invaluable building block for generating novel molecular entities in drug discovery programs.[4]

This guide provides a detailed examination of the SNAr mechanism on this substrate and offers robust, field-proven protocols for its reaction with various classes of nucleophiles.

The Mechanism: Understanding Reactivity and Regioselectivity

The functionalization of this compound proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step, addition-elimination process.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. The potent electron-withdrawing nature of the adjacent nitrogen atom (N3) and the ester group at C2 significantly lowers the electron density at C4, making it highly electrophilic. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored in the second, typically rapid, step through the expulsion of the chloride leaving group.

The regioselectivity of this reaction is a critical feature. The C4 position is significantly more reactive towards nucleophiles than the C2 position.[6][7][8] This is because the negative charge in the Meisenheimer complex formed by attack at C4 is delocalized more effectively over the electronegative nitrogen atoms of the pyrimidine ring. DFT calculations on related 2,4-dichloroquinazolines have confirmed that the C4 position has a higher LUMO coefficient and a lower activation energy for nucleophilic attack, providing a theoretical foundation for this observed regioselectivity.[6][7]

Caption: Figure 1: S-N-Ar Mechanism at the C4 Position

Core Principles for Protocol Design

The success of a nucleophilic substitution reaction on this compound hinges on the careful selection of reaction parameters. Each component plays a critical role in modulating reactivity and ensuring high conversion to the desired product.

  • Nucleophile Choice: The nature of the nucleophile is paramount.

    • N-Nucleophiles: Aliphatic amines are generally more nucleophilic than aromatic amines and often react under milder conditions. Electron-rich anilines react more readily than electron-poor ones.[1] Steric hindrance, particularly from ortho-substituents on anilines, can significantly impede the reaction rate.[1]

    • O-Nucleophiles: Phenols and alcohols are weaker nucleophiles and almost always require a base to generate the more potent corresponding alkoxide or phenoxide.

    • S-Nucleophiles: Thiols are excellent nucleophiles and typically react efficiently, often with a base to form the thiolate anion.

  • Solvent System: The solvent must solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.

    • Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent choices as they effectively solvate cations while leaving the nucleophile relatively "bare" and highly reactive.

    • Alcohols (Isopropanol, Ethanol, n-Butanol): These can serve as both solvent and, in some cases, a proton source/sink. They are commonly used, especially for reactions with amines.[9]

  • Base: A base is often employed to deprotonate the nucleophile, thereby increasing its nucleophilicity. For amine nucleophiles, a base can also act as a scavenger for the HCl generated during the reaction.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used for O- and S-nucleophiles.

    • Organic Bases (Triethylamine (TEA), DIPEA): Commonly used as an acid scavenger in reactions with amines.[9]

  • Temperature and Reaction Time: Reaction kinetics are highly dependent on the nucleophile's reactivity.

    • Conventional Heating: Reactions can range from room temperature for highly reactive nucleophiles to reflux temperatures (80-150 °C) for less reactive partners.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes, often improving yields and reducing side-product formation.[1] It is particularly effective for less reactive nucleophiles.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the substitution of this compound with representative nucleophiles.

Workflow Figure 2: General Experimental Workflow start Start: Select Reactants & Solvent setup Reaction Setup: - Combine Reactants - Add Base (if needed) - Inert Atmosphere (optional) start->setup reaction Reaction: - Conventional Heating or - Microwave Irradiation - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench Reaction - Extraction / Precipitation reaction->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify end End: Characterized Product purify->end

Caption: Figure 2: General Experimental Workflow

Protocol 1: Reaction with an Aromatic Amine (N-Nucleophile)

This protocol describes a typical reaction with a substituted aniline, a common transformation in the synthesis of kinase inhibitors.[9]

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 - 1.2 eq)

    • Isopropanol (or n-Butanol)

    • Triethylamine (TEA) (optional, 1.5 eq)

    • Ethyl acetate, Hexanes (for chromatography)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the chosen aniline (1.1 eq).

    • Add isopropanol to form a suspension (approx. 0.1 M concentration).

    • Optional: If the aniline salt is used or if the aniline is weakly nucleophilic, add TEA (1.5 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and stir.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature. The product may precipitate directly from the solution.

    • If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 4-(anilino)quinazoline-2-carboxylate.

Protocol 2: Reaction with a Phenol (O-Nucleophile)

This procedure, often referred to as a nucleophilic aromatic substitution for an ether synthesis, requires a base to generate the more reactive phenoxide ion.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Substituted Phenol (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.2 eq) and anhydrous DMF.

    • Add potassium carbonate (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

    • Add this compound (1.0 eq) to the mixture.

    • Heat the reaction to 80-100 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

    • After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired ethyl 4-phenoxyquinazoline-2-carboxylate.

Protocol 3: Reaction with a Thiol (S-Nucleophile)

Thiols are potent nucleophiles, and this reaction proceeds efficiently to form thioethers, which are valuable intermediates in medicinal chemistry.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Aliphatic or Aromatic Thiol (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (CH₃CN) or DMF

    • Ethyl acetate

    • Water

  • Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile.

    • Add the thiol (1.1 eq) dropwise to the suspension at room temperature.

    • Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often complete within 2-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl 4-(thio)quinazoline-2-carboxylate.

Summary of Reaction Conditions

The selection of appropriate conditions is crucial and depends heavily on the nucleophile's identity. The table below provides a general guide for initial reaction screening.

Nucleophile TypeRepresentative NucleophileTypical BaseRecommended Solvent(s)Typical Temperature
Nitrogen Aliphatic AmineNone / TEAIsopropanol, EthanolRoom Temp to 80 °C
Aromatic Amine (Aniline)None / TEAIsopropanol, n-Butanol, DMF80 °C to Reflux
Oxygen Phenol / AlcoholK₂CO₃, Cs₂CO₃DMF, DMSO80 °C to 120 °C
Sulfur Thiol / ThiophenolK₂CO₃, DIPEAAcetonitrile, DMFRoom Temp to 60 °C

Conclusion

This compound is a highly activated and versatile electrophile for the synthesis of 4-substituted quinazoline derivatives. The protocols detailed herein provide a robust framework for researchers to access a wide chemical space through nucleophilic aromatic substitution. A thorough understanding of the underlying SNAr mechanism and the role of each reaction parameter allows for the logical design and optimization of synthetic routes, accelerating the discovery of novel compounds with potential therapeutic applications.

References

  • Sánchez, B. et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link][5]

  • Carver, D. R. et al. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry. Available at: [Link][10]

  • de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link][6]

  • de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link][7]

  • Barros, F. W. A. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link][1]

  • ResearchGate. Synthesis of 4-chloroquinazolines. ResearchGate. Available at: [Link][3]

  • ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines. ResearchGate. Available at: [Link][9]

  • El-Sayed, W. A. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link][11]

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link][8]

  • Jin, Y. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link][2]

Sources

Synthesis of 4-Aminoquinazoline Derivatives from Ethyl 4-Chloroquinazoline-2-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 4-aminoquinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This heterocyclic framework is particularly prominent in the development of kinase inhibitors, with several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, featuring this critical moiety.[1][4] The therapeutic importance of these compounds spans targeted treatments for various cancers, including lung, breast, and prostate cancers.[1][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-aminoquinazoline derivatives, starting from the versatile precursor, Ethyl 4-chloroquinazoline-2-carboxylate. The focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the underlying chemistry and practical, field-tested methodologies.

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary transformation in the synthesis of 4-aminoquinazolines from a 4-chloroquinazoline precursor is a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7] This reaction is fundamental to the construction of the desired derivatives and proceeds through a well-established mechanism.

Mechanism of SNAr on the Quinazoline Ring

The SNAr reaction on a 4-chloroquinazoline involves the addition of a nucleophile (an amine in this case) to the electron-deficient quinazoline ring, followed by the elimination of the chloride leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[5]

Several key factors govern the regioselectivity and efficiency of this reaction:

  • Electronic Effects: The nitrogen atoms within the quinazoline ring are electron-withdrawing, which activates the ring towards nucleophilic attack.

  • Positional Reactivity: Theoretical and experimental studies have shown that the C4 position of the quinazoline ring is more susceptible to nucleophilic attack than the C2 position.[6][8] This regioselectivity is attributed to the greater contribution of the C4 carbon's atomic orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline system, making it the more electrophilic site.[6][7][8]

  • Leaving Group: The chloride at the C4 position is a good leaving group, facilitating the elimination step of the SNAr mechanism.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products Ethyl_4_chloroquinazoline_2_carboxylate Ethyl 4-chloroquinazoline- 2-carboxylate Meisenheimer Tetrahedral Intermediate (Meisenheimer Complex) Ethyl_4_chloroquinazoline_2_carboxylate->Meisenheimer Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->Meisenheimer Product Ethyl 4-aminoquinazoline- 2-carboxylate Derivative Meisenheimer->Product Elimination of Cl- HCl HCl Meisenheimer->HCl

Caption: General workflow for the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-aminoquinazoline derivatives from this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Synthesis of Ethyl 4-(Arylamino)quinazoline-2-carboxylates via Conventional Heating

This protocol describes a standard method for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant therapeutic interest.[9]

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (or other suitable high-boiling solvent like n-butanol or DMF)

  • Hydrochloric acid (HCl) in isopropanol (for product precipitation, optional)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in isopropanol (10-20 mL per mmol of starting material).

  • Addition of Nucleophile: To the stirred solution, add the substituted aniline (1.1-1.2 eq.).

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by TLC. The disappearance of the starting material (this compound) indicates the completion of the reaction. Reaction times can vary from a few hours to overnight.

  • Product Isolation and Purification:

    • Precipitation Method: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, a solution of HCl in isopropanol can be added to precipitate the hydrochloride salt of the product. The solid can then be collected by filtration, washed with cold isopropanol, and dried.

    • Extraction and Chromatography: Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

Microwave-assisted organic synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[2]

Materials:

  • This compound

  • Primary or Secondary Amine

  • Ethanol or another microwave-compatible solvent

  • Microwave reactor vials

  • Microwave synthesizer

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and ethanol (2-5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a predetermined time (typically 10-30 minutes). The reaction parameters (temperature, time, and power) should be optimized for each specific substrate combination.

  • Work-up and Purification: After the reaction is complete and the vial has cooled to a safe temperature, the work-up and purification can be carried out as described in Protocol 1 (either by precipitation or extraction and chromatography).

  • Characterization: Confirm the identity and purity of the synthesized compound using appropriate analytical methods.

Data Presentation: A Comparative Overview

The choice of synthetic methodology can significantly impact the outcome of the reaction. The following table summarizes typical results for the synthesis of a model compound, Ethyl 4-(3-chloro-4-fluoroanilino)quinazoline-2-carboxylate.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6-12 hours15-30 minutes
Typical Yield 75-85%80-95%
Solvent Isopropanol, n-ButanolEthanol, DMF
Temperature 80-120 °C120-150 °C
Key Advantage Simplicity of setupSpeed and efficiency
Key Disadvantage Longer reaction timesRequires specialized equipment

Experimental Workflow and Logic

The successful synthesis of 4-aminoquinazoline derivatives relies on a logical and systematic workflow.

experimental_workflow Start Start: Selection of Reagents (this compound & Amine) Reaction_Setup Reaction Setup (Solvent, Stoichiometry) Start->Reaction_Setup Reaction_Method Choice of Reaction Method Reaction_Setup->Reaction_Method Conventional_Heating Conventional Heating (Reflux) Reaction_Method->Conventional_Heating Standard Lab Setup Microwave_Synthesis Microwave-Assisted Synthesis Reaction_Method->Microwave_Synthesis Rapid Synthesis Monitoring Reaction Monitoring (TLC) Conventional_Heating->Monitoring Microwave_Synthesis->Monitoring Workup Work-up (Precipitation or Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure 4-Aminoquinazoline Derivative Characterization->End

Caption: A logical workflow for the synthesis of 4-aminoquinazoline derivatives.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, several self-validating steps are incorporated:

  • TLC Monitoring: Regular monitoring of the reaction by TLC provides a real-time assessment of the reaction's progress, confirming the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: Comprehensive characterization of the final product by 1H NMR, 13C NMR, and mass spectrometry is non-negotiable. The obtained data should be consistent with the expected structure.

  • Purity Assessment: The purity of the final compound should be determined, typically by HPLC or elemental analysis, to ensure it meets the standards required for subsequent biological testing or further synthetic transformations.

Conclusion and Future Perspectives

The synthesis of 4-aminoquinazoline derivatives from this compound is a robust and versatile process, pivotal to the discovery and development of novel therapeutics.[10] The protocols outlined in this guide, based on the well-established SNAr reaction, provide a solid foundation for researchers in the field. The choice between conventional heating and microwave-assisted synthesis will depend on the specific research needs, available resources, and desired throughput. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the efficient and reliable synthesis of the 4-aminoquinazoline scaffold will remain a critical endeavor in medicinal chemistry.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available from: [Link].

  • Das, D., & Gong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 169-192. Available from: [Link].

  • Carver, D. R., Hubbard, J. S., & Wolfe, J. F. (1982). SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry, 47(6), 1036-1040. Available from: [Link].

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. ResearchGate. Available from: [Link].

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available from: [Link].

  • Ghorab, M. M., & Alsaid, M. S. (2015). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta pharmaceutica (Zagreb, Croatia), 65(3), 299–309. Available from: [Link].

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link].

  • Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link].

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(42), 25050-25074. Available from: [Link].

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. FAO AGRIS. Available from: [Link].

  • 4-aminoquinazoline-based drugs. ResearchGate. Available from: [Link].

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. Available from: [Link].

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link].

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link].

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. Available from: [Link].

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available from: [Link].

  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available from: [Link].

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available from: [Link].

  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. Available from: [Link].

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available from: [Link].

  • Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link].

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Suzuki-Miyaura Coupling

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1] The functionalization of the quinazoline ring system is therefore of paramount importance in drug discovery and development. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its efficiency, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

This guide provides a detailed technical overview and a robust protocol for the Suzuki-Miyaura coupling of Ethyl 4-chloroquinazoline-2-carboxylate . The chloro-substituent at the C4-position of the quinazoline ring is particularly activated towards nucleophilic aromatic substitution and oxidative addition to a Palladium(0) complex, making it an excellent electrophilic partner for this transformation. This reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Below is a diagram illustrating the general catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Mechanism A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D R-B(OR')2 Base E Ar-Pd(II)L2-R D->E F Reductive Elimination E->F F->A Ar-R

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid. The reaction conditions are based on established procedures for similar 4-chloroquinazoline derivatives.[5]

Materials:

  • This compound

  • Phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv).

  • Solvent Addition: Add anhydrous DMF and anhydrous EtOH in a 3:1 ratio (v/v) to the flask via a syringe. The solvent should be deoxygenated prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 4-phenylquinazoline-2-carboxylate.

Below is a visual representation of the experimental workflow.

experimental_workflow start Start setup Reaction Setup: - this compound - Phenylboronic acid - K2CO3 start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert catalyst Add PdCl2(PPh3)2 Catalyst inert->catalyst solvent Add Anhydrous DMF/EtOH catalyst->solvent react Heat to 100 °C (2-4 hours) solvent->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup: - EtOAc/Water extraction - Brine wash - Dry and concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify product Ethyl 4-phenylquinazoline-2-carboxylate purify->product

Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for Suzuki coupling reactions on 4-chloroquinazoline derivatives with various arylboronic acids. While specific yields for this compound may vary, this table provides a useful reference based on similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl2(PPh3)2 (5)K2CO3DMF/EtOH1002~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)Na2CO3Toluene/H2O11512~80-90
33-Tolylboronic acidPd(OAc)2 (5) / SPhos (10)K3PO4Dioxane/H2O1006~80-95
42-Thienylboronic acidPd(PPh3)4 (5)Cs2CO3DMF904~75-90

Key Considerations and Troubleshooting

  • Inert Atmosphere: The success of the Suzuki coupling is highly dependent on maintaining an oxygen-free environment. Any residual oxygen can lead to the oxidation of the Pd(0) catalyst, rendering it inactive.

  • Purity of Reagents: Use of high-purity starting materials, particularly the boronic acid, is recommended. Impurities in the boronic acid can lead to side reactions and lower yields.

  • Choice of Base: The base plays a crucial role in the transmetalation step. While K2CO3 is a common choice, other bases like K3PO4, Cs2CO3, or Na2CO3 can be more effective depending on the specific substrates.

  • Catalyst and Ligand Selection: For challenging substrates or to improve reaction efficiency, a variety of palladium catalysts and phosphine ligands can be screened. For instance, bulky and electron-rich ligands like SPhos or XPhos can often improve catalytic activity.

  • Homocoupling of Boronic Acid: A common side reaction is the homocoupling of the boronic acid. This can be minimized by the slow addition of the boronic acid or by using a boronate ester instead.

  • Hydrolysis of the Chloroquinazoline: Under certain conditions, particularly with prolonged heating or in the presence of excess water, the 4-chloroquinazoline can undergo hydrolysis to the corresponding quinazolinone. Ensuring anhydrous conditions can mitigate this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 4-aryl-quinazoline-2-carboxylates from this compound. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and selecting the appropriate catalyst and base, high yields of the desired products can be achieved. This methodology provides a reliable and efficient route for the generation of diverse libraries of quinazoline derivatives for applications in drug discovery and materials science.

References

  • Khoza, R. G., et al. (2020). Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. Molecules, 25(15), 3364. [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wipf, P., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]

  • Mhlanga, N., et al. (2019). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 24(18), 3249. [Link]

  • Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]

  • The Suzuki Reaction. (2014). University of California, Irvine. [Link]

  • Wu, J., et al. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362-6366. [Link]

  • Głowacka, I. E., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8683. [Link]

  • Bi, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-410. [Link]

  • Ali, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5431. [Link]

  • Al-Azzawi, H. R. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Mhlanga, N., et al. (2019). Suzuki-Miyaura cross-coupling of 4,7-dichloroquinazolines 78. ResearchGate. [Link]

  • Hamed, M. M. (2021). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 10(4). [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The 4-aminoquinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The efficient and versatile synthesis of 4-aminoquinazoline derivatives is therefore of paramount importance to researchers in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[2][3]

This comprehensive guide provides detailed application notes and protocols for the successful Buchwald-Hartwig amination of "Ethyl 4-chloroquinazoline-2-carboxylate." As a Senior Application Scientist, this document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, empowering researchers to optimize the reaction for their specific needs and troubleshoot potential challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational optimization of reaction conditions.[2][4] The catalytic cycle can be broadly divided into three key stages: oxidative addition, amination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_inputs Reactants cluster_outputs Products & Byproducts Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex (Ar-Pd(II)(L)-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Amine_Coordination Amine Coordinated Complex [Ar-Pd(II)(L)(R2NH)-Cl] Oxidative_Addition->Amine_Coordination R2NH Amido_Complex Palladium Amido Complex [Ar-Pd(II)(L)(R2N)] Amine_Coordination->Amido_Complex - HCl (facilitated by Base) Amido_Complex->Pd(0)L Regeneration of Catalyst Product 4-Aminoquinazoline Product Amido_Complex->Product Reductive Elimination ArCl Ethyl 4-chloroquinazoline- 2-carboxylate Amine Primary or Secondary Amine (R2NH) Base Base BaseH [Base-H]+Cl-

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can significantly influence the reaction rate and outcome.[5][6]

  • Reductive Elimination: The final step involves the formation of the new C-N bond through reductive elimination, yielding the desired 4-aminoquinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Strategic Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters. Given the electron-deficient nature of the quinazoline ring and the presence of an ester functionality, a well-designed reaction protocol is essential to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor for a successful transformation, especially when dealing with challenging aryl chlorides.[2][7]

Catalyst/Precatalyst Ligand Key Features and Recommendations
Pd(OAc)₂ / Pd₂(dba)₃Bulky Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhosGenerally the first choice for amination of heteroaryl chlorides. Their steric bulk promotes reductive elimination and prevents catalyst decomposition.[7]
Bidentate Ligands: BINAP, XantphosBINAP is a classic ligand effective for a range of couplings.[2] Xantphos is particularly useful for reactions with a broad substrate scope and can be effective with milder bases.[8]
Palladium Precatalysts (e.g., G3 and G4 Buchwald Precatalysts) Integrated Ligand (e.g., XPhos, SPhos)Air- and moisture-stable, offering convenient handling and improved catalytic activity. G3 and G4 precatalysts often provide higher yields and require lower catalyst loadings.[7]
Pd-NHC Complexes (e.g., PEPPSI-IPr) N-Heterocyclic Carbene (NHC)Highly effective for the amination of electron-deficient heteroaryl chlorides.[9]

Recommendation for this compound: For initial screening, a third or fourth-generation Buchwald precatalyst, such as XPhos Pd G3 or G4 , is highly recommended due to their proven efficacy with heteroaryl chlorides and operational simplicity.[7] Alternatively, an in-situ generated catalyst from Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos or RuPhos is a robust starting point.

The Role of the Base: A Balancing Act

The base plays a crucial role in the deprotonation of the amine, but its strength must be carefully considered to avoid unwanted side reactions, particularly hydrolysis of the ethyl ester group.[5][6]

Base pKa of Conjugate Acid Advantages Disadvantages
Strong Bases:
Sodium tert-butoxide (NaOtBu)~19Highly effective for a wide range of amines.Can promote ester hydrolysis, especially at elevated temperatures.
Lithium bis(trimethylsilyl)amide (LHMDS)~26Very strong base, useful for less nucleophilic amines.Also poses a risk of ester hydrolysis.
Weaker Bases:
Cesium carbonate (Cs₂CO₃)~10.3Milder, reducing the risk of ester hydrolysis.May require higher temperatures or more active catalysts.
Potassium phosphate (K₃PO₄)~12.3Another mild and effective base for many systems.

Recommendation: For the amination of this compound, it is advisable to start with a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) to minimize the risk of ester hydrolysis. If the reaction is sluggish, a stronger base like sodium tert-butoxide can be cautiously employed, potentially at lower temperatures and with shorter reaction times.

Solvent Selection: Influencing Solubility and Reactivity

The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.

Solvent Boiling Point (°C) Key Considerations
Toluene111A common and effective solvent for Buchwald-Hartwig reactions.
1,4-Dioxane101Another widely used solvent, often providing good results.
Tetrahydrofuran (THF)66Lower boiling point, suitable for reactions at moderate temperatures.
tert-Amyl alcohol102Can be beneficial in certain cases, particularly with weaker bases.

Recommendation: Toluene or 1,4-dioxane are excellent starting points for this reaction. They are generally inert and have boiling points suitable for the required reaction temperatures.[4]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., benzylamine). The quantities can be adjusted proportionally.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Amine - Base (e.g., Cs2CO3) - Pd precatalyst (e.g., XPhos Pd G3) - Solvent (e.g., Toluene) start->reagents setup Reaction Setup: - Seal vessel - Degas (e.g., N2 bubbling) reagents->setup reaction Heating: - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction workup Workup: - Cool to room temperature - Dilute with solvent (e.g., EtOAc) - Filter through Celite - Wash with water and brine reaction->workup purification Purification: - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification end Characterize Product purification->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • XPhos Pd G3 (or other suitable precatalyst) (1-5 mol%)

  • Anhydrous Toluene (or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the amine, cesium carbonate, and the palladium precatalyst.

  • Solvent Addition and Degassing: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times. Add the anhydrous solvent via syringe. Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Reaction: Seal the vessel and place it in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with a suitable organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aminoquinazoline derivative.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium precatalyst. Ensure proper degassing to remove oxygen.
Insufficiently strong baseIf using a weak base like Cs₂CO₃, consider switching to a stronger base like NaOtBu, but monitor for ester hydrolysis.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Inappropriate ligandScreen other bulky biarylphosphine ligands (e.g., SPhos, RuPhos) or an NHC ligand.
Ester hydrolysis Base is too strong or reaction time is too longUse a weaker base (Cs₂CO₃ or K₃PO₄). Reduce the reaction temperature and/or time.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysIncrease the catalyst loading slightly. Ensure a thoroughly inert atmosphere.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of a diverse range of 4-aminoquinazoline derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products while minimizing side reactions. This guide provides a solid foundation for the successful implementation and optimization of this crucial transformation in the pursuit of novel therapeutic agents.

References

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. SpringerLink. [Link]

  • Ester Hydrolysis Observed DuringRing Expansion. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The proposed mechanism for the synthesis of 4-arylaminoquinazoline-2-carboxylic acid derivatives. ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Synthesis of Potent PAK4 Inhibitors from Ethyl 4-chloroquinazoline-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of potent p21-activated kinase 4 (PAK4) inhibitors, utilizing the readily accessible starting material, Ethyl 4-chloroquinazoline-2-carboxylate. PAK4 is a critical signaling node in numerous oncogenic pathways, making it a high-value target for cancer therapy. The quinazoline scaffold has emerged as a privileged structure in the design of kinase inhibitors. This document provides a step-by-step methodology, explains the chemical rationale behind the protocol, and presents the necessary data for the characterization of the synthesized compounds.

Introduction: The Significance of PAK4 Inhibition

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[1] In normal physiological contexts, PAK4 activity is tightly regulated. However, in a wide array of human cancers, PAK4 is overexpressed and/or hyperactivated, contributing significantly to tumor progression, metastasis, and resistance to therapy.[2]

The PAK4 signaling pathway is a central hub that integrates signals from major cancer-promoting pathways such as Wnt/β-catenin, Ras–ERK, and PI3K/AKT.[2] Its downstream effectors, like LIM kinase 1 (LIMK1), influence the actin cytoskeleton, thereby promoting cell invasion and migration.[3] Given its extensive involvement in cancer pathology, the development of potent and selective PAK4 inhibitors is a promising avenue for novel anticancer therapeutics.[2][4]

Quinazoline derivatives have been extensively explored as kinase inhibitors due to their structural resemblance to the ATP purine ring, allowing them to competitively bind to the ATP-binding pocket of kinases.[3][5] This application note focuses on a synthetic route to a class of 4-aminoquinazoline-2-carboxamide PAK4 inhibitors, a scaffold that has demonstrated high potency and selectivity.[3][6]

The PAK4 Signaling Pathway: A Visual Overview

The following diagram illustrates the central role of PAK4 in oncogenic signaling, highlighting its interaction with upstream activators and downstream effectors that promote cancer hallmarks.

PAK4_Signaling cluster_upstream Upstream Activators cluster_pak4 PAK4 Kinase cluster_downstream Downstream Effectors & Cellular Processes Rho GTPases Rho GTPases PAK4 PAK4 Rho GTPases->PAK4 LIMK1/Cofilin LIMK1/Cofilin PAK4->LIMK1/Cofilin β-catenin β-catenin PAK4->β-catenin Bad Bad PAK4->Bad Metastasis Metastasis LIMK1/Cofilin->Metastasis Cell Proliferation Cell Proliferation β-catenin->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition

Caption: Simplified PAK4 signaling pathway in cancer.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target 4-aminoquinazoline-2-carboxamide PAK4 inhibitors from this compound is achieved through a two-step process. This strategy is designed for efficiency and modularity, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The core of this protocol involves:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinazoline ring is susceptible to nucleophilic attack. The chlorine atom at the C4 position is more reactive than the ester at the C2 position, allowing for a regioselective substitution by an amine nucleophile.[7] This step is crucial for installing the desired side chain that will interact with the kinase's hinge region.

  • Amidation: The ethyl ester at the C2 position is converted to a carboxamide. This functional group is often critical for establishing key hydrogen bond interactions within the ATP-binding pocket of PAK4, thereby enhancing potency and selectivity.[3][6]

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start This compound Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Intermediate Ethyl 4-aminoquinazoline-2-carboxylate Derivative Step1->Intermediate Amine (R1-NH2) Solvent, Base Step2 Step 2: Amidation Intermediate->Step2 FinalProduct 4-Aminoquinazoline-2-carboxamide PAK4 Inhibitor Step2->FinalProduct Amine (R2-NH2) Coupling Agent or High Temp.

Caption: Two-step synthesis of PAK4 inhibitors.

Detailed Experimental Protocol

This protocol provides a representative example for the synthesis of a potent PAK4 inhibitor. Researchers can adapt the choice of amines in both steps to explore the SAR.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercial Source>98%
3-AminophenolCommercial Source>99%Representative amine for Step 1
PiperidineCommercial Source>99%Representative amine for Step 2
N,N-Diisopropylethylamine (DIPEA)Commercial Source>99%Non-nucleophilic base
Isopropanol (IPA)Commercial SourceAnhydrousReaction solvent
Dichloromethane (DCM)Commercial SourceAnhydrousSolvent for workup and chromatography
Ethyl Acetate (EtOAc)Commercial SourceACS GradeFor chromatography
HexanesCommercial SourceACS GradeFor chromatography
Sodium Sulfate (Na₂SO₄)Commercial SourceAnhydrousDrying agent
Silica GelCommercial Source230-400 meshFor column chromatography
Step 1: Synthesis of Ethyl 4-((3-hydroxyphenyl)amino)quinazoline-2-carboxylate

Rationale: This step involves a nucleophilic aromatic substitution reaction where the amino group of 3-aminophenol displaces the chlorine atom at the C4 position of the quinazoline ring. Isopropanol is a suitable polar protic solvent for this reaction. DIPEA is used as a mild, non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the nucleophile.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in isopropanol (approximately 10 mL per mmol of starting material).

  • Add 3-aminophenol (1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of N-piperidyl-4-((3-hydroxyphenyl)amino)quinazoline-2-carboxamide

Rationale: This step is an amidation of the ethyl ester. While various methods exist for amide bond formation, direct aminolysis with a less hindered amine like piperidine can often be achieved by heating, which drives the reaction by evolving ethanol. For more hindered or less reactive amines, the use of a coupling agent or conversion of the ester to a more reactive species might be necessary.

Procedure:

  • In a sealed tube, combine the Ethyl 4-((3-hydroxyphenyl)amino)quinazoline-2-carboxylate (1.0 eq) from Step 1 and piperidine (5.0 eq, used in excess as both reagent and solvent).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess piperidine under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to yield the final product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and assess its purity by HPLC.

Expected Results and Characterization

The successful synthesis will yield the target 4-aminoquinazoline-2-carboxamide. The biological activity of the synthesized compounds can then be evaluated in biochemical and cellular assays.

Compound IDSynthetic StepStarting MaterialProductTypical YieldPurity (HPLC)
INT-1 1This compoundEthyl 4-((3-hydroxyphenyl)amino)quinazoline-2-carboxylate75-85%>95%
PAK4i-1 2INT-1N-piperidyl-4-((3-hydroxyphenyl)amino)quinazoline-2-carboxamide50-65%>98%

The inhibitory activity of the final compounds against PAK4 should be determined using a well-established in vitro kinase assay, such as a fluorescence resonance energy transfer (FRET)-based assay.[3] Potent inhibitors are expected to have IC₅₀ or Kᵢ values in the nanomolar range.

Conclusion and Future Directions

The protocol described herein provides a reliable and adaptable method for the synthesis of a promising class of PAK4 inhibitors based on the 4-aminoquinazoline-2-carboxamide scaffold, starting from this compound. The modularity of this synthetic route allows for the creation of diverse analogs, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the library of these inhibitors and evaluating their efficacy in preclinical cancer models to validate their therapeutic potential.

References

  • Zhang, T., et al. (2018). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rath, S., & Das, L. (2022). Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • PAK4 - Wikipedia. (n.d.). Wikipedia. [Link]

  • Yu, X., et al. (2022). The significance of PAK4 in signaling and clinicopathology: A review. National Center for Biotechnology Information. [Link]

  • Biological Role of the PAK4 Signaling Pathway: A Prospective Therapeutic Target for Multivarious Cancers. (2022). Consensus. [Link]

  • Han, W., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. ResearchGate. [Link]

  • Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. (2017). PubMed. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). PubMed. [Link]

  • Han, W., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. [Link]

Sources

Application Note: Ethyl 4-chloroquinazoline-2-carboxylate as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of the Quinazoline Core

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, there is an urgent and ongoing need for the development of new antimicrobial agents with novel mechanisms of action.[1] The quinazoline and quinazolin-4(3H)-one scaffolds have emerged as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] Several quinazoline-based drugs are already on the market, validating the therapeutic potential of this heterocyclic system.[2]

Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2 and 4-positions of the quinazoline ring are crucial for modulating antimicrobial potency.[2] Specifically, the introduction of various amine or substituted amine moieties at the 4-position can significantly enhance biological activity.[2] This makes Ethyl 4-chloroquinazoline-2-carboxylate a highly valuable and versatile starting material for the synthesis of new antimicrobial candidates. The reactive chloro group at the 4-position provides a convenient handle for nucleophilic substitution, allowing for the facile introduction of a diverse range of functionalities. This application note provides a detailed guide for researchers and drug development professionals on the utilization of this compound in the synthesis of potent antimicrobial compounds.

Synthetic Strategy: Nucleophilic Substitution as the Key Transformation

The primary synthetic route leveraging this compound involves a nucleophilic aromatic substitution reaction at the C4 position. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloro group by a variety of nucleophiles, most commonly primary and secondary amines. This reaction is a robust and high-yielding method for creating a library of 4-substituted quinazoline derivatives.

G A This compound E Nucleophilic Aromatic Substitution A->E B Primary or Secondary Amine (R1R2NH) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F Ethyl 4-(substituted-amino)quinazoline-2-carboxylate E->F

Caption: General workflow for the synthesis of 4-aminoquinazoline derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(4-methylpiperazin-1-yl)quinazoline-2-carboxylate

This protocol provides a representative example of the synthesis of a 4-substituted quinazoline derivative with potential antimicrobial activity.

Materials and Reagents:

  • This compound

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add 1-methylpiperazine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Ethyl 4-(4-methylpiperazin-1-yl)quinazoline-2-carboxylate.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of protons in their respective chemical environments.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinazoline derivatives is highly dependent on the nature of the substituents. Key SAR insights include:

  • Substitution at C4: The introduction of various heterocyclic amines or bulky aliphatic amines at the C4 position often leads to enhanced antimicrobial activity.

  • Substitution at C2: The ester group at the C2 position can be further modified, for example, by converting it to an amide or a hydrazide, which can influence the compound's interaction with biological targets.

  • Halogenation: The presence of halogen atoms on the benzo part of the quinazoline ring can also impact the antimicrobial potency.[2]

Compound R Group at C4 General Activity Trend
1 -ClStarting Material
2 -N(CH₃)₂Moderate Activity
3 -PiperidineGood Activity
4 -MorpholineGood Activity
5 -N-methylpiperazinePotentially Enhanced Activity

Caption: Table illustrating the impact of C4 substitution on antimicrobial activity.

Mechanism of Action: Targeting Essential Bacterial Processes

Quinazoline derivatives exert their antimicrobial effects through various mechanisms. A prominent target for some quinazolinone derivatives is DNA gyrase , an essential bacterial enzyme involved in DNA replication, transcription, and repair.[5] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.[5] Other proposed mechanisms include interference with cell wall synthesis and disruption of the bacterial cell membrane.[2]

G A Quinazoline Derivative B DNA Gyrase A->B Inhibition C DNA Replication & Repair B->C Blocks D Bacterial Cell Death C->D Leads to

Caption: Proposed mechanism of action involving DNA gyrase inhibition.

Antimicrobial Activity Evaluation: A Representative Protocol

The antimicrobial activity of the synthesized compounds should be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of the compounds.

Protocol: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Representative MIC Data for Quinazoline Derivatives:

Microorganism Compound X (µg/mL) Compound Y (µg/mL) Ciprofloxacin (µg/mL)
Staphylococcus aureus841
Escherichia coli1680.5
Pseudomonas aeruginosa32162
Candida albicans168N/A

Caption: Hypothetical MIC values of synthesized quinazoline derivatives against common pathogens.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile building block for the synthesis of novel antimicrobial agents. The straightforward nucleophilic substitution at the C4 position allows for the creation of diverse chemical libraries for screening and optimization. The quinazoline scaffold continues to be a promising area of research in the quest for new drugs to combat infectious diseases. Future work should focus on exploring a wider range of nucleophiles, further modifying the C2 position, and performing detailed mechanistic studies to elucidate the specific molecular targets of these potent compounds.

References

  • ResearchGate. (2025). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Available at: [Link]

  • Al-Suod, H., et al. (2019). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 24(16), 2953. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available at: [Link]

  • MDPI. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Anilinoquinazolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis of 4-anilinoquinazolines, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in potent enzyme inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) kinase domain.[1][2][3][4][5] This document offers detailed experimental procedures, explains the underlying chemical principles, and provides insights into reaction optimization and characterization, tailored for researchers in both academic and industrial settings.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The 4-anilinoquinazoline core is a privileged structure in modern pharmacology, most notably recognized in a class of targeted cancer therapeutics.[1][5] Compounds bearing this moiety have demonstrated remarkable efficacy as tyrosine kinase inhibitors (TKIs), interfering with the signaling pathways that drive tumor growth and proliferation.[1][6] The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][7] This guide will focus on the most common and efficient synthetic routes to access this important class of molecules.

General Reaction Scheme and Mechanistic Overview

The most prevalent method for the synthesis of 4-anilinoquinazolines involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and a substituted aniline.[8][9][10]

Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C4 position of the quinazoline ring, forming a tetrahedral intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The subsequent rapid elimination of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the final 4-anilinoquinazoline product. The reactivity of the 4-chloroquinazoline is enhanced by the electron-withdrawing nature of the quinazoline ring system.

Below is a diagram illustrating the general synthetic workflow:

G cluster_0 Preparation of 4-Chloroquinazoline cluster_1 Nucleophilic Aromatic Substitution cluster_2 Work-up and Purification A Anthranilamide Derivative C Quinazolin-4(3H)-one A->C Cyclization B Cyclization Reagent (e.g., Formic Acid) B->C E 4-Chloroquinazoline C->E Chlorination D Chlorinating Agent (e.g., POCl3, SOCl2) D->E G 4-Anilinoquinazoline E->G SNAr Reaction F Substituted Aniline F->G H Crude Product G->H Reaction Quenching I Purification (Crystallization/Chromatography) H->I J Pure 4-Anilinoquinazoline I->J

Caption: General workflow for the synthesis of 4-anilinoquinazolines.

Experimental Protocols

Two primary protocols are presented here: a classical thermal method and a more rapid microwave-assisted synthesis. The choice between these methods will depend on available equipment, desired reaction scale, and the reactivity of the specific substrates.

Protocol 1: Classical Synthesis via Conventional Heating

This method is a robust and widely used procedure that relies on thermal energy to drive the reaction to completion.

Materials and Reagents:

Reagent/SolventTypical GradeSupplierNotes
4-Chloroquinazoline>98%CommercialCan be synthesized from the corresponding quinazolinone.
Substituted Aniline>98%CommercialThe nature of substituents can affect reactivity.
Ethanol or n-ButanolAnhydrousCommercialn-Butanol is used for less reactive anilines due to its higher boiling point.[8]
Diisopropylethylamine (DIPEA)>99%CommercialOptional, as a non-nucleophilic base to scavenge HCl byproduct.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chloroquinazoline (1.0 eq.) in a suitable solvent (e.g., ethanol or n-butanol, approximately 10 mL per mmol of 4-chloroquinazoline).

  • Addition of Aniline: Add the substituted aniline (1.0-1.2 eq.) to the solution. If the aniline salt is used, or if the aniline is poorly nucleophilic, the addition of a non-nucleophilic base like DIPEA (1.5 eq.) can be beneficial to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C; for n-butanol, ~117 °C) and maintain for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum. This is often the desired product.[8]

    • If no precipitate forms, the solvent should be removed under reduced pressure. The resulting residue can then be purified.

  • Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: For less clean reactions or to remove stubborn impurities, purification by flash column chromatography on silica gel is recommended.[8] A gradient of ethyl acetate in hexanes is a common eluent system.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[11][12][13][14]

Materials and Reagents:

Reagent/SolventTypical GradeSupplierNotes
4-Chloroquinazoline>98%Commercial
Substituted Aniline>98%Commercial
2-Propanol or THF/Water (1:1)Reagent GradeCommercial2-Propanol is a common solvent for microwave synthesis.[11][13] THF/Water can be effective for certain substrates.[9]

Step-by-Step Procedure:

  • Reaction Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the 4-chloroquinazoline (1.0 eq.) and the substituted aniline (1.1-1.5 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., 2-propanol or a 1:1 mixture of THF and water) to the vessel. The volume should be sufficient to ensure proper stirring and energy absorption from the microwaves.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[11] The reaction progress can be monitored by LC-MS after cooling.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature.

    • The work-up procedure is similar to the conventional method. The product may precipitate upon cooling and can be isolated by filtration.

    • Alternatively, the solvent can be removed in vacuo.

  • Purification: Purification is carried out as described in the classical synthesis protocol, using either crystallization or column chromatography.

The following diagram illustrates the key steps in the microwave-assisted protocol:

G A Combine Reactants & Solvent in Microwave Vial B Seal Vial & Place in Microwave Reactor A->B C Irradiate at Set Temperature & Time B->C D Cool to Room Temperature C->D E Isolate & Purify Product D->E

Caption: Key steps in the microwave-assisted synthesis of 4-anilinoquinazolines.

Characterization of 4-Anilinoquinazolines

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: As an indicator of purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reaction, decomposition of starting materials or product.Increase reaction time or temperature. For thermally sensitive compounds, consider lower temperatures for longer durations. Microwave synthesis can sometimes improve yields.[11]
Incomplete ReactionPoorly nucleophilic aniline, steric hindrance.Use a higher boiling point solvent (e.g., n-butanol instead of ethanol).[8] Consider using a palladium-catalyzed Buchwald-Hartwig coupling for very unreactive anilines.[8]
Multiple ProductsSide reactions, such as reaction at other positions or decomposition.Lower the reaction temperature. Ensure the use of pure starting materials. Purification by chromatography is often necessary.

Safety Precautions

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) used to prepare 4-chloroquinazolines are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents are flammable and can be toxic. Use in a well-ventilated area or fume hood.

  • Microwave Synthesis: Microwave reactions are conducted in sealed vessels under pressure. Always use a dedicated microwave reactor and follow the manufacturer's safety guidelines. Never exceed the recommended temperature or pressure limits for the vessel.

Conclusion

The synthesis of 4-anilinoquinazolines is a well-established and versatile process. Both classical heating and microwave-assisted methods provide reliable access to this important class of compounds. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of derivatives for various applications, particularly in the discovery and development of novel therapeutics.

References

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). National Institutes of Health.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Europe PMC. Retrieved from [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. (2006). National Institutes of Health. Retrieved from [Link]

  • Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved from [Link]

  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. (2006). PubMed. Retrieved from [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. (2022). PubMed. Retrieved from [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. Retrieved from [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022). National Institutes of Health. Retrieved from [Link]

  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. (2021). CSIRO Publishing. Retrieved from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. Retrieved from [Link]

  • Synthesis route to access 4-anilinoquinoline (9). (n.d.). ResearchGate. Retrieved from [Link]

  • Design synthesis and antiproliferative activity of novel 4-anilinoquinazoline derivatives. (n.d.). Journal of Mazandaran University of Medical Sciences. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. Retrieved from [Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. (2017). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl 4-chloroquinazoline-2-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of Ethyl 4-chloroquinazoline-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Recognizing the critical importance of purity for downstream applications in drug discovery and development, this document offers an in-depth analysis of common impurities and presents a multi-modal purification strategy encompassing recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols herein are designed to be robust and adaptable, providing researchers with the tools to achieve high-purity this compound, thereby ensuring the reliability and reproducibility of their scientific endeavors.

Introduction: The Imperative for Purity in Quinazoline Chemistry

This compound is a pivotal building block in medicinal chemistry, serving as a precursor for a diverse range of quinazoline derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.[1] The reactivity of the chloro group at the 4-position makes it amenable to nucleophilic substitution, allowing for the introduction of various functionalities.[1] However, the synthetic routes to this intermediate can yield a spectrum of impurities, including unreacted starting materials, reaction byproducts, and degradation products. The presence of these impurities can have profound consequences on subsequent synthetic steps and biological assays, leading to erroneous data and complicating structure-activity relationship (SAR) studies. Therefore, the implementation of effective purification strategies is not merely a procedural step but a cornerstone of scientific integrity in the development of novel therapeutics.

This guide is structured to provide a holistic understanding of the purification challenges associated with this compound and to offer practical, field-proven solutions.

Understanding the Impurity Profile

A rational approach to purification begins with a thorough understanding of the potential impurities that may arise during the synthesis of this compound. A common synthetic pathway involves the cyclization of a substituted anthranilic acid derivative followed by chlorination of the resulting quinazolinone.[2][3]

Common Impurities Include:

  • Unreacted Starting Materials: Such as the corresponding ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

  • Chlorinating Agent Residues and Byproducts: Remnants and decomposition products of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, reverting to the 4-hydroxy (quinazolinone) functionality, especially during aqueous workups.

  • Over-chlorinated Byproducts: In some cases, chlorination at other positions on the quinazoline ring can occur.

  • Phosphorylated Intermediates: When using POCl₃, incomplete reaction can leave phosphorylated quinazolone species.[4]

A preliminary analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is essential for identifying the major impurities and tailoring the purification strategy accordingly.[5]

Purification Workflow: A Multi-Step Approach

A multi-tiered approach to purification often yields the highest purity product. The general workflow involves an initial bulk purification step, followed by a high-resolution polishing step if required.

PurificationWorkflow Crude_Product Crude Reaction Product Recrystallization Recrystallization (Bulk Purification) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Intermediate Purity) Recrystallization->Column_Chromatography Prep_HPLC Preparative HPLC (High Purity) Column_Chromatography->Prep_HPLC Pure_Product Pure this compound Prep_HPLC->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Protocol I: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for removing a significant portion of impurities from a solid compound.[6][7][8] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[6]

Causality Behind Solvent Selection

The ideal recrystallization solvent should:

  • Completely dissolve the crude product at or near its boiling point.

  • Exhibit poor solubility for the product at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities readily at all temperatures or not at all.

  • Have a boiling point that is not excessively high to allow for easy removal.

  • Be chemically inert towards the product.

For this compound, which possesses an ester functional group and an aromatic system, solvents of intermediate polarity are often a good starting point.[9]

Solvent/Solvent System Rationale
Ethanol/Water Ethanol is a good solvent for many organic compounds. The addition of water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for the ester, while hexane acts as an anti-solvent to decrease solubility upon cooling.[9]
Toluene Can be effective for compounds with aromatic character, often providing well-formed crystals.
Step-by-Step Protocol for Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in the candidate solvents at room and elevated temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol II: Silica Gel Column Chromatography for Enhanced Purity

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through the column.[10][11][12] For this compound, normal-phase chromatography using silica gel is highly effective.

The Mechanism of Separation on Silica Gel

Silica gel is a polar stationary phase. The separation is governed by the polarity of the compounds in the mixture.[11] More polar compounds will have stronger interactions with the silica gel and will elute more slowly, while less polar compounds will travel down the column faster with the non-polar mobile phase.

ChromatographyMechanism cluster_column Silica Gel Column cluster_elution Eluted Fractions Start Mixture Applied to Top Elution Mobile Phase (e.g., Hexane/Ethyl Acetate) Added Separation Separation Based on Polarity (Less Polar Elutes First) Fraction1 Fraction 1: Less Polar Impurities Separation->Fraction1 Elution Order Fraction2 Fraction 2: Pure Product Fraction3 Fraction 3: More Polar Impurities

Caption: Mechanism of separation in normal-phase column chromatography.

Step-by-Step Protocol for Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for better separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 7:3)
Sample Loading Dry loading or minimal solvent volume

Protocol III: Preparative HPLC for High-Purity Applications

For applications demanding the highest purity (>99%), such as in the preparation of analytical standards or for late-stage drug development, preparative HPLC is the method of choice.[5] It offers superior resolution compared to column chromatography.[5]

Principles of Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[13] For this compound, a reverse-phase C18 column is typically used. In reverse-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. Less polar compounds are retained more strongly.

Step-by-Step Protocol for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A common mobile phase consists of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.[5]

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Purification: Inject the sample onto the preparative HPLC system and monitor the separation using a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Parameter Recommendation
Column C18 reverse-phase preparative column
Mobile Phase Water (A) and Acetonitrile (B) with 0.1% Formic Acid
Gradient A typical gradient might run from 10% B to 90% B over 20-30 minutes.[5]

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. The choice of purification technique should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. For initial bulk purification, recrystallization is a cost-effective and efficient method. For more challenging separations and higher purity, silica gel column chromatography is a robust option. When the highest level of purity is required, preparative HPLC is the gold standard. By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and consistently obtain high-purity this compound, thereby advancing their scientific objectives.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • How Does Silica Gel Chromatography Work? - Chemistry For Everyone. (2025, January 27). YouTube. Retrieved from [Link]

  • Silica Gel In Chromatography - SSE Enterprise. (2025, October 17). Retrieved from [Link]

  • Silica Gel Column Chromatography - Teledyne ISCO. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed. Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.).
  • Chemistry Crystallization - sathee jee. (n.d.).
  • Recrystallization1. (n.d.).
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central.
  • Strategy of method development for isolation/purification | YMC CO., LTD. (n.d.). Retrieved from [Link]

  • Overview of Analytical-to-Preparative Liquid Chromatography Method Development. (n.d.). ACS Combinatorial Science.
  • Application Compendium Solutions for Preparative HPLC. (n.d.).
  • Basic methodology for method development in preparative HPLC - [Kromasil®] notes. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Synthesis of quinazolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
  • Introduction to Preparative HPLC | LCGC International. (n.d.).

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of quinazoline are integral to the development of targeted therapies, including several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.[3][4] Ethyl 4-chloroquinazoline-2-carboxylate is a key intermediate, providing a versatile platform for the synthesis of a wide array of substituted quinazolines.[5][6] The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities, which is a common strategy in the synthesis of 4-anilinoquinazolines.[7][8] This document provides a detailed, scalable protocol for the synthesis of this compound, with a focus on process safety, optimization, and analytical controls suitable for a drug development environment.

Synthetic Strategy: From Anthranilic Acid to a Key Intermediate

The most common and industrially viable route to this compound begins with the cyclization of an appropriately substituted anthranilic acid derivative to form a quinazolinone, followed by chlorination. This two-step process is robust and amenable to scale-up.

Part 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

The initial step involves the condensation of a suitable starting material to form the quinazolinone ring. One established method is the reaction of an anthranilic acid with reagents like formamidine acetate in formamide at elevated temperatures.[9]

Part 2: Chlorination to this compound

The subsequent chlorination of the quinazolinone is a critical transformation. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this purpose.[9] The use of POCl₃ is prevalent in industrial settings due to its effectiveness, though it necessitates stringent safety precautions.

Visualizing the Synthetic Workflow

The following diagram outlines the general synthetic pathway from a starting anthranilic acid derivative to the target this compound.

Synthesis_Workflow cluster_0 Part 1: Quinazolinone Formation cluster_1 Part 2: Chlorination Anthranilic_Acid_Derivative Anthranilic Acid Derivative Quinazolinone Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate Anthranilic_Acid_Derivative->Quinazolinone Cyclization (e.g., Formamidine acetate, Formamide, 160°C) Chloroquinazoline Ethyl 4-chloroquinazoline- 2-carboxylate Quinazolinone->Chloroquinazoline Chlorination (POCl3, Reflux)

Caption: Synthetic pathway to this compound.

Detailed Scale-up Protocol

This protocol details a scalable procedure for the synthesis of this compound. Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: Diethyl 2-aminoterephthalate, Formamidine acetate, Formamide, Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate, Toluene.

  • Equipment: Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe; dropping funnel; heating/cooling circulator; filtration apparatus (e.g., Buchner funnel); rotary evaporator; standard laboratory glassware.

Step-by-Step Procedure

Part 1: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate

  • Reaction Setup: To a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge formamide.

  • Reagent Addition: While stirring, add diethyl 2-aminoterephthalate followed by formamidine acetate.

  • Heating: Heat the reaction mixture to 160 °C and maintain for 4-6 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or HPLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to precipitate the product.

  • Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with water and then with a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight.

Part 2: Chlorination to this compound

  • Reaction Setup: In a separate, dry jacketed glass reactor equipped with a stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and nitrogen inlet, charge the dried Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate from Part 1.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the reactor. A small amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added as a catalyst.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor for completion by TLC or HPLC.

  • Quenching (Critical Step): After cooling to room temperature, very slowly and cautiously quench the reaction mixture by adding it portion-wise to a vigorously stirred mixture of crushed ice and dichloromethane (DCM). This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a water wash and a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.[10]

Quantitative Data Summary
ParameterPart 1: Quinazolinone FormationPart 2: Chlorination
Starting Material Diethyl 2-aminoterephthalateEthyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
Key Reagents Formamidine acetate, FormamidePhosphorus oxychloride (POCl₃)
Solvent FormamideDichloromethane (for workup)
Temperature 160 °CReflux (~107 °C)
Reaction Time 4-6 hours3-5 hours
Typical Yield 85-95%80-90%

Safety and Handling Considerations

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water.[11][12][13] Inhalation can cause severe respiratory tract irritation and pulmonary edema.[13]

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[12][14] Wear appropriate PPE, including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[12][14]

  • Quenching: The quenching of POCl₃ is extremely hazardous. Always add the reaction mixture slowly to ice/water, never the other way around.[13] This procedure should be performed with extreme caution, anticipating a vigorous reaction and the evolution of HCl gas.[11][13]

  • Waste Disposal: POCl₃ waste must be neutralized and disposed of according to institutional and local regulations.

The following decision tree illustrates key safety checkpoints for handling POCl₃.

POCl3_Safety start Handling POCl3 ppe_check Is appropriate PPE worn? (Gloves, Goggles, Face Shield) start->ppe_check fume_hood Is the reaction in a certified fume hood? ppe_check->fume_hood Yes stop STOP! Address safety issue. ppe_check->stop No water_check Are all glassware and reagents anhydrous? fume_hood->water_check Yes fume_hood->stop No quench_setup Is a large excess of ice prepared for quenching? water_check->quench_setup Yes water_check->stop No proceed Proceed with Reaction quench_setup->proceed Yes quench_setup->stop No

Caption: Safety decision tree for handling phosphorus oxychloride.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical research and development. By adhering to the detailed procedures and stringent safety precautions, researchers can reliably produce this key building block for the discovery of novel quinazoline-based therapeutics.

References

  • Quora. (2023, July 11). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling?
  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Air Liquide Malaysia. Phosphorus Oxychloride.
  • National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ChemicalBook. (2024, November 11).
  • PrepChem.com. Synthesis of 4-chloroquinazoline.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C)
  • The Chemical Landscape of Quinazoline Intermedi
  • Fisher Scientific.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2020, April 17).
  • Bentham Science Publisher. (2025, January 10).
  • Wikipedia. Quinazoline.
  • PubMed Central. (2013, June 3).
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • ResearchGate. Methodologies for the synthesis of quinazolinones.
  • Arabian Journal of Chemistry. (2011, August 27). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles.
  • Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Lab-Chemicals.Com.
  • BioOrganics.
  • Royal Society of Chemistry.
  • Biosynth.
  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Google Patents.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "Ethyl 4-chloroquinazoline-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of Ethyl 4-chloroquinazoline-2-carboxylate, designed for researchers and drug development professionals. This technical support center provides detailed troubleshooting guides and FAQs in a question-and-answer format to address specific experimental challenges.

Technical Support Center: this compound Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide practical, in-depth solutions to common challenges encountered during this two-step synthetic sequence. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve issues leading to low yields.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in two primary stages:

  • Cyclization: Formation of the quinazolinone core, specifically Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, via a condensation reaction.

  • Chlorination: Conversion of the 4-oxo group to the 4-chloro substituent.

Each stage presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide addresses them sequentially.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Aminobenzonitrile 2-Aminobenzonitrile Quinazolinone Intermediate Ethyl 4-oxo-3,4-dihydro- quinazoline-2-carboxylate 2-Aminobenzonitrile->Quinazolinone Intermediate Base, Heat Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Quinazolinone Intermediate Final Product Ethyl 4-chloroquinazoline- 2-carboxylate Quinazolinone Intermediate->Final Product Heat Chlorinating Agent POCl₃ or SOCl₂ Chlorinating Agent->Final Product

Caption: Overall synthetic workflow for this compound.

Part 1: FAQs on the Cyclization Reaction

(Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate)

This initial step involves the condensation of an anthranilic acid derivative with diethyl oxalate to form the heterocyclic core. A common and efficient starting material is 2-aminobenzonitrile, which reacts with diethyl oxalate in the presence of a base.

Question 1: My cyclization reaction is incomplete, with significant amounts of starting material remaining. What are the likely causes?

Answer: An incomplete reaction is typically due to suboptimal reaction conditions. Several factors could be at play:

  • Insufficient Base or Incorrect Choice of Base: The reaction requires a base to facilitate the initial nucleophilic attack and subsequent cyclization. A weak base or insufficient equivalents may not be effective. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[1]

  • Low Reaction Temperature: This condensation requires thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be prohibitively slow. Refluxing in a suitable solvent like ethanol or toluene is often necessary.

  • Short Reaction Time: Complex cyclizations can be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has reached completion before workup.

Question 2: I am observing a significant, insoluble white precipitate as a side product. What is it and how can I prevent it?

Answer: The insoluble white precipitate is likely the symmetrical N,N'-bis(2-cyanophenyl)oxamide. This side product forms when one molecule of diethyl oxalate reacts with two molecules of 2-aminobenzonitrile without the desired intramolecular cyclization occurring.

Causality and Prevention:

  • Stoichiometry: This side reaction is favored when there is a relative excess of the amine. Ensure that diethyl oxalate is used in at least a 1:1 molar ratio, or even a slight excess, to favor the initial formation of the ethyl oxamate intermediate required for cyclization.[2]

  • Reaction Conditions: The formation of the undesired oxamide competes with the intramolecular cyclization. Conditions that favor cyclization, such as a strong base and sufficient heat, can minimize this pathway. The choice of solvent can also influence the relative rates of the intermolecular and intramolecular reactions.

G Start Low Yield in Cyclization Step Check1 Incomplete Reaction? Start->Check1 Check2 Side Product Formation? Check1->Check2 No Sol1 Increase Temp/Time Use Stronger Base (e.g., t-BuOK) Check1->Sol1 Yes Sol2 Adjust Stoichiometry (slight excess of oxalate) Ensure Anhydrous Conditions Check2->Sol2 Yes, Oxamide Sol3 Use Anhydrous Solvent Perform under Inert Gas (N₂ or Ar) Check2->Sol3 Yes, Hydrolysis

Caption: Troubleshooting logic for the cyclization step.

Question 3: My ester group appears to be hydrolyzing during the reaction or workup. How can I prevent this?

Answer: The ethyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, which can be present during the reaction and workup, respectively.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Any water present can lead to saponification of the ester, particularly in the presence of a strong base.

  • Workup Procedure: When neutralizing the reaction, perform the acidification at low temperatures (e.g., in an ice bath) and work quickly. Prolonged exposure to acidic or basic aqueous solutions will promote hydrolysis. After neutralization, promptly extract the product into an organic solvent.[3]

Recommended Protocol: Synthesis of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
ParameterRecommendationRationale
Reagents 2-Aminobenzonitrile, Diethyl Oxalate (1.1 eq.), Potassium t-butoxide (1.2 eq.)A slight excess of oxalate and a strong base favor the desired cyclization pathway.[1]
Solvent Anhydrous Toluene or THFProvides a suitable reflux temperature and minimizes hydrolysis.
Temperature Reflux (80-110 °C)Necessary to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Monitoring TLC (e.g., 1:1 Ethyl Acetate:Hexane)Allows for determination of reaction completion.
Workup Cool to 0°C, quench with sat. NH₄Cl, acidify with 1M HCl to pH ~5-6, extract with Ethyl Acetate.Careful quenching and acidification at low temperature minimizes ester hydrolysis.

Part 2: FAQs on the Chlorination Reaction

This step converts the intermediate quinazolinone into the reactive 4-chloroquinazoline, which is a key building block for further derivatization. This is a critical and often problematic step.

Question 4: My chlorination is incomplete. I recover the starting quinazolinone after the reaction. Why?

Answer: Incomplete conversion is a common issue in the chlorination of heterocyclic ketones. The primary causes are related to the activity of the chlorinating agent.

  • Reagent Quality and Quantity: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most common reagents.[4][5] They are highly reactive towards water. If the reagents have been improperly stored or are old, they may have degraded, reducing their effectiveness. Always use a fresh bottle or a recently distilled batch. Furthermore, use a significant excess of the chlorinating agent, which often serves as the solvent as well.

  • Presence of Moisture: Your quinazolinone starting material must be completely dry. Any residual water will consume the chlorinating agent, halting the reaction. Co-evaporating the starting material with anhydrous toluene before the reaction can help remove azeotropically any traces of water.

  • Insufficient Temperature/Time: These reactions typically require heating to reflux (for SOCl₂, ~76 °C; for POCl₃, ~107 °C) for several hours.[6] The lactam-lactim tautomerism of the quinazolinone is essential for the reaction to proceed, and this equilibrium is favored at higher temperatures.[4]

Question 5: The reaction mixture turned dark brown or black, and I isolated a low yield of a tarry substance. What caused this decomposition?

Answer: Severe decomposition and tar formation are usually the results of the reaction temperature being too high or the reaction time being too long. While heat is necessary, excessive heat can cause polymerization and degradation of the electron-rich quinazoline ring system, especially in the harsh, acidic environment of POCl₃ or SOCl₂.

Mitigation Strategies:

  • Temperature Control: Use a heating mantle with a temperature controller and a reflux condenser to maintain a steady reflux without overheating.

  • Catalytic Dimethylformamide (DMF): When using thionyl chloride, a catalytic amount of DMF can significantly accelerate the reaction by forming the reactive Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl).[4][6] This often allows the reaction to proceed at a lower temperature or for a shorter duration, minimizing decomposition.

  • Alternative Reagents: For sensitive substrates, harsher reagents like neat POCl₃ can be problematic. A combination of triphenylphosphine and trichloroisocyanuric acid has been reported to give 4-chloroquinazoline in high yield under milder conditions.[4][7]

Question 6: I seem to lose most of my product during the aqueous workup. How can I improve recovery?

Answer: The product, this compound, is susceptible to hydrolysis. The 4-chloro position is activated towards nucleophilic substitution, and water can readily attack it, converting the product back to the starting quinazolinone, especially in the presence of base.[8][9]

Optimized Workup Protocol:

  • Remove Excess Reagent: After the reaction is complete, cool the mixture and remove the excess POCl₃ or SOCl₂ under reduced pressure (use a trap to protect the pump). This is the most critical step.

  • Quenching: Very slowly and carefully pour the concentrated reaction mixture onto crushed ice or into an ice-cold saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the acidic environment and quenches any remaining reactive species. Never add water to the hot reaction mixture.

  • Extraction: Immediately extract the product into a non-protic organic solvent like dichloromethane (DCM) or ethyl acetate. Do not delay this step.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature.

Question 7: My final product decomposes on silica gel during column chromatography. What are my options for purification?

Answer: The chloro-substituent and the electron-withdrawing ester group make the quinazoline ring somewhat electron-deficient, but the lone pairs on the nitrogen atoms can still interact with the acidic silanol groups on standard silica gel, leading to decomposition.

  • Neutralized Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (e.g., by adding 1% triethylamine to the eluent). This deactivates the acidic sites.

  • Alternative Stationary Phases: Alumina (neutral or basic) can be a less harsh alternative to silica gel.

  • Recrystallization: This is often the best method for purifying the final product. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/petroleum ether, to find conditions that yield high-purity crystals.

References

  • Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • J-Stage. Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. Available from: [Link]

  • PubMed. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Available from: [Link]

  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available from: [Link]

  • MDPI. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Available from: [Link]

  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available from: [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones | Request PDF. Available from: [Link]

  • ScienceDirect. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available from: [Link]

  • ResearchGate. Chlorination of 4(3H)-quinazolinone derivatives 56. Available from: [Link]

  • ResearchGate. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link]

  • Chemistry Stack Exchange. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

  • ResearchGate. The reaction mechanism to produce compound 13. Available from: [Link]

  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Available from: [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. Available from: [Link]

  • SciSpace. The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available from: [Link]

  • PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link]

  • General procedure for the preparation of 1-18. Available from: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • National Institutes of Health. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available from: [Link]

  • National Institutes of Health. Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions. Available from: [Link]

  • PubMed Central. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available from: [Link]

  • PubMed Central. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Available from: [Link]

  • Google Patents. Process for the preparation of 4-haloquinazolines.

Sources

Common side reactions in nucleophilic substitution of "Ethyl 4-chloroquinazoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing Ethyl 4-chloroquinazoline-2-carboxylate in nucleophilic substitution reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your synthesis and overcome common experimental hurdles. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to ensure your success.

Overview: Reactivity and Mechanism

This compound is a valuable intermediate in medicinal chemistry, often used to build the core of bioactive molecules like kinase inhibitors.[1][2][3] The key to its utility lies in the reactivity of the chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the quinazoline ring nitrogens and the C2-ester group.

The reaction proceeds via a well-established SNAr mechanism, which involves the initial attack of a nucleophile on the electron-deficient C4 carbon. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The subsequent departure of the chloride leaving group restores the aromaticity of the quinazoline ring, yielding the final substituted product. The C4 position is significantly more reactive than other positions on the ring, ensuring excellent regioselectivity under most conditions.[5][6]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Reactant This compound + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Formation Product Substituted Product Intermediate->Product Restoration of Aromaticity LeavingGroup Cl-

Caption: General SNAr mechanism on the quinazoline core.

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution of this compound.

Problem 1: Low or No Product Yield

Q1.1: My reaction is not proceeding, and I only recover my starting material. What are the likely causes?

A1.1: This is a common issue that often points to insufficient reactivity. Consider the following factors:

  • Nucleophile Reactivity: The nucleophile may not be strong enough. Electron-poor amines, for example, react much slower than electron-rich ones.[7] If using a weak nucleophile (e.g., an aniline with electron-withdrawing groups), more forcing conditions are necessary.

  • Temperature: SNAr reactions often require heat to overcome the initial energy barrier of disrupting the aromatic ring.[8] If you are running the reaction at room temperature, try heating it. A temperature range of 80-120 °C in a suitable high-boiling solvent (like DMF, DMAc, or dioxane) is a good starting point. Microwave irradiation can also be highly effective at accelerating these reactions.[7]

  • Base: If your nucleophile is an amine or alcohol, an acid (HCl) is generated, which can protonate and deactivate the nucleophile. Add a non-nucleophilic base (e.g., DIPEA, K₂CO₃, or Cs₂CO₃) to scavenge the acid. Use at least 1.5-2.0 equivalents.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they solvate the cation of the base and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[4] Ensure your solvent is anhydrous, as water can lead to side reactions.

Q1.2: The reaction starts but seems to stall, leaving a mix of starting material and product. Why?

A1.2: This suggests an equilibrium issue or reagent degradation.

  • Insufficient Base: As the reaction proceeds, the generated HCl neutralizes the added base. If you have an insufficient amount of base, the reaction medium will become acidic, protonating your nucleophile and stopping the reaction. Try adding more base.

  • Reagent Degradation: The starting material or nucleophile might be degrading under the reaction conditions, especially if high temperatures are used for prolonged periods. Monitor the reaction by TLC or LC-MS to check for the appearance of new, unidentified spots. Consider running the reaction at a slightly lower temperature for a longer time.

Problem 2: Formation of Unexpected Byproducts

Q2.1: I'm seeing a significant amount of a byproduct that appears to be Ethyl 4-hydroxyquinazoline-2-carboxylate. What's happening?

A2.1: This is a classic case of hydrolysis. The 4-chloro position is susceptible to attack by water.

  • Cause: The most likely culprit is wet solvent or reagents. Even atmospheric moisture can be sufficient to cause hydrolysis, especially at elevated temperatures and in the presence of a base.

  • Solution:

    • Dry Your Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them under an inert atmosphere (Nitrogen or Argon) over molecular sieves.

    • Dry Your Reagents: Ensure your nucleophile and base are dry. If using a carbonate or phosphate base, consider drying it in an oven before use.

    • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

Q2.2: My ester group is being cleaved, and I'm isolating the carboxylic acid instead of the ethyl ester product. How can I prevent this?

A2.2: This is saponification of the ethyl ester at the C2 position.

  • Cause: This side reaction is promoted by strong bases (like NaOH, KOH) or even weaker bases at high temperatures, especially in the presence of water.

  • Solution:

    • Choice of Base: Avoid strong hydroxide bases. Use organic bases like DIPEA or triethylamine, or inorganic bases like K₂CO₃ or Cs₂CO₃, which are less likely to promote ester hydrolysis.

    • Temperature Control: If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of saponification.

    • Work-up Procedure: During the aqueous work-up, avoid strongly basic conditions. Use a mild base like saturated sodium bicarbonate solution for neutralization if necessary, and do not let the mixture stir for extended periods.[9]

Q2.3: I'm observing a higher molecular weight species that I suspect is a dimer or oligomer. Is this possible?

A2.3: While less common, self-condensation or reaction with bifunctional nucleophiles can lead to dimerization.

  • Cause: If your nucleophile has a second reactive site, it can potentially react with another molecule of the chloroquinazoline. Alternatively, under certain conditions, the quinazoline itself might undergo self-condensation, though this is rare for this specific substrate.

  • Solution:

    • Use a Monofunctional Nucleophile: Ensure your nucleophile has only one reactive site available for substitution.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the chloroquinazoline is fully consumed and minimize opportunities for side reactions.

    • Dilution: Running the reaction under more dilute conditions can sometimes disfavor intermolecular reactions like dimerization.

Summary of Common Side Reactions

Side ReactionByproduct StructureLikely Cause(s)Prevention & Troubleshooting
Hydrolysis Ethyl 4-hydroxyquinazoline-2-carboxylatePresence of water in solvents or reagents.Use anhydrous solvents; run under an inert atmosphere.
Saponification 4-substituted-quinazoline-2-carboxylic acidStrong base (e.g., NaOH); high temperature; water.Use weaker bases (DIPEA, K₂CO₃); lower reaction temperature.
Di-substitution Product with two quinazoline unitsUsing a bifunctional nucleophile (e.g., ethylenediamine).Use a protecting group strategy or a monofunctional nucleophile.

Frequently Asked Questions (FAQs)

Q: Is a catalyst required for this reaction? A: Generally, no. The quinazoline ring is sufficiently activated for SNAr to proceed without a metal catalyst. The reaction is thermally driven. However, for particularly unreactive nucleophiles, specialized catalytic systems could be explored, but this is outside the scope of standard procedures.

Q: Can I use other alcohols (e.g., methanol, isopropanol) as the solvent? A: It is highly discouraged. Protic solvents like alcohols can act as competing nucleophiles, leading to the formation of Ethyl 4-alkoxyquinazoline-2-carboxylate as a significant byproduct.[10] Stick to polar aprotic solvents like DMF, DMSO, NMP, or dioxane.

Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material, product, and any major impurities (e.g., 20-50% Ethyl Acetate in Hexanes). The product, being more polar than the starting chloro-compound, should have a lower Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for unambiguous monitoring.

Q: My product is difficult to purify. Any suggestions? A: Purification is typically achieved by silica gel column chromatography. If the product is highly polar, consider using a reverse-phase column. Recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexanes) can also be an effective method for obtaining highly pure material if the product is a solid.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Conversion Low/No Conversion? Start->Check_Conversion Start Diagnosis Check_Byproducts Byproducts Observed? Start->Check_Byproducts Alternative Start Check_Conversion->Check_Byproducts No, conversion is good Increase_Temp Action: Increase Temperature (80-120 °C) Check_Conversion->Increase_Temp Yes Hydrolysis Is it Hydrolysis? (4-OH byproduct) Check_Byproducts->Hydrolysis Yes Add_Base Action: Add Non-nucleophilic Base (e.g., DIPEA, K2CO3) Increase_Temp->Add_Base Check_Solvent Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Add_Base->Check_Solvent Saponification Is it Saponification? (C2-Acid byproduct) Hydrolysis->Saponification No Use_Anhydrous Action: Use Anhydrous Conditions (Dry solvent, Inert atm.) Hydrolysis->Use_Anhydrous Yes Change_Base Action: Use Weaker Base (e.g., K2CO3 not KOH) Saponification->Change_Base Yes

Caption: A workflow for troubleshooting common reaction failures.

Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a general starting point. Optimal conditions (temperature, reaction time) may vary depending on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until the solid is fully dissolved.

  • Addition of Reagents: Add the amine nucleophile, followed by the dropwise addition of DIPEA at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

References

  • Sánchez, B. et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • de Oliveira, R. K. et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Pissinate, K. et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Not available. (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Song, Z. et al. (2018). Synthesis of 4-aminoquinazoline structure derivatives. ResearchGate. Available at: [Link]

  • El-Hashash, M. A. et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Not available. (2022). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Jin, L. et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

  • Not available. (2022). 4-aminoquinazoline-based drugs. ResearchGate. Available at: [Link]

  • Not available. (n.d.). General procedure for the preparation of 1-18. Supporting Information. Available at: [Link]

Sources

Technical Support Center: Optimizing Amination Reactions of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the successful amination of Ethyl 4-chloroquinazoline-2-carboxylate. As Senior Application Scientists, we understand that nuances in reaction setup can significantly impact yield and purity. This resource addresses common challenges in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the amination of this compound, and why is the C4-position so reactive?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient carbon atom at the C4 position of the quinazoline ring. This is typically the rate-determining step. The quinazoline ring is inherently electron-poor due to the presence of the two nitrogen atoms, which withdraw electron density. This effect makes the ring susceptible to nucleophilic attack.

  • Formation of a Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinazoline nitrogens and the C2-carboxylate group helps to stabilize this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (the leaving group).

The C4-position is significantly more reactive than other positions on the heterocycle for this substitution. This regioselectivity is well-documented for 4-chloroquinazolines.[1][2][3] Theoretical studies using DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more electrophilic site and thus more susceptible to nucleophilic attack compared to the C2-position.[4]

// Nodes Reactants [label="this compound + Amine (R-NH2)"]; TransitionState [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Ethyl 4-aminoquinazoline-2-carboxylate + HCl"];

// Edges Reactants -> TransitionState [label="1. Nucleophilic Attack"]; TransitionState -> Products [label="2. Loss of Cl-"]; } .enddot Caption: Fig. 1: S-N-Ar Mechanism

Q2: How do I select the optimal solvent for my amination reaction?

Solvent choice is critical as it must dissolve the reactants and intermediates and facilitate the charge separation in the transition state. Polar aprotic solvents are generally the preferred choice.

  • Why Polar Aprotic? Solvents like DMSO, DMF, and NMP excel at solvating cations while leaving anions (the nucleophile) relatively "bare" and more reactive. Their high polarity helps stabilize the charged Meisenheimer complex, accelerating the reaction.

  • Protic Solvents (Alcohols): Alcohols like 2-propanol (isopropanol) or ethanol can also be used.[5] They are effective at dissolving the reagents and the generated HCl salt. However, they can also form hydrogen bonds with the amine nucleophile, slightly reducing its nucleophilicity. In some cases, particularly at higher temperatures, the alcohol itself can act as a competing nucleophile, leading to ether side products.

  • Non-Polar Solvents: Solvents like toluene or THF are generally poor choices unless used with a phase-transfer catalyst, as they do not effectively stabilize the charged intermediate.

Data Summary: Common Solvents for Quinazoline Amination

SolventTypeTypical TemperatureKey Considerations
DMSO Polar Aprotic80 - 135 °CExcellent solvating power; can be difficult to remove.
DMF Polar Aprotic80 - 120 °CGood alternative to DMSO; can decompose at high temperatures.
2-Propanol Polar ProticReflux (~82 °C)Easy to remove; potential for O-alkylation side products.[5]
Ethanol Polar ProticReflux (~78 °C)Similar to 2-propanol; good for moderately reactive amines.
Acetonitrile Polar AproticReflux (~82 °C)Less common but effective; good for clean reactions.
THF/Water Mixed100 - 150 °C (Microwave)Often used in microwave-assisted synthesis to improve heating and solubility.[6]
Q3: What is the role of the base, and how do I choose the right one?

A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the HCl will protonate the amine nucleophile, forming an ammonium salt. This salt is no longer nucleophilic, and the reaction will stall.

The choice of base depends on the reactivity of the amine and the solvent used.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are strong, non-nucleophilic bases commonly used with polar aprotic solvents like DMSO or DMF.[7][8] They are effective but have limited solubility in many organic solvents.

  • Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA) are soluble in a wide range of organic solvents, including alcohols and acetonitrile. They are moderately strong and are excellent HCl scavengers. DIPEA is sterically hindered, making it less likely to act as a competing nucleophile.

  • Excess Amine Nucleophile: In some cases, particularly with less expensive liquid amines, a 2-3 fold excess of the amine can be used to act as both the nucleophile and the base.[1]

Key Principle: The base should be strong enough to deprotonate the ammonium salt formed, but not so strong that it promotes unwanted side reactions, such as hydrolysis of the ethyl ester. The strength of the base plays a crucial role in the overall reaction kinetics.[9]

Troubleshooting Guide

// Nodes Start [label="Reaction Outcome?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / No Conversion", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProducts [label="Complex Mixture / Side Products", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="High Yield & Purity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Causes for Low Yield Cause_Temp [label="Temperature too low?"]; Cause_Amine [label="Amine reactivity low?\n(e.g., electron-poor aniline)"]; Cause_Base [label="Base too weak / absent?"]; Cause_Solvent [label="Poor solubility?"];

// Solutions for Low Yield Sol_Temp [label="Increase Temp / Use Microwave", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Amine [label="Use stronger conditions / catalyst", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base [label="Add stronger base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Solvent [label="Switch to DMSO or DMF", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Causes for Side Products Cause_Hydrolysis [label="Ester Hydrolysis?"]; Cause_OAlkylation [label="O-Alkylation?\n(if using alcohol solvent)"]; Cause_Double [label="Di-substitution?"];

// Solutions for Side Products Sol_Hydrolysis [label="Use anhydrous conditions &\n non-aqueous base (DIPEA)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_OAlkylation [label="Switch to aprotic solvent", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Double [label="Control stoichiometry", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> LowYield [label="No"]; Start -> SideProducts [label="Yes, but..."]; Start -> Success [label="Yes"];

LowYield -> Cause_Temp; LowYield -> Cause_Amine; LowYield -> Cause_Base; LowYield -> Cause_Solvent;

Cause_Temp -> Sol_Temp; Cause_Amine -> Sol_Amine; Cause_Base -> Sol_Base; Cause_Solvent -> Sol_Solvent;

SideProducts -> Cause_Hydrolysis; SideProducts -> Cause_OAlkylation; SideProducts -> Cause_Double;

Cause_Hydrolysis -> Sol_Hydrolysis; Cause_OAlkylation -> Sol_OAlkylation; Cause_Double -> Sol_Double; } .enddot Caption: Fig. 2: Troubleshooting Decision Tree

Q4: My reaction is not proceeding. I am recovering my starting material (this compound). What should I do?

This is a common issue indicating that the activation energy for the initial nucleophilic attack is not being overcome.

  • Increase Temperature: This is the most straightforward solution. If you are running the reaction at 80 °C, try increasing to 100-120 °C. For particularly unreactive amines (e.g., electron-deficient anilines), microwave irradiation can be highly effective, often reducing reaction times from hours to minutes and overcoming activation barriers.[6]

  • Evaluate Your Amine: Electron-rich amines (aliphatic amines, anilines with electron-donating groups) react much more readily than electron-poor amines (anilines with nitro or cyano groups).[6] For unreactive amines, you will need more forcing conditions (higher temperature, stronger base).

  • Change Solvent: If your starting material is not fully dissolved, the reaction cannot proceed efficiently. Switch to a solvent with higher solvating power, such as DMSO or DMF.

  • Consider Catalysis: While often unnecessary, for very challenging couplings, palladium-catalyzed Buchwald-Hartwig amination is an alternative, though it requires specific ligands and inert atmosphere conditions.[10] This is generally considered a secondary option for this specific substrate, as the SNAr pathway is typically efficient.

Q5: My reaction is messy, and I see multiple spots on TLC. What are the likely side products and how can I prevent them?
  • Side Product 1: Hydrolysis of the Ethyl Ester:

    • Cause: Presence of water, especially when combined with a strong base (like K₂CO₃ or NaOH) and high temperatures. This saponifies the ester to a carboxylate salt.

    • Prevention: Use anhydrous solvents and reagents. If possible, use a non-nucleophilic organic base like DIPEA instead of an inorganic base. Perform the reaction under an inert atmosphere (N₂ or Argon) to exclude atmospheric moisture.

  • Side Product 2: O-Alkylation from Solvent:

    • Cause: This occurs when using an alcohol solvent (e.g., ethanol, isopropanol) at elevated temperatures. The alcohol acts as a nucleophile, displacing the chloride to form an ether (Ethyl 4-alkoxyquinazoline-2-carboxylate).

    • Prevention: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. If an alcohol must be used, run the reaction at the lowest effective temperature.

  • Side Product 3: Quinazolinone Formation:

    • Cause: Under certain conditions, especially if the reaction starts from a 2-amino benzamide precursor or if hydrolysis of the ester occurs followed by cyclization with an amine, a quinazolinone scaffold can form.[7][11]

    • Prevention: Maintain anhydrous conditions and use moderate temperatures to prevent degradation or unintended cyclization pathways.

Experimental Protocols
Protocol 1: General Amination using an Organic Base in a Protic Solvent

This protocol is suitable for reactive, aliphatic amines.

// Nodes Setup [label="1. Reagent Setup\n- Add chloroquinazoline, solvent (2-propanol),\n and amine to flask."]; Base [label="2. Add Base\n- Add DIPEA or Et3N."]; Reaction [label="3. Heat to Reflux\n- Monitor by TLC/LC-MS."]; Workup [label="4. Workup\n- Cool, concentrate solvent.\n- Partition between EtOAc and water."]; Purify [label="5. Purification\n- Dry organic layer.\n- Purify by column chromatography."];

// Edges Setup -> Base; Base -> Reaction; Reaction -> Workup; Workup -> Purify; } .enddot Caption: Fig. 3: General Experimental Workflow

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add Solvent & Amine: Add 2-propanol (approx. 0.1 M concentration) followed by the desired amine (1.1 - 1.5 eq).

  • Add Base: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 - 2.0 eq).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C for 2-propanol).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination for Less Reactive Amines using an Inorganic Base

This protocol is better suited for less nucleophilic amines, such as substituted anilines.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aniline (1.2 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Add Solvent: Add anhydrous DMSO or DMF (approx. 0.1 M concentration).

  • Heating: Heat the mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Stir for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography.

References

Technical Support Center: Preventing Hydrolysis of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 4-chloroquinazoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that its reactivity, while beneficial for synthesis, also presents challenges—primarily, the undesired hydrolysis of the C2-ester functional group. This document provides in-depth, experience-driven answers to common issues, helping you maximize yield and purity in your reactions.

Part 1: The Fundamentals - Understanding the Challenge
Q1: Why is this compound so susceptible to hydrolysis?

The high susceptibility of this molecule to hydrolysis is not accidental; it's a direct consequence of its electronic structure. Two key features make the ester's carbonyl carbon highly electrophilic and thus a prime target for nucleophilic attack by water or hydroxide ions:

  • Electron-Withdrawing Quinazoline Core : The quinazoline ring system, containing two nitrogen atoms, is inherently electron-deficient. This system strongly pulls electron density away from the attached carboxylate group.

  • Inductive Effect of the C4-Chloro Group : The chlorine atom at the C4 position is a potent electron-withdrawing group, further depleting electron density from the entire ring system, including the C2 position.

This cumulative electron-withdrawing effect makes the ester carbonyl carbon exceptionally "electron-poor," significantly increasing its reactivity towards nucleophiles, including water. This is the same electronic principle that makes the C4-chloro a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2]

Part 2: Proactive Prevention - Reaction Setup and Execution

This section focuses on setting up your experiment to minimize the risk of hydrolysis from the outset. The most critical factor is the rigorous exclusion of water.

Q2: What are the essential steps for setting up a reaction to prevent hydrolysis?

Anhydrous conditions are paramount.[3] Atmospheric moisture and residual water in solvents or reagents are the most common culprits for hydrolysis. Implementing a strict anhydrous protocol is the single most effective preventative measure.

Protocol 1: Standard Anhydrous Reaction Setup
  • Glassware Preparation : Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for a minimum of 4 hours. Allow the glassware to cool to room temperature in a desiccator over a drying agent (e.g., CaSO₄, P₂O₅).

  • Inert Atmosphere : Assemble the glassware while hot and immediately purge the system with an inert gas (Nitrogen or Argon). Maintain a positive pressure of the inert gas throughout the entire setup and reaction period. A gas bubbler or a balloon is effective for this.

  • Solvent & Reagent Handling :

    • Use commercially available anhydrous solvents. Solvents from freshly opened bottles or those stored over molecular sieves are recommended.

    • Add solvents and liquid reagents via syringe through a rubber septum.[3]

    • Handle hygroscopic (water-absorbing) solid reagents in a glove box or under a positive flow of inert gas.[3]

  • Reaction Monitoring : If the reaction requires reflux, use a condenser fitted with a drying tube containing a desiccant (e.g., CaCl₂) to prevent atmospheric moisture from entering the system.

G Workflow: Anhydrous Reaction Setup cluster_prep Preparation Phase cluster_setup Setup & Execution A Oven-Dry Glassware (>120°C, 4h) B Cool in Desiccator A->B C Assemble Glassware (Hot) B->C Immediate Assembly D Purge with Inert Gas (N2 or Ar) C->D E Add Anhydrous Solvents & Reagents via Syringe D->E F Maintain Positive Inert Gas Pressure E->F G Isolate Product F->G Run Reaction

Caption: Workflow for establishing strict anhydrous reaction conditions.

Q3: I am performing a nucleophilic substitution with an amine at the C4 position. Which base should I use to avoid saponification (base-catalyzed hydrolysis)?

This is a classic process optimization problem: finding a base strong enough to facilitate the desired SNAr reaction but not so nucleophilic or harsh that it causes saponification of the ester.

  • Avoid Strong, Nucleophilic Bases : Hydroxide bases (NaOH, KOH) and alkoxides (NaOMe, NaOEt) should be strictly avoided as they will rapidly and irreversibly hydrolyze the ester.[4]

  • Use Weak or Sterically Hindered Bases : The best choices are typically non-nucleophilic organic bases or mild inorganic bases. Their primary role is to neutralize the HCl generated during the substitution.

Table 1: Comparison of Bases for SNAr Reactions on this compound

BaseTypepKa (Conjugate Acid)Recommendation & Rationale
Triethylamine (Et₃N) Tertiary Amine~10.7Recommended . Sufficiently basic to neutralize HCl, sterically hindered, and non-nucleophilic. Commonly used in these reactions.[5]
DIPEA (Hünig's Base) Tertiary Amine~10.7Highly Recommended . More sterically hindered than Et₃N, making it an even safer choice against unwanted side reactions.
Potassium Carbonate (K₂CO₃) Inorganic Base~10.3Good Choice . A solid, non-nucleophilic base. Its heterogeneity can sometimes lead to slower reactions but offers good control.
Sodium Bicarbonate (NaHCO₃) Inorganic Base~6.4Use with Caution . Generally too weak to effectively drive SNAr reactions to completion but is an excellent choice for workup.[4]
Sodium Hydroxide (NaOH) Hydroxide~15.7AVOID . Highly nucleophilic and strongly basic. Will cause rapid saponification of the ester.
Q4: How does temperature affect the risk of hydrolysis?

Like most chemical reactions, the rate of hydrolysis increases with temperature.[3] If your desired reaction can proceed at a lower temperature, this is always preferable.

  • Low Temperature Start : Begin your reaction at 0°C or room temperature, even if literature suggests higher temperatures. Monitor the reaction by TLC.

  • Gradual Heating : If the reaction is sluggish, increase the temperature incrementally (e.g., in 10-15°C steps), allowing it to stir for 30-60 minutes at each new temperature while monitoring for both product formation and the appearance of the carboxylic acid byproduct.

  • Balance is Key : The goal is to find the minimum temperature required for an efficient rate of the desired reaction, which will inherently suppress the rate of the undesired hydrolysis.[3]

Part 3: Troubleshooting - Workup and Purification

Even with a perfectly executed reaction, hydrolysis can occur during the aqueous workup phase.[4]

Q5: My reaction is complete, but I'm getting a low yield and see a new, more polar spot on my TLC plate. Is this hydrolysis?

Yes, this is the classic signature of ester hydrolysis. The carboxylic acid byproduct is significantly more polar than the parent ester, causing it to have a lower Rf value on silica gel TLC. This can be confirmed by NMR spectroscopy, where you would see the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton peak.[4]

Protocol 2: Hydrolysis-Minimizing Aqueous Workup
  • Cooling : Before quenching, cool the reaction mixture in an ice bath. This slows the kinetics of all reactions, including hydrolysis.[4]

  • Quenching : Quench the reaction by adding it to a separatory funnel containing ice-cold water or a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl).

  • Extraction : Immediately extract the product into a suitable organic solvent (e.g., Ethyl Acetate, DCM). Do not let the layers sit for extended periods.[4]

  • Neutralization Wash (If Necessary) : To remove any remaining acid catalyst or HCl byproduct, wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]

    • Caution : Perform this wash quickly and efficiently. Vent the separatory funnel frequently to release CO₂ gas. Prolonged contact with any base, even a weak one, increases the hydrolysis risk.

  • Brine Wash : Wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water and break up any emulsions.[4]

  • Drying : Thoroughly dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps. This step is critical to remove all trace water before solvent evaporation.[4]

  • Solvent Removal : Concentrate the dried organic layer under reduced pressure.

Part 4: Diagnostic Decision Tree

If you are experiencing issues, use the following diagnostic tree to identify the likely cause and find a solution.

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

References
  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • BenchChem. (n.d.).
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Link]

  • Vertex AI Search. (2024). Three types of hydrolysis and ways to prevent hydrolysis.
  • BenchChem. (n.d.). Preventing hydrolysis of the ester group during reactions.
  • ResearchGate. (n.d.). Synthesis of chloroquinazolines (4a–c): Reaction conditions.... [Link]

  • PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Stack Exchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

Sources

Technical Support Center: Reaction Monitoring for Ethyl 4-chloroquinazoline-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Ethyl 4-chloroquinazoline-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-proven guidance on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to effectively track the conversion of its precursor, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. Our goal is to equip you with the necessary protocols and troubleshooting insights to ensure robust and reliable reaction monitoring.

Reaction Overview: The Chlorination Step

The synthesis of this compound (Product) typically involves the chlorination of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (Starting Material, SM). This conversion is a critical step in the synthesis of various pharmaceutical agents, as the 4-chloro group serves as a versatile handle for subsequent nucleophilic substitutions.[1][2] Common chlorinating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often used in an appropriate solvent.

Accurate monitoring is crucial to determine the point of complete consumption of the starting material and to minimize the formation of impurities, ensuring a high-quality product for downstream applications.

Key Reaction Species:
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Starting Material (SM): Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylateImage of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylateC₁₁H₁₀N₂O₃218.21[3]
Product: this compoundImage of this compoundC₁₁H₉ClN₂O₂236.65[1]

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction.[4][5] By observing the disappearance of the starting material spot and the appearance of the product spot, one can efficiently determine the reaction's endpoint.

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample 1. Prepare Samples (SM, Co-spot, Reaction Mixture) Prep_Plate 2. Prepare TLC Plate (Draw Baseline) Spot 3. Spot Samples on Baseline Prep_Plate->Spot Develop 4. Develop Plate in TLC Chamber Spot->Develop Dry 5. Dry Plate Develop->Dry Visualize 6. Visualize Spots (UV Lamp) Dry->Visualize Dry->Visualize Analyze 7. Analyze & Interpret (Calculate Rf values) Visualize->Analyze

Caption: General workflow for TLC reaction monitoring.

Step-by-Step Protocol for TLC Analysis
  • Plate Preparation : Use a silica gel 60 F₂₅₄ TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom.

  • Sample Preparation :

    • Starting Material (SM) : Dissolve a small amount of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (Rxn) : At various time points (e.g., t=0, 1h, 2h), carefully take a small aliquot from the reaction. Quench it appropriately (e.g., with ice-cold water or saturated NaHCO₃ solution) and extract with a small volume of ethyl acetate. Use the organic layer for spotting.

    • Co-spot (Co) : Mix a small amount of the SM solution and the reaction mixture aliquot.

  • Spotting : Using a capillary tube, apply small, concentrated spots of the SM, Co, and Rxn samples onto the baseline. Ensure the spots are small to prevent streaking.[6]

  • Eluent (Mobile Phase) Selection : The key is to find a solvent system that provides good separation between the starting material and the product.

    • A good starting point for this class of compounds is a mixture of non-polar and polar solvents.[6]

    • Recommended Starting System : Hexane:Ethyl Acetate (7:3 or 1:1, v/v).

    • Adjust the polarity as needed. The product, being less polar than the starting material (due to the replacement of the hydroxyl group with chlorine), should have a higher Retention Factor (Rf) value.

  • Development : Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[7] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. Both the starting material and product are expected to be UV-active.

  • Interpretation :

    • The starting material spot should diminish in intensity over time in the 'Rxn' lane.

    • A new spot, corresponding to the product, will appear and intensify. Its Rf will be higher than the SM.

    • The 'Co' spot helps to unambiguously identify the SM spot in the reaction lane.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.[4]

Troubleshooting and FAQs for TLC

Q1: My spots are streaking down the plate.

  • Possible Cause : The sample is too concentrated or overloaded.[8][9]

  • Solution : Dilute your sample before spotting. Apply a smaller amount to the plate, or spot multiple times in the same location, allowing the solvent to dry between applications.[7][8]

Q2: The product and starting material spots are too close together (poor resolution).

  • Possible Cause : The mobile phase polarity is not optimal.[6]

  • Solution : Systematically vary the solvent ratio. To increase separation, try a less polar system (e.g., increase the proportion of hexane). If both spots are near the solvent front, the system is too polar. If they are near the baseline, it's not polar enough.[8]

Q3: All my spots from the reaction mixture are stuck on the baseline (Rf ≈ 0).

  • Possible Cause : The mobile phase is not polar enough to move the compounds.[6][8] This is common if the reaction is performed in a high-boiling polar solvent like DMF or DMSO which can contaminate the TLC sample.[10]

  • Solution : Increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate). If using a high-boiling solvent, try to remove it under high vacuum from your aliquot before running the TLC.[10]

Q4: I see multiple unexpected spots in the reaction lane.

  • Possible Cause : Formation of side products or decomposition of the starting material/product on the silica plate.[7][11]

  • Solution : Co-spot with your starting material to confirm its presence. The new spots are likely impurities. LC-MS analysis is recommended to identify these species. If you suspect decomposition on the acidic silica gel, you can try using alumina plates or adding a small amount of triethylamine (0.1-1%) to the mobile phase.[8]

Reaction Monitoring by LC-MS

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is an invaluable tool for unambiguous confirmation of product formation and identification of byproducts.[12]

Diagram: LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Aliquot 1. Take Reaction Aliquot Quench 2. Quench Reaction Aliquot->Quench Dilute 3. Dilute Sample in Mobile Phase Quench->Dilute Inject 4. Inject Sample into LC-MS Dilute->Inject Separate 5. Chromatographic Separation (LC) Inject->Separate Detect 6. Mass Detection (MS) Separate->Detect Extract_Ion 7. Extract Ion Chromatograms (EIC) Detect->Extract_Ion Analyze 8. Analyze Data (Peak Integration) Extract_Ion->Analyze

Caption: Key stages in LC-MS reaction monitoring.

Step-by-Step Protocol for LC-MS Analysis
  • Sample Preparation :

    • Take a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This stops the reaction and prepares it for analysis.

    • Perform a significant dilution (e.g., 1:100 or 1:1000) with the mobile phase to avoid detector saturation and column overload.[6] A typical final concentration should be in the low µg/mL to ng/mL range.

  • LC Parameters : The goal is a rapid separation of the starting material from the product.

    • Column : A C18 reversed-phase column is standard (e.g., 50 mm x 2.1 mm, <3 µm particle size).[13]

    • Mobile Phase :

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Gradient : A fast gradient is usually sufficient for reaction monitoring.

      • Example: Start at 10% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 30-40 °C.

  • MS Parameters :

    • Ionization Mode : Electrospray Ionization Positive (ESI+). Quinazolines readily protonate.

    • Scan Mode : Full Scan mode initially to identify all species. For quantitative monitoring, Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) is preferred for its sensitivity and specificity.

    • Expected Ions [M+H]⁺ :

      • Starting Material: m/z 219.1

      • Product: m/z 237.0 (look for the characteristic isotopic pattern of one chlorine atom, with a ~3:1 ratio for the M and M+2 peaks).

  • Data Analysis :

    • Monitor the reaction progress by extracting the ion chromatograms for the m/z values of the starting material and product.

    • The reaction is complete when the peak area of the starting material is negligible and the peak area of the product has maximized.

Troubleshooting and FAQs for LC-MS

Q1: I am seeing a very weak or no signal for my compounds.

  • Possible Causes :

    • Sample is too dilute or too concentrated (ion suppression).[14]

    • Incorrect ionization mode (ESI- might work but ESI+ is more likely).

    • Poor ionization due to mobile phase incompatibility (e.g., presence of non-volatile buffers like phosphate).

  • Solution :

    • Prepare a dilution series to find the optimal concentration. Check the response of an analytical standard.

    • Ensure you are in ESI+ mode.

    • Stick to volatile mobile phase modifiers like formic acid or ammonium formate.

Q2: The peak shape is broad or splitting.

  • Possible Causes :

    • Column overload or contamination.[15]

    • The injection solvent is much stronger than the initial mobile phase, causing breakthrough.

    • Secondary interactions with the column stationary phase.

  • Solution :

    • Inject less sample or further dilute it. Flush the column with a strong solvent wash.

    • Ensure your sample is dissolved in a solvent similar to or weaker than the initial mobile phase conditions.

    • Ensure the mobile phase pH (acidified with formic acid) is appropriate for your analytes.

Q3: My retention times are shifting between injections.

  • Possible Cause :

    • Inadequate column equilibration between runs.

    • Fluctuations in mobile phase composition or column temperature.[15]

    • Column degradation.

  • Solution :

    • Increase the re-equilibration time at the end of your gradient.

    • Ensure your solvent lines are properly primed and the column oven is maintaining a stable temperature.

    • If the problem persists and pressure increases, the column may need to be replaced.

Q4: I see a peak at the correct product m/z, but how can I be 100% sure it's my product?

  • Possible Cause : An isobaric impurity (a different compound with the same nominal mass) could be co-eluting.

  • Solution :

    • Check Isotopic Pattern : For the chloro-product, look for the M+2 isotope peak at m/z 239.0, which should be approximately one-third the intensity of the main M peak at m/z 237.0. This is a strong confirmation of the presence of a single chlorine atom.

    • High-Resolution MS : If available, accurate mass measurement can confirm the elemental composition.

    • MS/MS Fragmentation : Analyze the fragmentation pattern of your product standard and compare it to the peak in your reaction mixture. This provides structural confirmation.

References
  • Buhrman, D. L., et al. (1996). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 42(9), 1437-1443.
  • BenchChem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS. BenchChem Technical Support.
  • Taylor & Francis Online. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • BenchChem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. BenchChem Technical Support.
  • Sargent, M. (Ed.). (2013).
  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), e53692.
  • CymitQuimica.
  • National Institutes of Health (NIH). (2019). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography.
  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Lab-Training. (2023).
  • American Pharmaceutical Review. (2014).
  • ZefSci. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Element Lab Solutions.
  • Biosynth.
  • MDPI. (2022).
  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
  • Lab-Chemicals.Com. This compound, 98%. Lab-Chemicals.Com Product Page.
  • PMC. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PubMed Central.
  • HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)
  • PMC. (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PubMed Central.
  • ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis.
  • ResearchGate. (2015). Reaction conditions: i: Na2SO4, chloral hydrate, H2O, HCl, hydroxylamine hydrochloride 90 °C 2 h; ii H2SO4 85 °C 15 min; iii ethanol 110 °C 2 h.
  • BioOrganics.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2016).
  • MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(21), 7489.
  • Organic Syntheses.
  • BLD Pharm.
  • PMC. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central.
  • PubChem. Ethyl 4,6-dichloroquinazoline-2-carboxylate.
  • NCBI. (1995). Chloral and Chloral Hydrate. Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals.
  • Lirias. (2019). Current Developments in LC-MS for Pharmaceutical Analysis.
  • PubChem. Ethyl 2-aminobenzoate.
  • PMC. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.
  • PMC. (2024). A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues. PubMed Central.
  • PubChem. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

Sources

Technical Support Center: Synthesis of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloroquinazoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to troubleshoot your experiments effectively, ensuring the integrity and purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common route involves the chlorination of its precursor, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, typically using phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and compromise the yield and purity of the desired product. This guide will delve into the identification, formation mechanisms, and mitigation strategies for these impurities.

Common Issues and Troubleshooting

FAQ 1: My reaction is sluggish, and I'm observing a significant amount of unreacted starting material. What could be the cause?

Answer:

Incomplete conversion of the starting material, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, is a frequent issue. Several factors can contribute to this:

  • Insufficient Chlorinating Agent: Phosphorus oxychloride is the most common chlorinating agent for this transformation. A stoichiometric excess is generally required to drive the reaction to completion. A minimum of one molar equivalent of POCl₃ is necessary for the efficient conversion of intermediates to the final product.[1]

  • Reaction Temperature: The chlorination of 4-quinazolones with POCl₃ is temperature-dependent. The reaction typically requires heating to temperatures between 70-90 °C for a clean and efficient conversion to the corresponding chloroquinazoline.[1] Lower temperatures can lead to a stalled reaction.

  • Purity of Starting Material: The presence of impurities in the starting Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate can interfere with the reaction. Ensure your starting material is of high purity before proceeding.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reaction.

FAQ 2: I've isolated my product, but I'm seeing a significant impurity with a higher molecular weight. What could it be?

Answer:

A common byproduct in the chlorination of 4-quinazolones is the formation of "pseudodimers."[1] These dimers arise from the reaction between a phosphorylated intermediate and the unreacted starting material.

Mechanism of Pseudodimer Formation:

The reaction of the 4-quinazolone with POCl₃ proceeds through phosphorylated intermediates.[1] These activated intermediates can then be attacked by the nucleophilic nitrogen of an unreacted 4-quinazolone molecule, leading to the formation of a dimeric structure.

Mitigation Strategies:

  • Temperature Control: The formation of these pseudodimers can be suppressed by maintaining a low temperature (below 25°C) during the initial addition of POCl₃, especially under basic conditions.[1]

  • Reaction Conditions: Ensuring the reaction mixture remains basic throughout the POCl₃ addition can also help in minimizing dimer formation.[1]

Analytical Identification:

Compound Expected M/z Key NMR Signals
This compound 236.04 (for C₁₁H₉ClN₂O₂)Aromatic protons, ethyl ester signals (quartet and triplet).
Pseudodimer Higher than the starting material and productComplex aromatic region, potentially two sets of quinazoline signals.
Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate 218.07 (for C₁₁H₁₀N₂O₃)Aromatic protons, ethyl ester signals, and a broad NH proton signal.
FAQ 3: My final product seems to be contaminated with a compound that has a similar polarity, making it difficult to purify by column chromatography. What is this likely byproduct?

Answer:

This could be the hydrolyzed product, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate , which is also your starting material. The 4-chloro group of the product is susceptible to hydrolysis, especially during the workup procedure if exposed to water or moisture for extended periods or at elevated temperatures.

Mechanism of Hydrolysis:

The chloro group at the 4-position is a good leaving group and can be displaced by water, which acts as a nucleophile, to regenerate the 4-oxo functionality.

Hydrolysis_Mechanism Product This compound Intermediate Intermediate Product->Intermediate + H2O Byproduct Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Intermediate->Byproduct - HCl

Sources

Technical Support Center: Troubleshooting Failed Suzuki Couplings with Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, Ethyl 4-chloroquinazoline-2-carboxylate. As an electron-deficient heteroaromatic halide, this substrate presents unique challenges that can lead to reaction failure. This document provides a structured, causality-driven approach to diagnosing and resolving these issues.

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

This compound is a valuable building block in medicinal chemistry. However, its electronic properties—specifically the electron-withdrawing nature of the quinazoline ring and the carboxylate group—can complicate the standard Suzuki-Miyaura coupling. The primary hurdle is often the sluggish oxidative addition of the palladium catalyst into the C-Cl bond.[1] This guide will walk you through common failure modes and provide logical, field-proven solutions.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to effective troubleshooting. Any disruption in this sequence can lead to reaction failure.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Common Failure Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Aryl-Pd(II)-X) Pd0->OxAdd Ar-Cl Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Aggregation Transmetal Transmetalation (Aryl-Pd(II)-R) OxAdd->Transmetal R-B(OR')_2 Base Dehalogenation Proto-dehalogenation OxAdd->Dehalogenation H+ Source RedElim Reductive Elimination Transmetal->RedElim Isomerization Homocoupling Boronic Acid Homocoupling Transmetal->Homocoupling O_2 RedElim->Pd0 Ar-R (Product) Hydrolysis Substrate Hydrolysis Troubleshooting_Flowchart Start Reaction Failed Check_Conversion Check Conversion by TLC/LCMS Start->Check_Conversion No_Reaction Symptom 1: No/Low Conversion Check_Conversion->No_Reaction <10% Side_Products Symptom 2: Side Products Formed Check_Conversion->Side_Products >10% but not product Stalled_Reaction Symptom 3: Reaction Stalls / Pd Black Check_Conversion->Stalled_Reaction Partial Conversion Sol_No_Reaction_1 Use Pd(0) Source (e.g., Pd(PPh3)4) No_Reaction->Sol_No_Reaction_1 Sol_No_Reaction_2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) No_Reaction->Sol_No_Reaction_2 Sol_Side_Products_1 Use Anhydrous Base/Solvent (e.g., K3PO4 in Dioxane) Side_Products->Sol_Side_Products_1 Hydrolysis? Sol_Side_Products_2 Degas Reaction Mixture Thoroughly Side_Products->Sol_Side_Products_2 Homocoupling? Sol_Stalled_1 Increase Ligand:Pd Ratio Stalled_Reaction->Sol_Stalled_1 Sol_Stalled_2 Switch to More Robust Ligand (NHC, Buchwald) Stalled_Reaction->Sol_Stalled_2

Caption: A logical troubleshooting workflow for failed Suzuki couplings.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is an aqueous co-solvent necessary for the Suzuki coupling? A1: Not always. While aqueous bases are common, for a substrate like this compound which is prone to hydrolysis, a completely anhydrous system using a base like K₃PO₄ or CsF in a solvent like dioxane or toluene is often preferable. [2][3] Q2: My boronic acid is not very stable. Are there alternatives? A2: Yes. Boronic acids can be unstable and prone to decomposition or trimerization into boroxines. [4]Consider using more stable boronic acid derivatives such as MIDA boronates or potassium trifluoroborate salts (e.g., using the Molander protocol), which can offer greater stability and reproducibility.

Q3: Can I use microwave irradiation to accelerate the reaction? A3: Absolutely. Microwave-assisted synthesis can significantly reduce reaction times and often improve yields by providing rapid and uniform heating. [5][6]This can be particularly effective for sluggish couplings involving aryl chlorides. However, be mindful that side reactions like hydrolysis can also be accelerated, so careful optimization of time and temperature is crucial.

Q4: I am trying to perform a double Suzuki coupling on a di-chloroquinazoline. Why do I only get the mono-substituted product? A4: This is a common issue when there are two reactive sites with different electronic or steric environments. After the first coupling, the electronic nature of the quinazoline ring changes, which can deactivate the second chlorine atom towards further oxidative addition. To achieve double substitution, you may need more forcing conditions for the second step: higher temperatures, a more active catalyst system (e.g., a different ligand), and a longer reaction time. [7] Q5: What is the best all-around starting condition for this substrate? A5: While every specific coupling partner may require optimization, a robust starting point would be:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos or SPhos (2-4 mol%)

  • Base: K₃PO₄ (3 equiv), finely ground and dried

  • Solvent: Anhydrous, degassed Dioxane or Toluene

  • Temperature: 100-110 °C

  • Atmosphere: Strictly inert (Argon or Nitrogen)

This combination provides a highly active catalyst system suitable for the challenging oxidative addition and minimizes water to prevent hydrolysis.

References

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Online discussion]. Available at: [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Available at: [Link]

  • ACS Publications. (n.d.). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? [Online forum]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Image]. Available at: [Link]

  • ACS Publications. (n.d.). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]

  • WordPress. (n.d.). Pd/C and Other Heterogeneous Catalysts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Available at: [Link]

  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • ResearchGate. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (2024). (PDF) Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: [Link]

  • The Organic Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

Sources

Improving regioselectivity in reactions with "Ethyl 4-chloroquinazoline-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-chloroquinazoline-2-carboxylate

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, achieving precise regiochemical control during its functionalization is paramount for synthesizing the correct isomer and ensuring desired biological activity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic insights, and field-proven strategies to overcome common challenges in regioselectivity.

Understanding the Intrinsic Reactivity of the Quinazoline Core

This compound possesses two primary electrophilic sites susceptible to reaction: the carbon at position 4 (C4) and the ester-bearing carbon at position 2 (C2). For reactions involving the substitution of the chloro group, the C4 position is overwhelmingly the more reactive site.

Why is C4 More Reactive?

  • Electronic Activation: The C4 carbon is directly adjacent to a nitrogen atom (N1) and is part of a pyrimidine ring, making it highly electron-deficient. This makes it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr).

  • Leaving Group: The chloride at C4 is an excellent leaving group, facilitating substitution reactions.

  • Orbital Control: Density Functional Theory (DFT) calculations have repeatedly shown that the C4 position has a significantly higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] This indicates that it is the preferred site for kinetic attack by nucleophiles.

  • Catalyst Interaction: In palladium-catalyzed cross-coupling reactions, the C4-Cl bond is highly activated for oxidative addition to the palladium(0) catalyst, partly due to the potential coordination of the catalyst with the lone pair of electrons on the N3 nitrogen.[6]

Despite this strong intrinsic preference, suboptimal reaction conditions can lead to a loss of selectivity, resulting in undesired byproducts, low yields, and complex purification challenges. This guide will help you navigate and control these outcomes.

Caption: Structure highlighting the primary reactive C4 position.

Troubleshooting Guide I: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common method for functionalizing the C4 position, typically with amine, thiol, or alcohol nucleophiles.

Question: My SNAr reaction with an amine is sluggish and incomplete, leaving significant starting material. How can I improve the conversion?

Answer: Incomplete conversion is typically a result of insufficient activation or suboptimal reaction parameters. The key is to systematically optimize conditions without compromising selectivity.

  • Thermal Energy: Many SNAr reactions require heat to overcome the activation energy. If your reaction is slow at room temperature, gradually increase the temperature to 50 °C, then 80 °C, while monitoring by TLC or LC-MS. Microwave irradiation can also dramatically shorten reaction times for less reactive nucleophiles.[7]

  • Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr as they solvate the cationic portion of the Meisenheimer intermediate, accelerating the reaction. Protic solvents like methanol or ethanol can sometimes slow the reaction by hydrogen bonding with the nucleophile, reducing its nucleophilicity.[8]

  • Base Selection: The reaction generates HCl, which will protonate your amine nucleophile, rendering it inactive. A non-nucleophilic base is essential to scavenge this acid. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[3] For very weak nucleophiles, a stronger inorganic base like K₂CO₃ may be required.

  • Nucleophile Reactivity: Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines and may react under milder conditions.[9]

Experimental Protocol: General Procedure for SNAr with Amines

  • To a solution of this compound (1.0 eq.) in dioxane or DMF (0.1 M), add the desired amine (1.1-1.2 eq.).

  • Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).[3]

  • Stir the mixture at room temperature or heat to 80-100 °C under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[9]

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

ParameterRecommendation for Aliphatic AminesRecommendation for AnilinesRationale
Temperature 0 °C to 50 °C80 °C to 120 °C (or MW)Anilines are less nucleophilic and require more thermal energy.
Solvent THF, Dioxane, AcetonitrileDMF, DMSO, DioxanePolar aprotic solvents are preferred for less reactive nucleophiles.
Base DIPEA, Et₃NDIPEA, K₂CO₃A base is required to neutralize the HCl byproduct.
Equivalents (Amine) 1.1 eq.1.2 - 1.5 eq.A slight excess drives the reaction to completion.

Question: I'm forming my desired C4-amino product, but I'm also getting a significant byproduct that appears to be the 4-hydroxy quinazolinone. How do I prevent this hydrolysis?

Answer: The formation of the 4-hydroxy (or 4-oxo) quinazolinone is a classic sign of competitive hydrolysis of the C4-chloro group.[1][2] This occurs when water, either from reagents or the atmosphere, acts as a nucleophile.

Caption: Troubleshooting workflow for SNAr byproduct formation.

Corrective Actions:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure they are from a freshly opened bottle or have been stored properly over molecular sieves. Dry your glassware thoroughly.

  • Inert Atmosphere: Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. This prevents atmospheric moisture from entering the system.

  • Base as a Desiccant: Using an excess of a solid inorganic base like K₂CO₃ or Cs₂CO₃, which has been flame-dried under vacuum, can help scavenge trace amounts of water.

Troubleshooting Guide II: Palladium-Catalyzed Cross-Coupling Reactions

For installing carbon-based substituents (aryl, vinyl, alkynyl), palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira are indispensable. The C4-Cl bond is highly amenable to these transformations.[6][10]

Question: My Suzuki coupling reaction at C4 is failing or giving very low yields. What are the most common points of failure?

Answer: Suzuki couplings are complex catalytic cycles, and failure can stem from multiple sources. The most common culprits are an inactive catalyst, improper base/solvent combination, or poor reagent quality.

Caption: Decision tree for troubleshooting failed Suzuki reactions.

Troubleshooting Checklist:

  • Catalyst Deactivation (Oxygen Sensitivity): The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. It is absolutely essential to thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling nitrogen through the solvent.

  • Ligand Choice: Standard phosphine ligands like PPh₃ are often sufficient. However, for challenging couplings, consider more electron-rich, bulky ligands (e.g., SPhos, XPhos) which can promote the reductive elimination step and stabilize the catalyst.

  • Base and Solvent Compatibility: The base is not just an acid scavenger; it is critical for the transmetalation step. A common, effective system is K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/H₂O or DMF.[10] The water is necessary to solubilize the inorganic base and facilitate the formation of the boronate species.

  • Boronic Acid Quality: Boronic acids can dehydrate upon storage to form cyclic boroxine anhydrides, which are often less reactive. If you suspect this, you can try using a fresh bottle or dissolving the boronic acid in the solvent with the base and stirring for 30 minutes before adding the catalyst and substrate.

ReactionRecommended CatalystRecommended BaseRecommended Solvent
Suzuki Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF
Sonogashira PdCl₂(PPh₃)₂, CuI (co-cat.)Et₃N, i-Pr₂NHTHF, DMF
Heck Pd(OAc)₂, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile

Frequently Asked Questions (FAQs)

Q1: Is it possible to achieve selective substitution at the C2 position?

While the C4 position is kinetically favored, selective functionalization at C2 is a significant challenge. Direct substitution at the C2 ester is difficult without affecting the C4-Cl. A more advanced, multi-step strategy is required. One reported method involves first deactivating the C4 position by converting the chloro group to a thioether. This allows for a regioselective cross-coupling reaction at C2. Subsequently, the C4 position can be re-functionalized using a desulfitative coupling.[1][2]

Q2: How can I definitively confirm the regiochemistry of my final product?

While 1D ¹H NMR can provide clues, it is often insufficient for unambiguous proof. 2D NMR spectroscopy is the gold standard.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For a C4-substituted product, you should see a correlation between the protons of your newly introduced substituent and the C4 and C4a carbons of the quinazoline ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. An NOE between the proton on N3 (if present) or protons on your new substituent and the H5 proton on the benzene portion of the quinazoline is strong evidence for C4 substitution.[3][4][5]

Q3: Can I perform a reaction on the C2-ester, such as hydrolysis or amidation, without disturbing the C4-Cl?

This is possible but requires careful condition selection. The C4-Cl is susceptible to nucleophilic attack, especially under basic or heated conditions often used for ester hydrolysis.

  • For Hydrolysis: Consider using acidic conditions (e.g., HCl in dioxane) at moderate temperatures, which are less likely to displace the C4-Cl than strong bases like NaOH.

  • For Amidation: Direct amidation with an amine at high temperatures will likely result in a mixture of C2-amide and C4-amino products. A safer route is to hydrolyze the ester to the carboxylic acid first, then use standard peptide coupling reagents (e.g., HATU, EDC) at or below room temperature to form the amide. This avoids harsh conditions that could affect the C4 position.

References

Technical Support Center: Purification of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 4-chloroquinazoline-2-carboxylate and its derivatives. As crucial intermediates in medicinal chemistry, particularly for kinase inhibitors, achieving high purity of these scaffolds is paramount.[1] This document is designed to help you navigate the common challenges encountered during the purification process, ensuring the integrity and quality of your synthesized compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Question 1: My final product is contaminated with the starting material, 2-ethoxycarbonyl-quinazolin-4(3H)-one. How can I remove it?

Answer:

This is the most common impurity, arising from incomplete chlorination of the quinazolinone precursor with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3] The quinazolinone is significantly more polar than the desired 4-chloro product due to its N-H group, which can act as a hydrogen bond donor. This difference in polarity is the key to their separation.

Root Cause Analysis:

  • Incomplete Reaction: The chlorination reaction may not have gone to completion.

  • Premature Work-up: The reaction was quenched before all the starting material was consumed.

  • Hydrolysis: The product partially hydrolyzed back to the starting material during aqueous work-up (see Question 2).

Recommended Solutions:

  • Flash Column Chromatography (Preferred Method): This is the most effective method for separating compounds with different polarities.

  • Recrystallization (Conditional): This may work if a solvent system can be identified in which the solubility of the product and the impurity are significantly different at high and low temperatures. However, finding an ideal solvent can be challenging.

Protocol 1: Flash Column Chromatography for Removing Quinazolinone Impurity

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (dry-loading). This is done by dissolving the crude material in a minimal amount of a polar solvent (like DCM or acetone), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained. Dry-loading prevents the dissolution of the entire sample in the initial mobile phase, leading to better band separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your starting eluent. The amount of silica should be 50-100 times the weight of your crude product.

  • Eluent System Selection: A non-polar to moderately polar solvent system is ideal. Start with a low-polarity mobile phase and gradually increase the polarity.

    • Rationale: The less polar product, this compound, will elute first, while the more polar quinazolinone starting material will be retained longer on the silica.

  • Gradient Elution:

    • Begin with a non-polar solvent like Hexane or Heptane.

    • Gradually introduce a more polar solvent like Ethyl Acetate (EtOAc). A typical starting gradient might be 5% EtOAc in Hexane.

    • Increase the gradient (e.g., to 10%, 20%, 30% EtOAc) to elute your product. The starting material will likely require a much higher percentage of EtOAc to elute.

  • Fraction Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System Target Compound Type Comments
Ethyl Acetate / Hexane General Purpose A very common and effective system for compounds of moderate polarity.[4]
Dichloromethane / Methanol For more polar derivatives Good for moving compounds that are poorly soluble or don't move in EtOAc/Hexane.[5]
Chloroform / Methanol Alternative to DCM/MeOH Often used for heterocyclic compounds.[5]

| Diethyl Ether / Petroleum Ether | For less polar derivatives | Good separation, but ether's high volatility and flammability require caution.[4] |

Question 2: My yield is low, and I see the quinazolinone starting material reappearing on my TLC after work-up. What is happening?

Answer:

This strongly suggests that your product, this compound, is hydrolyzing. The chlorine atom at the 4-position is a good leaving group, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack by water.[2] This is especially problematic during aqueous work-ups, particularly if the solution is neutral or basic.

Causality Diagram: Hydrolysis Pathway

cluster_reaction Hydrolysis Reaction Product This compound SM Quinazolinone (Starting Material) Product->SM Nucleophilic Acyl Substitution H2O Water (H₂O) (from work-up) HCl HCl

Caption: Hydrolysis of the 4-chloro group by water.

Recommended Solutions:

  • Minimize Contact with Water: If an aqueous work-up is necessary (e.g., to quench POCl₃), use ice-cold water or ice chips and perform the extraction as quickly as possible.[2] Avoid letting the mixture sit in biphasic conditions for extended periods.

  • Avoid Basic Washes: Do not use basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the reaction mixture. The resulting basic aqueous environment will significantly accelerate hydrolysis. If neutralization is required, perform it carefully at low temperatures and move immediately to extraction.

  • Anhydrous Work-up: If possible, opt for a non-aqueous work-up. After the reaction, the solvent can be removed under reduced pressure, and the residue can be directly purified by column chromatography.

  • Use a Buffered Wash: If a wash is unavoidable, consider using a cold, dilute acidic solution (e.g., 1% HCl) to keep the solution acidic, which can suppress hydrolysis, followed by a brine wash.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purification of my fractions? A1: Thin Layer Chromatography (TLC) is the standard method. Use the same eluent system planned for your column. Visualize the spots under a UV lamp (254 nm). The product and starting material should have different Rf values. For derivatives without a strong UV chromophore, staining with agents like potassium permanganate or iodine may be necessary.

Q2: How should I store pure this compound? A2: Due to its sensitivity to moisture, the compound should be stored in a tightly sealed container under an inert atmosphere (like Argon or Nitrogen). For long-term storage, keeping it in a refrigerator at 2-8°C is recommended to minimize degradation.[6]

Q3: My derivative is a stubborn oil that won't crystallize. What are my options? A3: If recrystallization fails, flash column chromatography is your primary tool. If the oil is still impure after chromatography, you can try trituration. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can sometimes induce crystallization or wash away impurities, leaving a purer, solid product.

Q4: Can I use reverse-phase chromatography for these compounds? A4: Yes, reverse-phase chromatography (e.g., C18 silica) is a viable option, especially for derivatives that are highly polar or have ionizable groups. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. In reverse-phase, the elution order is opposite to normal phase: more polar compounds (like the quinazolinone impurity) will elute first.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of your crude product.

Caption: Decision tree for purification strategy selection.

References

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. Journal of Hematology & Oncology. Available at: [Link]

  • Synthesis of Quinazoline Derivatives. Bentham Science. Available at: [Link]

  • (PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • This compound. BioOrganics. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-chloroquinazoline-2-carboxylate in cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your catalyst loading and achieve successful, reproducible results. The Csp²–Cl bond at the 4-position of the quinazoline ring is activated by the adjacent nitrogen atom, making it a viable, albeit sometimes challenging, substrate for various palladium-catalyzed cross-coupling reactions.[1][2]

Troubleshooting Guide: Catalyst Loading & Reaction Optimization

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the primary factors to investigate related to catalyst loading?

A1: Low or non-existent yield is a common issue in cross-coupling reactions and can often be traced back to the catalytic system. Here is a systematic approach to troubleshooting:

  • Catalyst Activity and Pre-activation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[5][6]

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or utilizing advanced, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for reliable and clean activation.[3][7]

  • Insufficient Catalyst Loading: While minimizing catalyst loading is often a goal for process chemistry, initial exploratory reactions may require higher loadings to overcome activation barriers, especially with less reactive aryl chlorides.[8][9]

    • Solution: If you started with a low catalyst loading (e.g., < 1 mol%), try incrementally increasing it to 2-5 mol%. This can be particularly effective for challenging substrates.[10][11]

  • Ligand Selection and Ratio: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition and reductive elimination).[12] For an electron-deficient substrate like a chloroquinazoline, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the oxidative addition of the C-Cl bond.[13][14]

    • Solution: Ensure you are using an appropriate ligand for coupling with an aryl chloride. Also, check your ligand-to-metal ratio. For monodentate ligands, a 2:1 or even 4:1 ligand-to-palladium ratio is often optimal to prevent catalyst decomposition.[6]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation through oxidation.[5][7]

    • Solution: Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[7]

Issue 2: Significant Formation of Side Products

Q2: My reaction is proceeding, but I am observing a high proportion of side products such as homocoupling of my coupling partner or hydrodehalogenation of the starting material. How can I adjust the catalyst loading to mitigate this?

A2: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic cycle versus competing pathways. Catalyst loading and the overall reaction concentration can play a significant role.

  • Hydrodehalogenation (Ar-Cl → Ar-H): This side reaction, where the chloro group is replaced by a hydrogen atom, can become prominent with highly active catalysts or when there are sources of hydrogen in the reaction mixture.[15]

    • Solution: While seemingly counterintuitive, sometimes decreasing the catalyst loading can minimize this side reaction. Also, ensure your solvents and reagents are anhydrous.

  • Homocoupling of Boronic Acids (in Suzuki Coupling): This side product arises from the coupling of two molecules of the boronic acid and is often promoted by the presence of oxygen.[15][16]

    • Solution: Rigorous degassing of the reaction mixture is the first line of defense.[7] In terms of catalyst loading, excessively high concentrations of palladium can sometimes favor this pathway. A careful optimization study, screening a range of catalyst loadings (e.g., 0.5 mol% to 3 mol%), can help identify an optimal window.

Frequently Asked Questions (FAQs)

Q: What is a good starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A: For an initial screening experiment with a relatively unreactive aryl chloride like this compound, a catalyst loading of 2-5 mol% of the palladium source is a reasonable starting point.[11] This provides a good balance between ensuring sufficient catalytic activity and minimizing cost and potential side reactions.

Q: How does the choice of ligand affect the optimal catalyst loading in a Buchwald-Hartwig amination?

A: The ligand choice is critical. For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are standard.[17][18] These ligands often form highly active catalysts, which can sometimes allow for lower catalyst loadings (e.g., 0.5-2 mol%). However, since amines can also act as ligands for palladium, it can be beneficial to add a slight excess of the phosphine ligand relative to the palladium to prevent catalyst deactivation.[7]

Q: For a Sonogashira coupling, should I be more concerned with the palladium catalyst loading or the copper co-catalyst?

A: Both are important, but they play different roles. The palladium catalyst drives the main catalytic cycle. A typical loading is 1-5 mol% of the palladium source. The copper(I) co-catalyst (often CuI) facilitates the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[1] A common loading for the copper co-catalyst is 5-10 mol% .[16] In some cases of Sonogashira reactions with 4-chloroquinazolines, the choice of base and solvent system has been shown to be particularly critical.[1][19]

Q: Can I reduce the catalyst loading for large-scale synthesis?

A: Yes, reducing catalyst loading is a primary goal in process chemistry to improve cost-effectiveness and reduce palladium contamination in the final product.[8][9] Once a reaction has been successfully demonstrated at the bench scale, a systematic optimization of reaction parameters, including temperature, concentration, and base, can often lead to a significant reduction in catalyst loading, sometimes to as low as 0.1-0.01 mol%.[11]

Data and Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or XPhos Pd G3 (1-3%)SPhos or XPhos (2-6%)K₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-3%) or BrettPhos Pd G3 (1-3%)BrettPhos or XPhos (2-6%)NaOtBu or K₂CO₃Toluene or Dioxane90-120
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)-Et₃NDMF or THF60-100
with CuI co-catalyst5-10 mol%

Note: These are general starting points and may require optimization for specific coupling partners.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Screening
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Troubleshooting Process

Below is a flowchart to guide your decision-making process when troubleshooting low-yield reactions.

Troubleshooting_Catalyst_Loading Troubleshooting Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading (2-5 mol%) Use Pre-activated Pd(0) or G3/G4 Precatalysts check_catalyst->increase_loading No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes optimize_ligand_base Screen Bulky, Electron-Rich Ligands Optimize Ligand:Pd Ratio (e.g., 2:1) Screen Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_ligand_base No success Successful Reaction check_reagents->success Yes purify_reagents Ensure Anhydrous Solvents and Reagents Verify Purity of Starting Materials check_reagents->purify_reagents No re_run Re-run Experiment increase_loading->re_run Implement Changes re_run->start Still Low Yield re_run->success Improved Yield optimize_ligand_base->re_run purify_reagents->re_run

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

References

  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
  • Benchchem. Cross-Coupling Reactions Guide.
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate.
  • Benchchem. Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • ResearchGate. (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

Validation & Comparative

A Comparative Guide to Quinazoline Electrophiles: The Role of Ethyl 4-Chloroquinazoline-2-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds, including several FDA-approved drugs like Gefitinib and Erlotinib.[1][2][3] These nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[2][3][4] Central to the synthesis of diverse quinazoline libraries are electrophilic precursors, which allow for the strategic introduction of various functional groups.

Among these precursors, chloroquinazolines are paramount. Their utility hinges on the reactivity of the chlorine atom as a leaving group in nucleophilic aromatic substitution (SNAr) and as a handle for palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of key quinazoline electrophiles, with a special focus on Ethyl 4-chloroquinazoline-2-carboxylate , evaluating its reactivity and synthetic utility against common alternatives like 4-chloroquinazoline and 2,4-dichloroquinazoline.

The Subject in Focus: this compound

This compound is a bifunctional reagent featuring a quinazoline core with two key substituents that dictate its reactivity.[5]

  • C4-Chloro Group : This is the primary reactive site for nucleophilic displacement. The chlorine atom serves as an excellent leaving group in SNAr reactions.

  • C2-Ethyl Carboxylate Group : This electron-withdrawing group (EWG) plays a crucial role in activating the quinazoline ring. By inductively withdrawing electron density, it renders the C4 position more electrophilic and susceptible to nucleophilic attack, while also stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

This dual functionality makes it a highly valuable and reactive intermediate for building complex molecular architectures.[5]

Comparative Analysis of Quinazoline Electrophiles

The choice of a quinazoline electrophile is a critical decision in a synthetic campaign, directly impacting reaction conditions, regioselectivity, and the potential for subsequent functionalization.

FeatureThis compound4-Chloroquinazoline2,4-Dichloroquinazoline
Structure Quinazoline with Cl at C4, COOEt at C2Quinazoline with Cl at C4Quinazoline with Cl at C2 and C4
Reactivity at C4 (SNAr) High . Activated by the C2-COOEt group.Moderate . Lacks an activating group at C2.Very High . Activated by the C2-Cl group.
Regioselectivity Single site of reaction at C4.Single site of reaction at C4.Highly regioselective for C4 under mild conditions.[6][7]
Key Advantage High reactivity at a single position; the C2-ester can be further modified (e.g., hydrolysis, amidation).Simplicity and lower cost for syntheses not requiring high activation.Offers two distinct reactive sites for sequential, regioselective functionalization.
Typical SNAr Conditions Mild to moderate (e.g., room temp. to 80 °C).Moderate to harsh (e.g., reflux, longer reaction times).[1][8]Mild conditions for C4 substitution; harsher conditions required for C2.[6]
Causality Behind Reactivity Differences

The observed reactivity trend (2,4-dichloroquinazoline > this compound > 4-chloroquinazoline ) is a direct consequence of the electronic effects of the substituents at the C2 position. Both the chloro and ethyl carboxylate groups are electron-withdrawing, thereby increasing the electrophilicity of the C4 carbon and stabilizing the intermediate of nucleophilic attack. The slightly higher reactivity of 2,4-dichloroquinazoline in SNAr at C4 is attributed to the strong inductive effect of the C2-chlorine. In contrast, 4-chloroquinazoline lacks any such activating group, necessitating more forcing conditions to achieve similar transformations.[1][8]

Key Synthetic Transformations: A Performance Comparison

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prevalent reaction for functionalizing these electrophiles, particularly for installing amine substituents (amination) to generate the 4-anilinoquinazoline core found in many kinase inhibitors.[1]

SNAr_Mechanism

Experimental Observations:

  • With this compound: Reactions with anilines often proceed smoothly in solvents like isopropanol or DMF at temperatures ranging from 60-100 °C, typically reaching completion within a few hours.

  • With 4-Chloroquinazoline: The same reaction often requires higher temperatures and longer reaction times, particularly with electron-poor anilines.[8] Microwave irradiation is frequently employed to drive these reactions to completion efficiently.[1][8]

  • With 2,4-Dichloroquinazoline: Nucleophilic substitution with amines occurs with high regioselectivity at the C4 position under mild conditions, sometimes even at room temperature.[6][7] This allows for the isolation of the 2-chloro-4-aminoquinazoline intermediate, which can then be subjected to a second, distinct nucleophilic substitution or a cross-coupling reaction at the C2 position under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and certain C-N bond formations where direct SNAr is challenging, palladium-catalyzed cross-coupling reactions are indispensable tools.

A. Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the chloroquinazoline with an organoboron reagent. All three electrophiles are competent substrates for Suzuki coupling. The choice of electrophile depends on the desired final structure. Using this compound allows for the installation of a C4-aryl group while retaining the C2-ester for potential downstream transformations.

Suzuki_Cycle

B. Buchwald-Hartwig Amination: This reaction provides an alternative route to C-N bonds and is particularly useful for coupling with less nucleophilic amines or amides where SNAr might fail.[9][10] The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination/deprotonation, and reductive elimination.[11] The higher reactivity of the C-Cl bond in activated systems like this compound can sometimes lead to more efficient oxidative addition and overall faster reaction kinetics compared to the less activated 4-chloroquinazoline.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.

Protocol 1: General Procedure for SNAr Amination of this compound

Workflow_SNAr

Methodology:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in 2-propanol (10 mL) is added the desired aniline (1.1 mmol, 1.1 equiv).

  • The reaction mixture is heated to reflux (approx. 82 °C) and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold 2-propanol, and dried under vacuum to yield the pure ethyl 4-(arylamino)quinazoline-2-carboxylate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Methodology:

  • In a microwave vial, combine the chloroquinazoline electrophile (1.0 mmol, 1.0 equiv), the boronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like Na₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add a solvent mixture, typically dioxane/water (4:1, 5 mL).

  • Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired C4-arylated quinazoline product.

Conclusion and Strategic Recommendations

The selection of a quinazoline electrophile is a strategic choice that should be guided by the overall synthetic goal.

  • This compound is the reagent of choice when high reactivity at the C4 position is desired for SNAr or cross-coupling, and the C2-ester is a desirable feature in the final product or as a handle for subsequent elaboration. Its enhanced electrophilicity allows for milder reaction conditions compared to its non-activated counterpart.

  • 2,4-Dichloroquinazoline is unparalleled for syntheses requiring sequential, regioselective functionalization. Its highly reactive C4 position can be addressed first under mild conditions, leaving the less reactive C2-chloro for a subsequent, different transformation.[6][7]

  • 4-Chloroquinazoline remains a viable, cost-effective option for simpler targets where the activation provided by a C2 substituent is unnecessary, and more forcing reaction conditions are acceptable.

By understanding the distinct reactivity profiles and synthetic advantages of these key building blocks, researchers and drug development professionals can make more informed decisions, enabling the efficient and strategic synthesis of novel quinazoline-based therapeutics.

References

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]

  • Barros, F. W. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Ardelean, S. N., et al. (2022). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. International Journal of Molecular Sciences. [Link]

  • He, Y., et al. (2023). Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society. [Link]

  • Madaan, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Li, P., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • BioOrganics. This compound. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18796671, Ethyl 4,6-dichloroquinazoline-2-carboxylate. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • Yang, Q-L., et al. (2020). Electrosynthesis of Quinazolines and Quinazolinones via an Anodic Direct Oxidation C(sp3)-H Amination/C-N Cleavage of Tertiary Amine in Aqueous Medium. ACS Omega. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • PubChemLite. This compound (C11H9ClN2O2). [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. [Link]

  • Hylsová, M., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances. [Link]

  • Iaroshenko, V. O., et al. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. [Link]

  • Sbihi, S., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl- 3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Lirias. [Link]

  • de Oliveira, R. B., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Amiery, A. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • ResearchGate. (2024). Structures of quinazoline-based anti-inflammatory derivatives 41-46. [Link]

  • Semantic Scholar. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Nuno Research Group. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 4-chloroquinazoline-2-carboxylate and 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents. The strategic functionalization of this privileged heterocyclic system is paramount in modulating biological activity. Among the most versatile precursors for such modifications are chlorinated quinazolines, which serve as excellent electrophiles in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth technical comparison of the reactivity of two key quinazoline-based building blocks: Ethyl 4-chloroquinazoline-2-carboxylate and 2,4-dichloroquinazoline . Understanding their differential reactivity is crucial for designing efficient and selective synthetic routes to novel bioactive molecules.

Foundational Principles: Reactivity of the Quinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is an electron-deficient heterocycle. This electron deficiency, particularly pronounced in the pyrimidine ring, renders halogens attached to it susceptible to nucleophilic displacement. In the context of 2,4-disubstituted quinazolines, both the C2 and C4 positions are activated towards nucleophilic attack. However, a significant and synthetically useful difference in reactivity exists between these two positions.

The Benchmark: Reactivity Profile of 2,4-dichloroquinazoline

2,4-dichloroquinazoline is a widely utilized intermediate in pharmaceutical synthesis. Its reactivity in SNAr reactions is well-documented and exhibits a distinct regioselectivity.

The C4 Position: The More Reactive Center

Experimental evidence consistently demonstrates that the chlorine atom at the C4 position of 2,4-dichloroquinazoline is significantly more labile than the one at the C2 position.[1][2][3][4] This preferential reactivity is observed under mild reaction conditions, allowing for selective monosubstitution at C4. For instance, treatment of 2,4-dichloroquinazoline with amines or hydrazine at low to ambient temperatures results in the exclusive formation of 4-substituted-2-chloroquinazolines.[3][4]

The heightened reactivity of the C4 position can be attributed to electronic factors. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon.[5][6] This indicates that the C4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack. The transition state for nucleophilic attack at C4 has a lower activation energy than that for attack at C2, further supporting the observed regioselectivity.[5]

The C2 Position: Requiring More Forcing Conditions

Substitution of the chlorine atom at the C2 position generally necessitates harsher reaction conditions, such as elevated temperatures, longer reaction times, or the use of microwave irradiation.[5][7] This differential reactivity allows for a stepwise functionalization of the 2,4-dichloroquinazoline scaffold, a powerful strategy in the synthesis of diverse compound libraries.

The workflow for the sequential substitution on 2,4-dichloroquinazoline is depicted below:

G cluster_0 Sequential Nucleophilic Substitution on 2,4-dichloroquinazoline 2,4-dichloroquinazoline 2,4-dichloroquinazoline 4-substituted-2-chloroquinazoline 4-substituted-2-chloroquinazoline 2,4-dichloroquinazoline->4-substituted-2-chloroquinazoline  Nucleophile 1 (Mild Conditions) 2,4-disubstituted quinazoline 2,4-disubstituted quinazoline 4-substituted-2-chloroquinazoline->2,4-disubstituted quinazoline  Nucleophile 2 (Harsher Conditions)

Caption: Stepwise functionalization of 2,4-dichloroquinazoline.

Introducing this compound: The Impact of a C2-Ester Group

This compound presents a different electronic landscape compared to its dichloro counterpart. The key structural difference is the presence of an electron-withdrawing ethyl carboxylate group at the C2 position. This substituent has a profound impact on the reactivity of the remaining chlorine atom at the C4 position.

Electronic Effects of the C2-Ester Group

The ethyl carboxylate group at C2 exerts a strong -I (inductive) and -M (mesomeric) electron-withdrawing effect. This effect further depletes the electron density of the entire quinazoline ring system, including the C4 position. Consequently, the C4 carbon in this compound is rendered even more electrophilic than the C4 carbon in 2,4-dichloroquinazoline.

This enhanced electrophilicity is expected to translate to a higher reactivity of the C4-chloro group towards nucleophiles.

G cluster_0 Electronic Effect on C4 A C2-Cl in 2,4-dichloroquinazoline C Increased Electrophilicity at C4 A->C Weaker electron- withdrawing effect (relative to COOEt) B C2-COOEt in This compound B->C Stronger electron- withdrawing effect

Caption: Influence of the C2 substituent on the electrophilicity of C4.

Comparative Reactivity: Experimental Insights

SubstrateNucleophileReaction ConditionsProductYieldReference
2,4-dichloroquinazoline AnilineIsopropanol, reflux, 4 hr2-chloro-4-anilinoquinazolineGood[8]
2,4-dichloroquinazoline Hydrazine hydrateEthanol, 0-5 °C, 2 hr2-chloro-4-hydrazinylquinazolineGood[4]
2,4-dichloroquinazoline N-methylanilineTHF/H₂O, MW, 10 minN-methyl-N-phenylquinazolin-4-amine81%[2]
This compound Various aminesNot specifiedEthyl 4-aminoquinazoline-2-carboxylate derivatives-[9]
2-Ethoxy-4-chloroquinazoline Hydrazine hydrateBenzene, rt, 2 hr4-hydrazinyl-2-ethoxyquinazoline-[10]

The available data, although not a direct side-by-side comparison, suggests that substitutions on 4-chloroquinazolines with electron-withdrawing groups at C2 proceed efficiently. The reaction of 2-ethoxy-4-chloroquinazoline, a compound with a less electron-withdrawing group at C2 compared to an ester, with hydrazine proceeds readily at room temperature.[10] This implies that this compound, with its more potent electron-withdrawing ester group, would likely exhibit even greater reactivity at the C4 position. It is reasonable to predict that nucleophilic substitution on this compound would proceed under milder conditions (e.g., lower temperatures or shorter reaction times) compared to the C4-substitution on 2,4-dichloroquinazoline.

Experimental Protocols

To provide a practical context for this comparison, the following are representative experimental protocols for nucleophilic aromatic substitution on these quinazoline derivatives.

Protocol 1: Synthesis of 2-chloro-4-anilinoquinazoline from 2,4-dichloroquinazoline

Objective: To demonstrate the selective substitution at the C4 position of 2,4-dichloroquinazoline.

Materials:

  • 2,4-dichloroquinazoline

  • Aniline

  • Isopropanol

  • Triethylamine (optional, as a scavenger for HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol, add aniline (1.0-1.2 eq).

  • If desired, add triethylamine (1.2 eq) to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling and can be collected by filtration.

  • Wash the collected solid with cold isopropanol and dry under vacuum to yield 2-chloro-4-anilinoquinazoline.[8]

Protocol 2: General Procedure for the Synthesis of Ethyl 4-aminoquinazoline-2-carboxylates

Objective: To provide a general method for the nucleophilic substitution on this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • A polar aprotic solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Reaction vessel suitable for heating

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the desired amine (1.1-1.5 eq) to the solution.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq) to scavenge the in-situ generated HCl.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the nucleophilicity of the amine. A starting point could be 80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 4-aminoquinazoline-2-carboxylate derivative.

Conclusion and Strategic Recommendations

  • 2,4-dichloroquinazoline offers a platform for sequential, regioselective functionalization. The C4 position is the site of initial attack under mild conditions, with the C2 position requiring more forcing conditions for substitution. This differential reactivity is a powerful tool for building molecular diversity.

  • This compound is predicted to be a more reactive electrophile at the C4 position compared to 2,4-dichloroquinazoline. The strong electron-withdrawing nature of the C2-ester group enhances the electrophilicity of the C4 carbon, facilitating nucleophilic substitution. This heightened reactivity may allow for reactions to be conducted under milder conditions, which can be advantageous for sensitive substrates.

Strategic Recommendation: When a rapid and efficient single substitution at the C4 position is desired, and the presence of a C2-ester is compatible with the overall synthetic scheme, This compound is likely the more reactive and potentially advantageous starting material. For stepwise elaboration of the quinazoline core at both the C2 and C4 positions, 2,4-dichloroquinazoline remains the substrate of choice due to its well-established differential reactivity.

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired substitution pattern. A thorough understanding of their reactivity profiles, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Regioselective nucleophilic aromatic substitution (SNAr) at the 4-position chlorine of 2,4-dichloroquinazoline precursors by amine nucleophiles is well documented and extensively studied in the scientific literature. (2024). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. (n.d.). ResearchGate. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. [Link]

  • Kinetic study on the aromatic nucleophilic substitution reaction of 3,6-dichloro-1,2,4,5-tetrazine by biothiols. (2014). Journal of Physical Organic Chemistry. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2011). ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. [Link]

  • REACTIVITY OF THE (C2–) BENZYLIC GROUP OF 4–OXOQUINZOLINES TOWARDS CARBONYL COMPOUNDS. (2010). TSI Journals. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. (2000). ACS Combinatorial Science. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Bioactivity of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its versatile structure allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Many quinazoline derivatives have gained prominence as potent enzyme inhibitors, particularly targeting protein kinases involved in cell signaling pathways.[3][4][5] Ethyl 4-chloroquinazoline-2-carboxylate serves as a key intermediate, a versatile starting point for synthesizing novel derivatives. The chlorine atom at the 4-position is a reactive site, readily displaced by various nucleophiles to create diverse libraries of compounds.[6][7]

This guide provides a comprehensive framework for the systematic validation of the bioactivity of novel derivatives synthesized from this quinazoline core. We will move beyond simple screening to emphasize a comparative approach, benchmarking new molecules against established standards. This ensures that the generated data is robust, contextualized, and directly translatable to drug development decisions. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present a logical workflow for data interpretation.

Understanding the Target: Common Bioactivities of Quinazoline Derivatives

Decades of research have established that the quinazoline nucleus is a frequent component of kinase inhibitors.[4][5] Specifically, 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10] These kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of many cancers.[11] Consequently, a primary focus for validating new this compound derivatives should be the assessment of their anticancer and kinase inhibitory potential.

A Validated Experimental Workflow for Bioactivity Assessment

A rigorous validation process is multi-stepped, progressing from broad cytotoxicity screening to specific mechanistic assays. This workflow ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Mechanistic Insight A Synthesized Derivative (e.g., ECQC-D1) B In Vitro Cytotoxicity Assay (MTT Assay) A->B C Determine IC50 Value vs. Cancer Cell Lines B->C E Comparative MTT Assay C->E F Analyze Potency & Selectivity D Benchmark Compounds - Parent Compound - Standard Drug (Doxorubicin) D->E E->F G In Vitro Kinase Inhibition Assay F->G H Determine Kinase IC50 vs. Target (e.g., EGFR) G->H I Benchmark vs. Standard (Staurosporine) H->I

Caption: High-level workflow for validating derivative bioactivity.

Part 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine if a novel derivative possesses cytotoxic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit the growth of 50% of a cell population.

Comparative Benchmarks:

  • Positive Control: Doxorubicin. A well-characterized chemotherapy agent that works by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[13][][15][16][17]

  • Negative Control: The parent compound, this compound. This helps to confirm that the derivatization is responsible for any observed bioactivity.

  • Vehicle Control: DMSO (Dimethyl sulfoxide). The solvent used to dissolve the compounds, to ensure it has no cytotoxic effect at the concentrations used.

Detailed Protocol: MTT Assay for IC50 Determination [12][18]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[19][20]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test derivative, Doxorubicin, and the parent compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for "cells only" (untreated) and "vehicle only" (DMSO) controls.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[12][21]

Data Presentation: Hypothetical Results

Let's consider a hypothetical derivative, "ECQC-D1".

CompoundCell LineIC50 (µM)
ECQC-D1 (Test) MCF-78.5
A54912.2
Doxorubicin (Standard) MCF-71.2
A5492.5
Parent Compound MCF-7> 100
A549> 100

Interpretation: The hypothetical data shows that ECQC-D1 has significant cytotoxic activity against both cell lines, whereas the parent compound is inactive. While not as potent as the standard drug Doxorubicin, its activity warrants further investigation into its mechanism of action.

Part 2: Mechanistic Validation (In Vitro Kinase Inhibition Assay)

Given the prevalence of quinazolines as kinase inhibitors, the next logical step is to determine if the observed cytotoxicity is due to the inhibition of a specific protein kinase, such as EGFR.

Objective: To quantify the inhibitory potency of the derivative against a purified kinase enzyme.

Comparative Benchmark:

  • Positive Control: Staurosporine. A potent, broad-spectrum protein kinase inhibitor that acts by competing with ATP for the kinase binding site.[22][23][24][25] It serves as an excellent reference for strong, direct kinase inhibition.

Detailed Protocol: In Vitro Kinase Assay (Generic) [26][27][28][29]

This protocol describes a common fluorescence-based assay format. The principle is to measure the amount of ATP consumed during the phosphorylation reaction. Less ATP consumption indicates kinase inhibition.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Reconstitute the purified recombinant kinase (e.g., EGFR) and its specific peptide substrate in the kinase buffer.

    • Prepare a stock solution of ATP in water.

  • Inhibitor Preparation:

    • Prepare a 10-point serial dilution of the test derivative (e.g., ECQC-D1) and Staurosporine in DMSO.

    • Further dilute this series into the kinase buffer to a 4x final assay concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4x inhibitor dilution to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[26]

    • Add 10 µL of a 2x kinase/substrate solution to all wells.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding 5 µL of a 4x ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the remaining ATP using a commercial detection kit (e.g., Kinase-Glo®). This typically involves adding a reagent that contains luciferase and luciferin. The luciferase uses the remaining ATP to generate a luminescent signal.

    • Incubate for 10 minutes.

    • Measure the luminescence on a plate reader. A higher signal indicates more ATP is left, meaning stronger kinase inhibition.[28]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Results

CompoundTarget KinaseIC50 (nM)
ECQC-D1 (Test) EGFR75.4
Staurosporine (Standard) EGFR6.8

Interpretation: The hypothetical data suggests that ECQC-D1 is a potent inhibitor of EGFR. This provides a clear, mechanistic explanation for the cytotoxicity observed in the MTT assay, especially if the tested cell lines (like A549) are known to be dependent on EGFR signaling.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nuc Nucleus ERK->Nuc Translocates to Prolif Gene Transcription (Proliferation, Survival) Nuc->Prolif Inhibitor Quinazoline Derivative (e.g., ECQC-D1) Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade by a quinazoline derivative.

Conclusion

The validation of a novel "this compound" derivative requires a logical, comparative, and mechanistic approach. By moving from broad cytotoxicity screening with the MTT assay to specific enzyme inhibition assays, researchers can build a compelling case for a compound's bioactivity. Benchmarking against well-characterized standards like Doxorubicin and Staurosporine is not merely a formality; it is essential for contextualizing potency and understanding the potential of a new molecule. This structured workflow provides the necessary rigor to identify promising lead compounds for the next stages of drug discovery and development.

References

  • Doxorubicin - Wikipedia. Wikipedia. [Link]

  • Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. PubMed. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. DARU Journal of Pharmaceutical Sciences. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. Patsnap Synapse. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. [Link]

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. [Link]

  • staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

  • Mechanism of action of doxorubicin | Download Scientific Diagram. ResearchGate. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Quinazoline derivatives as EGFR TK inhibitors. ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • How to calculate IC50 from MTT assay. YouTube. [Link]

  • Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. Scilit. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Right Cytotoxicity Assay for Novel Quinazoline Compounds: MTT, SRB, and LDH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and oncology, the evaluation of novel chemical entities is a cornerstone of preclinical development. Quinazoline derivatives, a prominent class of nitrogen-containing heterocyclic compounds, are of particular interest due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] The initial assessment of these compounds invariably involves determining their cytotoxic potential. However, the selection of an appropriate cytotoxicity assay is not a trivial decision; it is a critical experimental choice that can profoundly influence data interpretation and the subsequent trajectory of a promising lead compound.

This guide provides an in-depth comparison of three widely used colorimetric cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the mechanistic subtleties of each assay, discuss their inherent advantages and limitations, and provide the rationale needed to make an informed decision, particularly when working with novel quinazoline-based molecules.

The MTT Assay: A Measure of Metabolic Vigor

The MTT assay is arguably one of the most common methods for assessing cell viability.[3] Its popularity stems from its long history and relatively simple procedure. However, its reliance on cellular metabolic function is a critical detail that researchers must carefully consider.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[4] The core of this assay is the enzymatic conversion of the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan product.[5][6] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[7][8] Consequently, the quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9]

MTT Experimental Workflow

MTT_Workflow cluster_plate 96-Well Plate A 1. Seed Cells (e.g., 5x10³ cells/well) B 2. Incubate (24h, 37°C, 5% CO₂) A->B Adherence C 3. Add Quinazoline Cmpd. (Various concentrations) B->C Treatment D 4. Incubate (e.g., 48-72h) C->D Exposure E 5. Add MTT Reagent (e.g., 0.5 mg/mL) D->E Assay Start F 6. Incubate (4h, 37°C) E->F Reduction G 7. Solubilize Formazan (Add DMSO) F->G Dissolve Crystals H 8. Read Absorbance (570 nm) G->H Quantification

Caption: Workflow for the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel quinazoline compounds. Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Also, include untreated cells as a negative control (100% viability).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[11] During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[10]

  • Quantification: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

Expertise & Trustworthiness: Considerations for Quinazolines
  • Causality: The MTT assay's endpoint is mitochondrial activity. This is a crucial point. If your quinazoline compound directly targets mitochondria or alters cellular metabolism, the assay might produce misleading results.[7][13] A decrease in signal could mean cell death or simply metabolic inhibition. This makes the MTT assay a measure of cytostatic or cytotoxic effects, but it cannot distinguish between them without complementary assays.

  • Self-Validation: Always run a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative control (vehicle-treated cells). The dynamic range of your assay (the difference between the positive and negative controls) is a key indicator of its performance.

  • Compound Interference: Quinazolines can be colored compounds. If your compound absorbs light near 570 nm, it will interfere with the reading. Always run a "compound only" control in a cell-free well to check for background absorbance.

The SRB Assay: A Measure of Cellular Biomass

The Sulforhodamine B (SRB) assay offers a distinct advantage over the MTT assay by measuring total protein content, making it independent of cellular metabolic state.[14] This method is often preferred for large-scale screening due to its simplicity, stability, and cost-effectiveness.[15]

Principle of the SRB Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein.[16] It relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[17][18] After staining, unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution. The amount of solubilized dye is directly proportional to the total protein mass, and therefore, to the number of cells in the well.[19]

SRB Experimental Workflow

SRB_Workflow cluster_plate 96-Well Plate A 1. Seed & Treat Cells (Same as MTT steps 1-4) B 2. Fix Cells (Cold 10% TCA, 1h at 4°C) A->B Halt Process C 3. Wash & Dry (5x with water) B->C Remove TCA D 4. Stain with SRB (0.4% SRB in 1% Acetic Acid) C->D Protein Binding E 5. Incubate (30 min, Room Temp) D->E Staining F 6. Wash & Dry (4x with 1% Acetic Acid) E->F Remove Unbound Dye G 7. Solubilize Dye (10 mM Tris Base) F->G Release Dye H 8. Read Absorbance (510-565 nm) G->H Quantification

Caption: Workflow for the SRB cytotoxicity assay.

Detailed Experimental Protocol: SRB Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) without removing the culture medium. Incubate for 1 hour at 4°C. This step fixes the cells and precipitates proteins.

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water or deionized water to remove TCA, medium components, and unbound cells.

  • Drying: Air-dry the plates completely. At this stage, fixed and dried plates can be stored indefinitely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[19] Incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly discard the staining solution and wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[20]

  • Drying: Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Quantification: Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye. Measure the absorbance at approximately 510 nm or 565 nm.[14][17]

Expertise & Trustworthiness: Considerations for Quinazolines
  • Causality: The SRB assay measures total biomass via protein content. Its major advantage is that it is not dependent on mitochondrial function.[17] This makes it a more direct measure of cell number and less susceptible to interference from compounds that alter cell metabolism without killing the cell. It is an excellent choice for confirming results from an MTT assay, especially if metabolic interference is suspected.

  • Self-Validation: The endpoint is very stable. Once the cells are fixed and stained, the plate can be read days later with no change in signal. This robustness is a key feature. The linearity of the assay is also excellent over a wide range of cell densities.[14]

  • Compound Interference: Because the assay involves multiple washing steps after fixation, there is very little chance of interference from the original quinazoline compound, even if it is colored. This is a significant advantage over "one-step" assays.

The LDH Assay: A Direct Measure of Cell Death

Unlike the MTT and SRB assays, which measure parameters associated with viable cells, the Lactate Dehydrogenase (LDH) assay directly quantifies cell death by measuring the loss of plasma membrane integrity.[21]

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[22] In healthy cells with intact plasma membranes, LDH remains within the cytoplasm. Upon cell lysis or damage to the plasma membrane (a hallmark of necrosis or late apoptosis), LDH is rapidly released into the surrounding culture medium.[23] The LDH assay is an enzymatic assay that measures the activity of this released LDH in the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[22][24] The amount of formazan is directly proportional to the amount of LDH released, which in turn correlates with the number of damaged cells.[21]

LDH Experimental Workflow

LDH_Workflow cluster_main Main Plate (Cells) cluster_assay Assay Plate (Supernatant) A 1. Seed & Treat Cells (Same as MTT steps 1-4) B 2. Collect Supernatant (Transfer aliquot to new plate) A->B LDH Release C 3. Add LDH Reagent Mix (Substrate, Cofactor, Dye) B->C Assay Start D 4. Incubate (30 min, Room Temp, Dark) C->D Enzymatic Reaction E 5. Add Stop Solution (Optional, depending on kit) D->E Halt Reaction F 6. Read Absorbance (490 nm) E->F Quantification

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Crucially, you must also set up two additional controls:

    • Spontaneous LDH Release: Untreated cells to measure the baseline release from healthy cells.

    • Maximum LDH Release: Untreated cells that will be lysed with a provided lysis buffer 45 minutes before the end of the experiment. This defines the 100% cytotoxicity signal.

  • Supernatant Collection: After the incubation period, carefully collect an aliquot (e.g., 50 µL) of the cell culture supernatant from each well. Transfer it to a new, flat-bottom 96-well plate. Avoid disturbing the cell monolayer.

  • Enzymatic Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves mixing a substrate and a dye solution). Add 50 µL of this reaction mix to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[25]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well. This terminates the enzymatic reaction.

  • Quantification: Measure the absorbance at 490 nm within 1 hour of adding the stop solution.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for background and spontaneous release.

Expertise & Trustworthiness: Considerations for Quinazolines
  • Causality: The LDH assay measures an explicit event: loss of membrane integrity. This makes it a direct indicator of cytotoxicity leading to cell lysis.[26] It is an excellent method for confirming that the effects seen in an MTT or SRB assay are indeed due to cell death and not just growth inhibition.

  • Self-Validation: The inclusion of "spontaneous" and "maximum" release controls is a built-in validation system for every plate. The assay's validity depends on the signal from the maximum release control being significantly higher than the spontaneous release.

  • Compound Interference: LDH is present in serum, so high serum concentrations in the culture medium can lead to high background. It is recommended to use medium with reduced serum (1-5%) if possible.[27] Additionally, some chemical compounds can inhibit or activate LDH enzyme activity. A cell-free control containing the quinazoline compound and a known amount of LDH can be used to test for direct interference with the assay chemistry.

Comparative Analysis and Recommendations

Choosing the right assay requires a clear understanding of what each method measures. The table below summarizes the key characteristics to guide your decision.

FeatureMTT AssaySRB AssayLDH Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[5][7]Staining of total cellular protein with Sulforhodamine B dye.[14][20]Measurement of Lactate Dehydrogenase released from membrane-compromised cells.[21][23]
What It Measures Metabolic Activity (indirectly, cell viability/proliferation).[6]Total Cellular Biomass (indirectly, cell number).[15]Loss of Membrane Integrity (directly, cytotoxicity/cell death).[21]
Assay Type Endpoint (cells are lysed by solubilizer).Endpoint (cells are fixed).Supernatant-based (remaining cells can be used for other assays).[28]
Key Advantages Well-established, inexpensive, high-throughput.[12]Stable endpoint, independent of metabolic state, low interference from compounds, inexpensive.[15][18]Direct measure of cell death, high sensitivity, allows for kinetic monitoring.[29]
Key Limitations Measures metabolic activity, not viability directly; interference from metabolic modulators and colored compounds.[7][13]Fixation step required; less sensitive for detecting early apoptotic events where membrane is intact.Background LDH in serum; non-specific to mode of cell death (necrosis vs. late apoptosis).[21][28]
Best For... Initial, rapid screening of cytostatic/cytotoxic effects.Screening compounds that may interfere with metabolism; confirming viability data from other assays.Confirming cell death via membrane damage; kinetic studies of cytotoxicity.
Quinazoline Cmpd. Risk Moderate-High: Potential for interference if compounds are colored or affect mitochondrial respiration.Low: Multiple wash steps remove the test compound before measurement.Low-Moderate: Potential for direct inhibition/activation of LDH enzyme (can be controlled for).
A Self-Validating Approach for Quinazoline Compounds
  • Primary Screen (MTT or SRB): Use either the MTT or SRB assay for initial high-throughput screening to identify active compounds and determine IC₅₀ values. If you suspect your quinazoline may have mitochondrial targets, the SRB assay is the more prudent first choice due to its independence from metabolic activity.[30]

  • Confirmatory Assay (LDH): For hits identified in the primary screen, use the LDH assay to confirm that the observed effect is due to cytotoxic cell death (membrane damage) rather than just a reduction in metabolic activity or proliferation.[31]

  • Mechanism of Action: If the MTT results show a much greater effect than SRB or LDH, it strongly suggests the compound's primary mechanism may be metabolic inhibition rather than outright cytotoxicity. This is a valuable piece of data, not a failed experiment.

By strategically combining these assays, you create a self-validating system. The SRB assay validates that a loss of signal is due to a loss of cells, and the LDH assay validates that the loss of cells is due to membrane-compromising cytotoxicity. This logical progression provides a much higher degree of confidence in your findings and a clearer path forward for your drug development program.

References

  • Wikipedia. (2023). MTT assay. Wikipedia. [Link]

  • Asadi, M., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • Tiaris Biosciences. (n.d.). SRB Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Khodadadi, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • NCI-60 Cell Line Screen. (n.d.). MTT ASSAY. NCI. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). The cytotoxic effects of the studied quinazolinones on TH-1 cell line. ResearchGate. [Link]

  • Kumar, A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research. [Link]

  • Murtala, Y., et al. (2023). MTT (Assay protocol. protocols.io. [Link]

  • BNO News. (2024). The role of LDH assay kits in assessing cell damage and toxicity. BNO News. [Link]

  • SlideShare. (n.d.). Working mechanism of Lactate dehydrogenase Assay.pptx. SlideShare. [Link]

  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature. [Link]

  • BPS Bioscience. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. BPS Bioscience. [Link]

  • ResearchGate. (n.d.). Comparison of LDH SRB MTT or CV assay in Capan-1 cells. ResearchGate. [Link]

  • ResearchGate. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. [Link]

  • Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay. Altervista. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]

  • Legrand, C., et al. (1992). Lactate dehydrogenase activity as a rapid and sensitive test for the quantification of cell numbers in vitro.
  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • 3H Biomedical. (n.d.). LDH Cytotoxicity Assay. 3H Biomedical. [Link]

  • Favaro, E., et al. (2015). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Cell and Tissue Banking. [Link]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. [Link]

  • Schreer, A., et al. (2016). Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. JRC Publications Repository. [Link]

  • Timsit, S., & Régnier, G. (1998). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Quinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Synergy of Quinazolines and Kinase Biology

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] These heterocyclic compounds have proven to be highly effective inhibitors of protein kinases, a class of enzymes that regulate a vast array of cellular processes.[1][3] Kinase dysregulation is a well-established driver of oncogenesis, making them prime targets for therapeutic intervention.[1][3]

Many quinazoline derivatives, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors. They achieve their therapeutic effect by binding to the ATP-binding pocket within the kinase domain, preventing the phosphorylation events that trigger downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] The Epidermal Growth Factor Receptor (EGFR) is a prominent target for this class of inhibitors.[1][4][5]

Given this mechanism, the in vitro kinase assay is the foundational tool for characterizing the potency and selectivity of novel quinazoline inhibitors. This guide provides a comparative analysis of common assay formats, offers detailed, field-proven protocols, and explains the critical causality behind experimental choices to ensure the generation of robust and reliable data.

The Target: EGFR Signaling Pathway

To understand the context of inhibition, it's vital to visualize the pathway being targeted. The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention for ATP-competitive quinazoline inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS Autophosphorylation Activates PI3K PI3K EGFR->PI3K Autophosphorylation Activates ATP ATP ATP->EGFR Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling and quinazoline inhibition.

Comparison of In Vitro Kinase Assay Formats

The selection of an appropriate assay technology is a critical decision. Kinase assays can be broadly grouped into three categories: radiometric, fluorescence-based, and luminescence-based formats.[6][7] Each has distinct advantages and disadvantages, particularly when screening chemical libraries that may contain compounds like quinazolines.

Assay FormatPrincipleAdvantagesDisadvantages & Considerations for Quinazolines
Radiometric Measures the incorporation of radioactive phosphate ([³²P] or [³³P]) from ATP onto a substrate.Considered the "gold standard"; highly sensitive and direct. Not susceptible to compound fluorescence or light scattering interference.Requires handling and disposal of radioactive materials. Low throughput.
Fluorescence-Based (e.g., TR-FRET) Measures changes in fluorescence resonance energy transfer (FRET) when a phospho-specific antibody binds to a phosphorylated, fluorescently-labeled substrate.[8]Homogeneous (no-wash) format, suitable for high-throughput screening (HTS).[9]Potential for interference from autofluorescent compounds like quinazolines. [10] Requires specific antibodies and labeled substrates.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced, which is converted to ATP and then used to generate a luminescent signal via luciferase.[11][12][13]Universal for any ADP-generating enzyme.[11][12] High sensitivity and broad dynamic range.[13] Less prone to compound fluorescence interference than fluorescence-based methods.[10]Multi-step reagent addition.[11] Potential for interference from compounds that inhibit the coupling enzyme (luciferase).[14]

Expert Insight: For initial high-throughput screening (HTS) of quinazoline libraries, luminescence-based assays like ADP-Glo™ offer the best balance of universality, sensitivity, and reduced susceptibility to compound interference.[10][15] Fluorescence-based methods, while powerful, require a mandatory counter-screen to rule out false positives from compound autofluorescence.[10][16]

Experimental Workflow and Protocols

A successful kinase assay is a self-validating system. This requires meticulous planning, from reagent preparation to data analysis, and the inclusion of appropriate controls.

General In Vitro Kinase Assay Workflow

The following diagram outlines the logical steps for determining the IC₅₀ value of a quinazoline inhibitor.

Assay_Workflow A 1. Reagent Preparation (Buffer, Kinase, Substrate, ATP, Inhibitor Stock) B 2. Compound Dilution (Create serial dilution plate in DMSO) A->B C 3. Assay Plate Setup (Transfer diluted inhibitor to final plate) B->C D 4. Add Kinase & Substrate (Pre-incubate with inhibitor) C->D E 5. Initiate Reaction (Add ATP solution) D->E F 6. Incubate (e.g., 60 min at 30°C) E->F G 7. Terminate & Detect (Add detection reagents, e.g., ADP-Glo™) F->G H 8. Read Plate (Luminometer or Fluorometer) G->H I 9. Data Analysis (Normalize data, plot curve, calculate IC50) H->I

Caption: General workflow for an in vitro kinase inhibition assay.[17]

Protocol 1: Luminescence-Based EGFR Kinase Assay (ADP-Glo™)

This protocol is optimized for determining the IC₅₀ of a quinazoline derivative against EGFR and is designed to minimize interference.[10]

Materials:

  • Recombinant human EGFR kinase (e.g., Promega, SignalChem)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Quinazoline inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[10][18]

  • ADP-Glo™ Kinase Assay Kit (Promega)[19]

  • White, opaque 384-well assay plates (low volume)

Procedure:

  • Compound Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the quinazoline inhibitor in 100% DMSO.

    • Further dilute this series in kinase buffer. Causality: The final DMSO concentration in the assay must be kept low (≤1%) and consistent across all wells to prevent solvent effects on enzyme activity.[17]

  • Assay Plate Preparation (Final Volume: 5 µL):

    • In a 384-well plate, add 1 µL of the diluted inhibitor solution or DMSO vehicle control.[19]

    • Controls are essential:

      • No-Inhibitor Control (100% Activity): Wells with enzyme and DMSO vehicle.

      • No-Enzyme Control (Background): Wells with substrate, ATP, DMSO, but no enzyme.

      • Positive Control Inhibitor: A known EGFR inhibitor (e.g., Gefitinib, Staurosporine) to validate assay performance.[20]

  • Kinase Reaction:

    • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer to each well (except "no-enzyme" controls).[19]

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.[19]

    • Causality: The final ATP concentration should be at or near its Michaelis constant (Kₘ) for EGFR.[20][21] Using a high ATP concentration can reduce the apparent potency of ATP-competitive inhibitors.[20]

    • Incubate the plate at room temperature or 30°C for 60 minutes.[17][19]

  • ADP Detection (Following ADP-Glo™ Protocol):

    • Equilibrate the plate to room temperature.[22]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18][22]

    • Incubate at room temperature for 40 minutes.[18][22]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18][22]

    • Incubate at room temperature for 30-60 minutes.[22]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.[10]

    • Subtract the average background signal (no-enzyme control) from all other measurements.[23]

    • Normalize the data by setting the average "no-inhibitor" control signal as 100% activity.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[17]

Protocol 2: TR-FRET-Based Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS format.[9]

Materials:

  • Recombinant Kinase of Interest

  • Fluorescein-labeled peptide substrate

  • Terbium-labeled phospho-specific antibody (e.g., Tb-PY20 for tyrosine kinases)[24]

  • ATP

  • Quinazoline Inhibitor Stock

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[25]

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

Procedure:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the quinazoline inhibitor as described in Protocol 1.

  • Kinase Reaction (Final Volume: 10 µL):

    • Add diluted inhibitor or DMSO vehicle to the assay plate.

    • Add a master mix containing the kinase, fluorescein-labeled substrate, and ATP.

    • Causality: The concentrations of kinase and substrate must be optimized beforehand (typically via EC₅₀ determination) to ensure the reaction operates in the linear range and is sensitive to inhibition.[26][27]

    • Incubate at room temperature for 60-90 minutes.[24][25]

  • Detection:

    • Add 10 µL of a stop/detection solution containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.[24][26]

    • Causality: EDTA chelates Mg²⁺, an essential cofactor for kinase activity, thereby stopping the reaction. The antibody binds specifically to the phosphorylated substrate, bringing the Terbium donor and Fluorescein acceptor into proximity for FRET.[8]

    • Incubate at room temperature for at least 30-60 minutes to allow for antibody binding.[25][26]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for acceptor, 490 nm for donor).[24]

    • Calculate the TR-FRET emission ratio (Acceptor/Donor). This ratio is proportional to the amount of phosphorylated product.[8]

    • Normalize the data and calculate the IC₅₀ value as described in Protocol 1.

Troubleshooting and Special Considerations

IssuePotential Cause(s)Recommended Action
No or Weak Inhibition Compound Integrity: Degradation or poor solubility.[20] High ATP Concentration: Out-competing the inhibitor.[20][21] Inactive Enzyme: Poor enzyme quality or degradation.[20]Verify compound purity (MS, NMR). Ensure full dissolution in DMSO.[20] Perform the assay with ATP at or near the Kₘ value for the kinase.[20][21] Always include a known positive control inhibitor to confirm enzyme activity.[20]
High Background Signal (Fluorescence Assays) Compound Autofluorescence: The quinazoline scaffold can be intrinsically fluorescent.[10][16] Reagent or Plate Fluorescence: Buffer components or plate material contributing to signal.[16]Run a control: Measure the fluorescence of the compound alone in assay buffer at various concentrations.[10][16] If autofluorescence is high, subtract the background or switch to a non-fluorescence assay format like ADP-Glo™.[10]
High Variability Between Replicates Pipetting Errors: Inaccurate pipetting, especially of small volumes.[20][28] Incomplete Mixing: Reagents not fully homogenized in the well. Reagent Instability: Freeze-thaw cycles degrading ATP or enzyme.[28]Use calibrated pipettes. Prepare a master mix for reagents whenever possible to minimize well-to-well variation.[28] Aliquot reagents to avoid repeated freeze-thaw cycles.
Discrepancy Between Biochemical and Cellular IC₅₀ Cell Permeability: Compound may not efficiently enter cells.[20] High Intracellular ATP: Cellular ATP levels (millimolar range) are much higher than in biochemical assays, requiring higher inhibitor concentrations.[20] Metabolism/Efflux: Compound may be metabolized or pumped out of the cell.[20]This is a common and expected challenge in drug discovery.[20] The biochemical assay is a purified system to measure direct target engagement. Cellular assays provide context on a compound's performance in a more complex biological environment.

Conclusion

The in vitro kinase assay is an indispensable tool in the development of quinazoline-based inhibitors. By understanding the principles behind different assay formats, selecting the technology best suited to the compound class, and executing protocols with meticulous attention to controls and causality, researchers can generate high-quality, reproducible data. A luminescence-based universal assay like ADP-Glo™ represents a robust starting point for minimizing compound-specific artifacts, while TR-FRET offers a powerful, high-throughput alternative, provided that appropriate counter-screens for autofluorescence are implemented. Ultimately, a well-designed biochemical assay provides the clean, definitive measure of target engagement that is foundational to any successful kinase inhibitor program.

References

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1). Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 567. Retrieved from [Link]

  • Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1235-1264. Retrieved from [Link]

  • Jia, Y., et al. (2006). Comparative analysis of various in vitro COT kinase assay formats and their applications in inhibitor identification and characterization. Analytical Biochemistry, 350(2), 268-76. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 861. Retrieved from [Link]

  • Zweckstetter, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Ethyl 4-chloroquinazoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic versatility and ability to form key interactions with biological targets have cemented its importance in drug development.[1][3] This is evidenced by the clinical success of several quinazoline-based drugs, including the anticancer agents gefitinib and erlotinib, which function as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][5] The development of extensive libraries of quinazoline derivatives has led to compounds with a wide array of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][5][6]

At the heart of synthesizing many of these potent molecules lies Ethyl 4-chloroquinazoline-2-carboxylate . This key intermediate serves as a versatile building block, where the reactive chlorine atom at the C4 position is readily displaced by various nucleophiles, enabling the creation of diverse molecular architectures.[7][8]

This guide provides an in-depth comparison of the analytical characterization of this compound and its derivatives, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present comparative data to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous structure elucidation.

The Analytical Workflow: From Synthesis to Confirmation

A rigorous and systematic approach is paramount for the structural confirmation of newly synthesized compounds. The workflow ensures that each derivative is unambiguously identified and its purity is confirmed before proceeding to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation S Synthesis of Derivative (Nucleophilic Substitution at C4) P Purification (e.g., Column Chromatography, Recrystallization) S->P NMR NMR Spectroscopy (¹H, ¹³C, 2D) P->NMR MS Mass Spectrometry (LRMS & HRMS) P->MS DI Structure Elucidation & Data Comparison NMR->DI MS->DI FV Final Structure Validation DI->FV F F FV->F Proceed to Biological Assays

Figure 1: A generalized workflow for the synthesis and characterization of quinazoline derivatives.

Core Principles of Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling.

  • ¹³C NMR: Provides information about the number and types of carbon atoms in a molecule.

Expert Insight: The Choice of NMR Solvent The selection of an appropriate deuterated solvent is a critical first step. While CDCl₃ is a common choice, many quinazoline derivatives, especially those incorporating polar functional groups like amides or hydroxyls, exhibit poor solubility. DMSO-d₆ is often the preferred solvent for this class of compounds due to its high polarity, which ensures complete dissolution and yields high-quality spectra. Furthermore, labile protons (e.g., -NH, -OH) are readily observable in DMSO-d₆, whereas they may exchange too rapidly or be broadened in other solvents.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as an essential confirmation of its identity.

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for most quinazoline derivatives. It is a "soft" ionization technique that typically generates the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it ideal for accurate mass determination.[9]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a self-validating protocol; a match between the observed mass and the calculated mass for the proposed structure provides extremely strong evidence for its identity.

Comparative Spectral Analysis

To illustrate the characterization process, we will compare the parent intermediate, This compound (1) , with two representative derivatives where the 4-chloro group has been substituted by a morpholino group to yield Ethyl 4-morpholinoquinazoline-2-carboxylate (2) and by a p-toluidine group to yield Ethyl 4-(p-tolylamino)quinazoline-2-carboxylate (3) .

CompoundStructure
1
2
3

¹H NMR Data Comparison

The substitution at the C4 position dramatically influences the chemical shifts of the protons on the quinazoline core, providing clear diagnostic evidence of a successful reaction. All spectra are recorded in DMSO-d₆.

ProtonCompound 1 (δ, ppm)Compound 2 (δ, ppm)Compound 3 (δ, ppm)Rationale for Shift
H-5 ~8.30 (d)~8.15 (d)~8.60 (d)Highly sensitive to the C4 substituent. The electron-donating amino group in 3 deshields H-5 significantly due to resonance and potential hydrogen bonding with the N-H proton.
H-6 ~7.95 (t)~7.70 (t)~7.65 (t)Experiences moderate shielding upon replacement of the electron-withdrawing Cl atom.
H-7 ~8.20 (t)~7.90 (t)~7.85 (t)Shows a noticeable upfield shift (shielding) due to the removal of the electronegative chlorine.
H-8 ~8.10 (d)~7.80 (d)~7.50 (d)Shielded by the electron-donating nature of the morpholino and amino substituents compared to chlorine.
-OCH₂CH₃ ~4.50 (q)~4.45 (q)~4.48 (q)Relatively unaffected by substitution at C4.
-OCH₂CH₃ ~1.40 (t)~1.38 (t)~1.40 (t)Relatively unaffected by substitution at C4.
Substituent N/A~3.80 (m, 8H)~9.90 (s, 1H, NH), ~7.80 (d, 2H), ~7.20 (d, 2H), ~2.35 (s, 3H)Appearance of new signals is definitive proof of substitution. The NH proton in 3 is characteristically downfield.
¹³C NMR Data Comparison

The carbon chemical shifts, particularly for the quinazoline ring, provide complementary and confirmatory evidence of substitution.

CarbonCompound 1 (δ, ppm)Compound 2 (δ, ppm)Compound 3 (δ, ppm)Rationale for Shift
C-2 ~155.0~156.5~157.8Deshielded due to electron donation from the new substituent into the ring system.
C-4 ~162.0~165.0~158.6The ipso-carbon shift is highly diagnostic of the attached atom (Cl vs. N).
C-4a ~122.0~115.0~114.9Significantly shielded (moves upfield) upon replacement of chlorine with a more electron-donating nitrogen atom.
C-8a ~151.0~152.0~150.7Experiences minor shifts based on the electronic nature of the C4 substituent.
-COOEt ~163.5, ~63.0, ~14.0~163.8, ~62.8, ~14.1~164.0, ~62.5, ~14.2The ester carbons are largely insensitive to changes at the C4 position.
High-Resolution Mass Spectrometry (HRMS-ESI) Data

HRMS confirms the elemental composition. The observed isotopic pattern for chlorine-containing compounds is also a key diagnostic feature.

CompoundFormulaCalculated [M+H]⁺Observed [M+H]⁺Δ (ppm)Key Observations
1 C₁₁H₁₀ClN₂O₂237.0425237.0422-1.3Presence of a characteristic M/M+2 isotopic pattern in a ~3:1 ratio, confirming one chlorine atom.
2 C₁₅H₁₈N₃O₃288.1343288.1348+1.7Loss of the chlorine isotopic pattern. The molecular weight corresponds to the addition of a morpholine unit and subtraction of HCl.
3 C₁₈H₁₈N₃O₂308.1394308.1399+1.6Confirms the successful substitution with p-toluidine.

Characteristic Fragmentation in Mass Spectrometry

While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further validate the structure. The quinazoline core undergoes predictable cleavages.

G parent [M+H]⁺ Ethyl 4-R-quinazoline-2-carboxylate frag1 Loss of C₂H₄ (from ethyl ester) parent->frag1 -28 Da frag2 Loss of C₂H₅OH (from ethyl ester) parent->frag2 -46 Da frag4 Loss of R group (cleavage at C4) parent->frag4 frag3 Loss of CO (from quinazolinone core) frag1->frag3 -28 Da

Figure 2: Common fragmentation pathways for substituted quinazoline-2-carboxylates in MS/MS.

For this compound, a common fragmentation involves the loss of the ethyl group, followed by the loss of carbon monoxide.[10][11] The fragmentation of the substituent at C4 in derivatives provides a secondary layer of confirmation.

Detailed Experimental Protocols

Trustworthiness through Reproducibility: The following protocols are designed to be self-validating systems, providing clear and reproducible results when followed meticulously.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ (99.9% D) to the NMR tube.

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogenous solution is critical for high-quality spectra.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Self-Validation (D₂O Exchange): For derivatives containing labile protons (e.g., Compound 3 ), after acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH proton (~9.90 ppm for 3 ) will disappear or significantly diminish, confirming its identity as an exchangeable proton.

Protocol 2: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilution: Create a dilute solution for injection by taking 10 µL of the stock solution and diluting it into 990 µL of the mobile phase (typically 50:50 acetonitrile:water with 0.1% formic acid). This results in a final concentration of ~10 µg/mL. The formic acid aids in protonation for positive-ion ESI.

  • Instrumentation: Analyze the sample using an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Extract the mass of the [M+H]⁺ ion from the spectrum. Compare the observed accurate mass to the theoretical mass calculated for the expected elemental formula. A mass error of <5 ppm provides high confidence in the assigned formula.

Conclusion

The rigorous characterization of this compound derivatives is fundamental to advancing their development as potential therapeutic agents. The combined application of ¹H and ¹³C NMR spectroscopy provides a detailed map of the molecular structure, with substituent-induced shifts in the quinazoline core serving as powerful diagnostic markers. High-Resolution Mass Spectrometry offers an orthogonal and definitive confirmation of the elemental composition, acting as a final seal of structural validation. By understanding the principles behind these techniques and applying systematic, self-validating protocols, researchers can confidently and efficiently elucidate the structures of novel quinazoline derivatives, paving the way for the discovery of next-generation therapeutics.

References

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology (IJIRT).[Link]

  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed, National Center for Biotechnology Information.[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate.[Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.[Link]

  • Supporting Information for Synthetic Communications. Taylor & Francis Online.[Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints.[Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.[Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. SpringerLink.[Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health (NIH).[Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate.[Link]

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate.[Link]

  • Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. The Royal Society of Chemistry.[Link]

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. PubMed, National Center for Biotechnology Information.[Link]

  • General procedure for the preparation of 1-18. Thieme.[Link]

  • This compound (C11H9ClN2O2). PubChemLite.[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH).[Link]

  • Correlation between the structure of the new quinazolines 4 and the obtained antibacterial activity. ResearchGate.[Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Institutes of Health (NIH).[Link]

  • Fragmentation patterns in mass spectra. Chemguide.[Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health (NIH).[Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles (UCLA).[Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.[Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI (Multidisciplinary Digital Publishing Institute).[Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. International Union of Crystallography.[Link]

Sources

A Comparative Guide to Leaving Groups on the Quinazoline-2-Carboxylate Scaffold for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of common leaving groups utilized in the functionalization of the quinazoline-2-carboxylate scaffold via nucleophilic aromatic substitution (SNAr). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal factors behind experimental choices, ensuring a robust and reproducible approach to synthesis.

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The quinazoline-2-carboxylate derivative, in particular, serves as a versatile intermediate, allowing for the introduction of diverse functionalities at the C2 and C4 positions. The primary mechanism for this modification is Nucleophilic Aromatic Substitution (SNAr), a reaction whose efficiency is critically dependent on the nature of the leaving group.[7][8][9]

This guide will focus on the comparative reactivity of leaving groups at the C2 position, a notoriously less reactive site compared to the C4 position.[10][11] Understanding the interplay between the leaving group, nucleophile, and reaction conditions is paramount for the strategic design of novel quinazoline-based therapeutics.

The SNAr Mechanism on the Quinazoline Ring: A Primer

Nucleophilic aromatic substitution on an electron-deficient heteroaromatic system like quinazoline proceeds via a two-step addition-elimination mechanism.[8][9]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the leaving group (LG), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the quinazoline's nitrogen atoms is crucial for stabilizing this intermediate.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

A critical distinction from SN1 and SN2 reactions is that the first step—nucleophilic attack—is typically the rate-determining step.[7][12] Consequently, the leaving group's primary role is not simply its ability to depart, but its influence on the electrophilicity of the carbon it is attached to. Highly electronegative groups enhance the rate of attack. This explains the often-inverted reactivity trend for halogens in SNAr (F > Cl > Br > I) compared to aliphatic substitutions.[9]

Workflow Start Quinazolin-2,4-dione Precursor Step1 Chlorination (POCl₃) Start->Step1 Precursor_Cl 2,4-Dichloroquinazoline Intermediate Step1->Precursor_Cl Step2a Nucleophilic Substitution (Piperidine, 120 °C) Precursor_Cl->Step2a Step2b Thiolation (NaSMe) Precursor_Cl->Step2b Product_A Product A (from -Cl LG) Step2a->Product_A Analysis Comparative Analysis (Yield, Purity, Rate) Product_A->Analysis Precursor_SMe 2-Thiomethyl Intermediate Step2b->Precursor_SMe Step3b Oxidation (m-CPBA) Precursor_SMe->Step3b Precursor_SO2Me 2-Methylsulfonyl Precursor Step3b->Precursor_SO2Me Step4b Nucleophilic Substitution (Piperidine, 80 °C) Precursor_SO2Me->Step4b Product_B Product B (from -SO₂Me LG) Step4b->Product_B Product_B->Analysis

Caption: Experimental workflow for comparing C2-leaving groups.

Protocol 1: Synthesis of Ethyl 2,4-dichloroquinazoline-6-carboxylate
  • Rationale: This protocol converts a commercially available quinazolinedione into the key dichloro-intermediate using phosphorus oxychloride, a standard and effective chlorinating agent for this class of heterocycles.

  • To a round-bottom flask, add ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate (1.0 eq).

  • Carefully add phosphorus oxychloride (10.0 eq) followed by N,N-diisopropylethylamine (2.0 eq) at 0 °C.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with solid sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Comparative SNAr with a 2-Chloro Precursor
  • Rationale: This protocol exemplifies a typical substitution reaction on the less reactive C2-chloro position, requiring elevated temperatures to achieve a reasonable reaction rate.

  • In a sealed tube, dissolve ethyl 2,4-dichloroquinazoline-6-carboxylate (1.0 eq) in anhydrous DMF.

  • Add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography to isolate the C2-substituted product. Note: The C4-substituted isomer will be the major product under milder conditions (e.g., room temperature).

Protocol 3: Synthesis of Ethyl 2-(methylsulfonyl)-4-chloroquinazoline-6-carboxylate
  • Rationale: This two-step protocol converts the C2-chloro group into a superior methylsulfonyl leaving group, enabling subsequent substitutions under much milder conditions.

  • Thiolation: Dissolve ethyl 2,4-dichloroquinazoline-6-carboxylate (1.0 eq) in THF. Cool to 0 °C and add sodium thiomethoxide (1.05 eq) portion-wise. Stir at 0 °C for 1 hour. Quench with water, extract with ethyl acetate, and concentrate to yield the 2-(methylthio) intermediate, which can be used without further purification.

  • Oxidation: Dissolve the crude 2-(methylthio) intermediate in dichloromethane (DCM). Cool to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the 2-(methylsulfonyl) product.

Protocol 4: Comparative SNAr with a 2-Sulfonyl Precursor
  • Rationale: This protocol demonstrates the enhanced reactivity of the sulfonyl leaving group, allowing for a faster and more efficient substitution at a significantly lower temperature compared to the chloro analogue.

  • In a round-bottom flask, dissolve ethyl 2-(methylsulfonyl)-4-chloroquinazoline-6-carboxylate (1.0 eq) in anhydrous DMF.

  • Add piperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C for 3 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography to isolate the C2-substituted product in high yield.

Conclusion and Recommendations

The choice of leaving group for substitution at the C2-position of the quinazoline-2-carboxylate scaffold is a critical decision that directly impacts reaction efficiency, scope, and overall synthetic strategy.

  • The Chloro Group remains the workhorse for routine syntheses due to its low cost and straightforward installation. Its moderate reactivity is a key feature for sequential C4/C2 functionalization, a cornerstone of library synthesis. It is the recommended choice when working with highly nucleophilic partners or when a high-temperature step is tolerable.

  • The Methylsulfonyl Group is the superior choice for challenging transformations. Its high reactivity enables the use of weak or sterically hindered nucleophiles and provides access to analogues that are otherwise unattainable. While its preparation is more involved, the investment is justified by significantly milder reaction conditions, faster kinetics, and often, higher yields. It is the recommended leaving group for delicate substrates and for overcoming reactivity barriers in late-stage functionalization.

By understanding the distinct properties of these leaving groups and applying the validated protocols within this guide, researchers can effectively navigate the synthesis of diverse quinazoline-2-carboxylate derivatives, accelerating the discovery of novel therapeutic agents.

References

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. Bioorganic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSf86o9PzLkwLnnhafBbnldjIIt68YehuBddjjDk-oNTVhxPhNxXBdZ9aqbaBrn1zj1wsFVDSWjcl3uxuBl6ACquJCPOG15Hsc8_DGXeF8xaH-ABY5VGJ3EoJfQdhPh1gXRVu_]
  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw_n16QxOaEdx81XbBlNlWhUlUKWGm4_XSPM4GQHErCjSUcMG7PNVJ4q7_Dpi-QDAtOtGkNi8BH13jiPKXf5CVTPQgqcvCde8iA7S55EPwtjvz9yQI6ivY_Q6Y2tmVGRw8UIn858d0mrG4dPkDP08K5c6s3t-Va4GXA7XMUV2VKicn48wwF635huy9Zc7-dchANW-UInjYYH5gOHYrQUFAeoLo9nBQt3lZXmr6GuNlFZb5sCxY6Os=]
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Source not available]
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ew0AzXR8Xv_mIfC2ANt4Yvk2Ekf71VxMZbj4tgRzTd5yGXrk03zl9i74fOphdcgzhxjBjZXJShJgtIf_ympSXYGXZHaPMzudbFwLeDKNc3GBHCyNKbXMm4TI9aumKCZZJYpnLxVyym6-Q90=]
  • Quinazoline a scaffold with antimicrobial and anticonvulsant activity. [Source not available]
  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.
  • Synthesis of quinazolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinazolines.shtm]
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01062]
  • A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). [Source not available]
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6694]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33890595/]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [URL: https://www.chemistrysteps.
  • A REVIEW ON QUINAZOLINE HETEROCYCLES A Pharmacophoric Scaffold. ResearchGate. [URL: https://www.researchgate.net/publication/338274712_A_REVIEW_ON_QUINAZOLINE_HETEROCYCLES_A_Pharmacophoric_Scaffold]
  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [URL: https://www.youtube.
  • Recent advances in heterolytic nucleofugal leaving groups - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2628628/]
  • Derivatization Reactions of Heterocyclic Scaffolds on Solid Phase: Tools for Synthesis of Drug-Like Molecule Libraries. ResearchGate. [URL: https://www.researchgate.net/publication/257850810_Derivatization_Reactions_of_Heterocyclic_Scaffolds_on_Solid_Phase_Tools_for_Synthesis_of_Drug-Like_Molecule_Libraries]
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10979851/]
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/154780/reaction-mechanism-of-nucleophilic-substitution-in-2-4-dichloroquinazoline-ring]
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/23/7/1743]

Sources

Target Validation for Bioactive Derivatives of "Ethyl 4-chloroquinazoline-2-carboxylate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1][2] Ethyl 4-chloroquinazoline-2-carboxylate serves as a versatile starting material for a plethora of bioactive derivatives, many of which are designed to target key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] However, synthesizing a novel compound is merely the first step. The critical subsequent phase is target validation: a rigorous, multi-step process to confirm that a molecule elicits its biological effect by directly interacting with its intended target.[5][6]

This guide provides an in-depth comparison of essential target validation methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of quinazoline-based compounds with alternative scaffolds, supported by experimental data.

The Target Validation Workflow: From Hypothesis to Confirmation

Effective target validation is not a single experiment but a logical progression of assays, each providing a different layer of evidence. The journey begins with establishing a hypothesis, moves to direct biochemical interaction, and culminates in confirming target engagement and functional modulation within a complex cellular environment.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: Preclinical Validation A In Silico Screening (Molecular Docking) C Biochemical Assays (e.g., Kinase Activity) A->C Identifies Putative Binders B Phenotypic Screening B->C Links Phenotype to Target Class D Biophysical Assays (e.g., SPR, ITC) C->D Confirms Functional Inhibition E Cellular Target Engagement (e.g., CETSA) C->E D->E Quantifies Direct Binding F Downstream Pathway Modulation (e.g., Western Blot) E->F Confirms Target Hit in Cells G In Vivo Models F->G Links Target Hit to Cellular Function CETSA_Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Contains stabilized protein) D->E F Pellet (Contains aggregated protein) D->F G 5. Protein Quantification (e.g., Western Blot, MS) E->G H 6. Plot Melting Curve (Soluble Protein vs. Temp) G->H EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 pY PI3K PI3K EGFR->PI3K pY Inhibitor Quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT p-AKT PI3K->AKT AKT->Proliferation

References

A Comparative Guide to the Efficacy of Ethyl 4-chloroquinazoline-2-carboxylate Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous clinically approved drugs, particularly in oncology.[1][2] Its versatile structure allows for modifications that can be finely tuned to target specific biological pathways. Ethyl 4-chloroquinazoline-2-carboxylate, a key intermediate, provides a reactive platform for synthesizing a diverse array of derivatives.[3][4] This guide offers a comparative analysis of the efficacy of these derivatives, with a primary focus on their role as kinase inhibitors in anticancer research.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Quinazoline-based compounds have demonstrated significant success as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function by targeting key kinases like the Epidermal Growth Factor Receptor (EGFR).[1][6] The core structure's ability to fit into the ATP-binding pocket of kinases is a key reason for its widespread use in drug design.[7]

Targeting the PI3K/Akt/mTOR Pathway: A Major Avenue for Quinazoline Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[8][9] Its frequent hyperactivation in various cancers makes it an attractive target for drug development.[9][10] Many inhibitors derived from the this compound scaffold have been specifically designed to target components of this pathway, particularly the PI3K isoforms.[6][8][11]

Comparative Efficacy of Novel Quinazoline-Based PI3K Inhibitors

Recent research has yielded several potent quinazoline derivatives with significant inhibitory activity against the PI3K/Akt/mTOR pathway. The following table summarizes the in vitro efficacy of selected compounds from various studies, providing a snapshot of their comparative potency.

Compound IDTarget(s)IC50 (nM)Cell Line(s)Key FindingsReference
Compound 15c PI3Kδ27.5Not specifiedExhibited excellent activity against PI3Kδ and significant anti-proliferative activities. Showed high selectivity over other PI3K isoforms.[8]
Compound 6b PI3Kα13.6HCT-116, othersShowed potent antiproliferative activity and selectivity for PI3Kα over other isoforms. Induced G1 cell cycle arrest and apoptosis.[10]
Compound 7c PI3K/Akt/mTOR125-250 (inhibition of phosphorylation)MCF-7Inhibited the phosphorylation of Akt, mTOR, and S6K. Triggered PARP1 cleavage and cell death.[9][11][12]
Compound (S)-C5 PI3Ks, mTORNot specified (potent)HCT116, MCF-7Displayed potent inhibitory activity against PI3Ks and mTOR, particularly PI3Kα. Efficaciously inhibited in vivo tumor growth.[13]
Compound 2a EGFR5.06SW480, A549, A431, NCI-H1975Showed potent inhibitory activity toward wild-type EGFR and strong anti-proliferative activities against various tumor cell lines.[14]
Compound 33e EGFR1.06–3.55 µM (IC50 against cell lines)Not specifiedExhibited excellent antitumor activities against four tested cell lines.[15]
Compound 48c PI3Kγ, δ / HDAC6< 10AML cell linesA dual inhibitor with high potency and selectivity. Induced necrosis in AML cells while showing no cytotoxicity to normal cells.[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower values indicate higher potency.

Mechanistic Insights and Signaling Pathways

The primary mechanism by which these quinazoline derivatives exert their anticancer effects is through the competitive inhibition of ATP binding to the kinase domain of their target proteins. This action blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

The PI3K/Akt/mTOR Signaling Cascade

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how its inhibition by quinazoline derivatives can halt cancerous growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Quinazoline Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are outlines of key assays used to evaluate these inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

  • Preparation : Recombinant kinase, substrate (a peptide or protein that the kinase phosphorylates), and ATP are prepared in an assay buffer.

  • Incubation : The kinase is pre-incubated with various concentrations of the inhibitor (e.g., the quinazoline derivative).

  • Reaction Initiation : The reaction is started by adding the substrate and ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based antibody detection systems.

  • Data Analysis : The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the data on a dose-response curve.

Cell Viability (MTT) Assay

This cell-based assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a range of concentrations of the quinazoline inhibitor for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

  • Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.

DrugDiscoveryWorkflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis & Optimization start Scaffold Selection (Ethyl 4-chloroquinazoline -2-carboxylate) synthesis Chemical Synthesis of Derivatives start->synthesis kinase_assay Biochemical Kinase Assay synthesis->kinase_assay cell_assay Cell-Based Viability Assay (MTT) kinase_assay->cell_assay western_blot Western Blot (Pathway Analysis) cell_assay->western_blot sar SAR Analysis (Structure-Activity Relationship) western_blot->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement end Preclinical Candidate lead_opt->end

Caption: A typical workflow for kinase inhibitor discovery and evaluation.

Conclusion and Future Perspectives

Derivatives of this compound are a rich source of potent and selective kinase inhibitors. The research highlighted in this guide demonstrates significant progress in targeting the PI3K/Akt/mTOR pathway, with several compounds showing low nanomolar efficacy in vitro.[8][10] The development of dual inhibitors, such as those targeting both PI3K and HDAC, represents an exciting frontier, potentially offering synergistic effects and a way to overcome drug resistance.[7]

Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships will continue to yield next-generation inhibitors with enhanced potency and selectivity, bringing these promising therapeutic agents closer to clinical application.

References

  • Castellano, S., et al. (2011). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Discovery of novel quinazoline derivatives as potent PI3Kδ inhibitors with high selectivity. ResearchGate. Available at: [Link]

  • Maslov, M.A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PubMed. Available at: [Link]

  • Maslov, M.A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Available at: [Link]

  • Li, Z., et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Kandil, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. Available at: [Link]

  • Various Authors. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. MDPI. Available at: [Link]

  • van der Pijl, F., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Maslov, M.A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]

  • Liu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. PubMed. Available at: [Link]

  • Sharma, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Various Authors. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Kamal, A., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4-chloroquinazoline-2-carboxylate (CAS No. 34632-69-4) and associated waste materials. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is specifically designed for researchers, scientists, and drug development professionals who handle this and structurally similar chlorinated heterocyclic compounds.

Section 1: Core Principles of Disposal

The foundation of safe chemical disposal rests on a thorough understanding of the substance's intrinsic hazards. This compound is a halogenated organic compound, a classification that dictates its entire waste management lifecycle.[1][2] The primary directive for such compounds is meticulous segregation from non-halogenated waste streams to prevent cross-contamination and ensure cost-effective, appropriate treatment.[1][3][4][5] The universally preferred and most effective disposal method for chlorinated organic materials is high-temperature incineration conducted by a licensed hazardous waste management facility.[6][7] This process ensures the complete decomposition of the compound into manageable byproducts, which are subsequently scrubbed to prevent atmospheric pollution.[6] Under no circumstances should this chemical or its contaminated materials be disposed of via landfill, regular trash, or drain systems.[4][5][6][7][8]

Section 2: Hazard Profile and Risk Assessment

Table 1: Inferred GHS Hazard Classification

Hazard Class Pictogram Signal Word Hazard Statement Source Precedent
Acute Toxicity, Oral 💀 Danger H301: Toxic if swallowed [9]
Skin Irritation Warning H315: Causes skin irritation [9][10]
Serious Eye Damage 腐蚀 Danger H318: Causes serious eye damage [9]

| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation |[7][10] |

Causality: The presence of the quinazoline core and the reactive chloro group contributes to its biological activity and potential toxicity.[2] These features necessitate handling it as a hazardous substance, mandating strict adherence to safety protocols to mitigate exposure risks.

Section 3: Personnel Protection and Engineering Controls

A proactive safety posture is non-negotiable. All handling and disposal preparation steps must be performed under engineering controls and with appropriate Personal Protective Equipment (PPE).

Engineering Controls: All work involving this compound, including weighing, transferring, and preparing waste, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3][8][10] This is the primary line of defense to prevent the inhalation of any dusts or aerosols.

Personal Protective Equipment (PPE): The following PPE is mandatory. Compromised or contaminated PPE must be disposed of immediately as hazardous waste.

Table 2: Mandatory PPE Requirements

Equipment Specification Rationale for Use
Gloves Chemical-resistant nitrile gloves (double-gloving recommended). To prevent skin contact and irritation.[7][8][9][10]
Eye Protection Chemical splash goggles and a full-face shield. To protect against splashes and accidental contact that could cause serious eye damage.[7][9]
Body Protection A properly fitted, long-sleeved laboratory coat. To protect skin and personal clothing from contamination.[7][8][9]

| Respiratory | An N95-rated dust mask or higher if handling powder outside a fume hood (not recommended). | To prevent respiratory tract irritation from airborne particles.[7][10] |

Section 4: Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the self-validating system for the collection and disposal of waste generated from this compound.

Part 1: Waste Container Preparation and Labeling
  • Select a Compatible Container: Choose a clean, leak-proof container made of high-density polyethylene (HDPE) or other compatible plastic.[1][3] Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[8]

  • Affix a "Hazardous Waste" Label: Before adding any waste, place a hazardous waste label on the container.[4]

  • Complete the Label: Clearly write the following information:

    • The words "Hazardous Waste" [7][11]

    • The full chemical name: "Waste this compound" (Do not use abbreviations or formulas).[4][7]

    • List all constituents (e.g., "this compound, Dichloromethane, Methanol").

    • The date the first drop of waste is added.[4]

    • The name of the principal investigator or laboratory group.

Part 2: Waste Segregation and Collection
  • Designate a Halogenated Waste Stream: This container is exclusively for halogenated waste. Any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[4]

  • Collect Different Waste Types:

    • Solid Waste: Unused or expired pure compound should be transferred carefully into the waste container.

    • Liquid Waste: Solutions containing the compound should be poured slowly into the container using a funnel to prevent spillage on the container's exterior.[1]

    • Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, contaminated paper towels) must be placed in the designated solid waste container.[7]

  • Secure the Container: Keep the waste container tightly closed at all times except when actively adding waste.[1][11][12] This prevents the release of volatile organic compounds (VOCs).

  • Monitor Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[1][3]

Part 3: Laboratory Storage and Final Disposal
  • Store Safely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a secondary containment bin within a safety cabinet.[3][11] Ensure it is segregated from incompatible materials like acids, bases, and oxidizing agents.[8]

  • Arrange for Pickup: Once the container is nearing its 90% fill capacity or if waste has been stored for an extended period (check institutional guidelines), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Maintain Records: Keep accurate records of the waste generated and its disposal, as required by institutional and regulatory policies.

Section 5: Emergency Protocol for Spills

In the event of a spill, prioritize personnel safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain the Spill: Cover the spill with an inert, absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[3][8][10]

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, regardless of its size.

Section 6: Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) segregate Segregate as HALOGENATED WASTE start->segregate Is waste halogenated? YES container Place in Properly Labeled, Compatible HDPE Container segregate->container storage Store in Designated Satellite Accumulation Area (<90% Full) container->storage Keep container sealed ehs Contact EHS or Licensed Waste Contractor for Pickup storage->ehs When full or per schedule end_node Document and Confirm Proper Disposal via Incineration ehs->end_node

Caption: Decision and action workflow for compliant waste management.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. For this compound, this requires a disciplined approach centered on hazard awareness, rigorous segregation of halogenated materials, correct containerization, and partnership with certified disposal professionals. By integrating these protocols into standard laboratory operations, researchers can ensure their work is conducted safely, ethically, and in full compliance with environmental regulations.

References

  • Process for Disposal of Chlorinated Organic Residues. Google Search Result.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 34632-69-4 | Ethyl 4-chloroquinazoline-2-carboxyl
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • SAFETY DATA SHEET - 4-Chloroquinazoline. Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • CAS 34632-69-4: ethyl 4-chloroquinazoline-2-carboxyl
  • Ethyl 4-chloroquinazoline-2-carboxyl
  • Disposal of Waste Solvents. NUS Chemistry.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Proper Disposal of 4(3H)
  • Halogenated Solvents. University of Washington Environmental Health & Safety.
  • Ethyl 4-Chloroquinazoline-2-carboxyl
  • Safety Data Sheet - Ethyl 6-chloroquinazoline-2-carboxyl
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Halogenated Organic Liquids - Standard Oper
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Ethyl 4-chloroquinazoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Laboratory Professionals

As a cornerstone in the synthesis of novel therapeutics, Ethyl 4-chloroquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry and drug development.[1] Its utility as a chemical intermediate, however, necessitates a robust understanding of its handling requirements to ensure the safety of laboratory personnel.[1] This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound.

Understanding the Risks: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be inferred from related quinazoline compounds. The primary risks associated with handling this and similar substances include:

  • Skin Irritation: Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[2][4]

A thorough risk assessment is the foundational step before any handling of this chemical. This involves not only understanding the inherent hazards of the compound but also evaluating the specific procedures and quantities being used in your laboratory.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach. It is a critical decision-making process based on a comprehensive risk assessment of the planned experimental work.

Before relying on PPE, always prioritize engineering controls to minimize exposure. For this compound, handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is crucial to control the inhalation of any dust or aerosols that may be generated.

The following table outlines the recommended PPE for handling this compound, with detailed specifications to guide your selection.

PPE ComponentSpecifications and Rationale
Hand Protection Gloves: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in the absence of specific breakthrough time data, consider double-gloving. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and wash hands thoroughly.[6][7]
Eye and Face Protection Safety Glasses with Side Shields or Goggles: To protect against splashes and airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical safety goggles that provide a complete seal around the eyes are recommended. These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][8]
Skin and Body Protection Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned.
Respiratory Protection Respirator: If the risk assessment indicates a potential for inhalation of dust or aerosols that cannot be adequately controlled by engineering measures, respiratory protection is necessary. A NIOSH-approved N95 or higher-rated particulate respirator is recommended. For higher concentrations or in situations where vapors may be present, a respirator with an appropriate chemical cartridge may be required. Follow OSHA respirator regulations found in 29 CFR 1910.134.[6][8]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to ensuring safety. The following diagram and procedural steps outline the process for donning, handling, doffing, and disposing of PPE.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_disposal Disposal and Hygiene A Assess Hazards (Review SDS and SOPs) B Assemble all necessary PPE A->B Proceed once understood C 1. Lab Coat B->C Begin donning D 2. Respirator (if required) C->D E 3. Goggles/Face Shield D->E F 4. Gloves E->F G Handle this compound in a Fume Hood F->G Enter work area H 1. Gloves G->H Exit work area I 2. Goggles/Face Shield H->I J 3. Lab Coat I->J K 4. Respirator (outside of contaminated area) J->K L Dispose of PPE in Designated Waste Container K->L Proceed to disposal M Wash Hands Thoroughly L->M

Caption: PPE Workflow for Handling this compound.

Donning Procedure:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If your risk assessment necessitates a respirator, perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Handling Procedure:

  • All manipulations of this compound should be performed within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust and aerosols.[6][8]

  • Use appropriate tools for transfers to avoid direct contact.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Goggles/Face Shield: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.

  • Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated outer surface away from your body.

  • Respirator (if required): Remove your respirator outside of the immediate work area.

Disposal Plan:

  • All contaminated PPE, including gloves, disposable lab coats, and any cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[9]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[5][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

Always have the Safety Data Sheet readily available for emergency responders. Ensure that eyewash stations and safety showers are easily accessible and in good working order.[8]

By integrating these principles and procedures into your laboratory's standard operating procedures, you can create a robust safety culture that protects researchers and facilitates the advancement of science.

References

  • Benchchem. (n.d.). Handling and storage guidelines for 8-Chloroquinazolin-4-OL.
  • ChemicalBook. (2025). 4-Chloroquinazoline - Safety Data Sheet.
  • Fisher Scientific. (2022). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 34632-69-4: this compound.
  • AK Scientific, Inc. (n.d.). Ethyl 4-chlorocinnamate Safety Data Sheet.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloroquinazoline-2-carboxylate
Reactant of Route 2
Ethyl 4-chloroquinazoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.